Product packaging for DSPE-PEG13-TFP ester(Cat. No.:)

DSPE-PEG13-TFP ester

Cat. No.: B12420447
M. Wt: 1568.9 g/mol
InChI Key: RILLZKZQGNQTCL-UHFFFAOYSA-N
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Description

DSPE-PEG13-TFP ester is a specialized heterobifunctional reagent that integrates a hydrophobic distearoylphosphatidylethanolamine (DSPE) phospholipid with a hydrophilic polyethylene glycol (PEG) spacer, terminated with a reactive 2,3,5,6-tetrafluorophenyl (TFP) ester. This unique structure enables its primary application in constructing advanced drug delivery systems, such as functionalized liposomes, and in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The DSPE moiety, an FDA-approved lipid for medical applications, provides a hydrophobic anchor that can be readily incorporated into lipid bilayers, facilitating the stable integration of the conjugate into liposomal membranes or lipid nanoparticles. The PEG13 spacer increases hydrophilicity and water solubility, prolongs circulation time in biological systems by reducing immunogenic recognition, and provides a flexible tether for the terminal functional group. The TFP ester at the distal end of the PEG chain is an amine-reactive functionality that allows for the efficient conjugation of primary amine-containing ligands, such as targeting peptides, antibodies, or small molecules, to the lipid surface. A key advantage of the TFP ester is its superior hydrolytic stability compared to more common N-hydroxysuccinimide (NHS) esters, particularly under basic conditions (pH 7.5-10) often required for efficient amine coupling. This enhanced stability provides a longer functional window for conjugation reactions, leading to higher coupling efficiency and density of surface ligands. In liposomal drug delivery, this reagent is used for the post-functionalization of pre-formed liposomes to create targeted therapeutics for applications in cancer therapy and diagnostics. In PROTAC development, it can serve as a linker to connect E3 ubiquitin ligase ligands with target protein-binding molecules. Researchers should note that activated lipids like this compound can potentially cross-react with amine-containing active pharmaceutical ingredients (APIs) during the liposomal formulation process, which should be considered during experimental design. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C77H138F4NO24P B12420447 DSPE-PEG13-TFP ester

Properties

Molecular Formula

C77H138F4NO24P

Molecular Weight

1568.9 g/mol

IUPAC Name

[3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C77H138F4NO24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-72(84)102-66-68(105-73(85)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)67-104-107(87,88)103-40-37-82-71(83)35-38-89-41-43-91-45-47-93-49-51-95-53-55-97-57-59-99-61-63-101-64-62-100-60-58-98-56-54-96-52-50-94-48-46-92-44-42-90-39-36-74(86)106-77-75(80)69(78)65-70(79)76(77)81/h65,68H,3-64,66-67H2,1-2H3,(H,82,83)(H,87,88)

InChI Key

RILLZKZQGNQTCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to DSPE-PEG13-TFP Ester: Structure, Properties, and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[tetrafluorophenyl poly(ethylene glycol)] (DSPE-PEG13-TFP ester), a key heterobifunctional lipid-PEG conjugate utilized in pharmaceutical research and drug delivery system development. Aimed at researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and its role in the formulation of advanced drug carriers such as liposomes and micelles. Furthermore, it outlines detailed experimental protocols for its use in bioconjugation and discusses its interaction with cellular systems.

Core Concepts: Chemical Structure and Properties

This compound is an amphiphilic molecule composed of three key functional units: a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, a polyethylene glycol (PEG) spacer with 13 ethylene glycol units, and a tetrafluorophenyl (TFP) ester reactive group.

  • DSPE (Distearoylphosphatidylethanolamine): This phospholipid component consists of a hydrophilic phosphoethanolamine headgroup and two saturated 18-carbon stearoyl acyl chains. The hydrophobic nature of the DSPE moiety facilitates its incorporation into the lipid bilayers of liposomes and the hydrophobic cores of micelles.[1] This provides a stable anchor for the PEG chain on the surface of the nanoparticle.

  • PEG (Polyethylene Glycol): The hydrophilic PEG spacer extends from the liposomal surface into the aqueous environment, creating a hydrated layer. This "stealth" characteristic sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS).[2][3] This leads to a significantly prolonged circulation half-life of the drug carrier in the bloodstream.[4] The PEG13 linker provides a balance between sufficient surface coverage and potential interference with cellular uptake.

  • TFP (Tetrafluorophenyl) Ester: The TFP ester is a highly reactive functional group that readily and specifically reacts with primary and secondary amines to form stable amide bonds.[5] This functionality is crucial for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules, to the surface of the drug carrier. Notably, TFP esters exhibit greater hydrolytic stability in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters, offering a wider window for bioconjugation reactions and potentially improving conjugation efficiency.

Chemical Structure

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in the formulation of drug delivery systems.

PropertyValueReference(s)
Molecular Weight Approximately 1568.9 g/mol
Purity Typically >95%
Appearance White to off-white solid
Solubility Soluble in chloroform, methylene chloride, DMF, and DMSO.
Storage Conditions Store at -20°C under an inert atmosphere. Avoid moisture.

Experimental Protocols

This section provides detailed methodologies for the two primary applications of this compound: the formation of PEGylated liposomes and the bioconjugation of amine-containing ligands to the liposome surface.

Preparation of PEGylated Liposomes using this compound

This protocol describes the formation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC, or HSPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-TFP), but this can be optimized depending on the desired properties of the liposomes.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the primary lipid. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. The volume of the buffer will determine the final lipid concentration.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Extrusion):

    • To obtain uniformly sized small unilamellar vesicles (SUVs), subject the MLV suspension to extrusion.

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) at a temperature above the lipid phase transition temperature.

    • The resulting translucent suspension contains PEGylated liposomes with a defined size distribution.

Liposome_Formation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction dissolve Dissolve Lipids in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate extrude Extrusion through Polycarbonate Membrane hydrate->extrude Bioconjugation_Workflow cluster_0 Reaction cluster_1 Quenching cluster_2 Purification mix Mix TFP-Liposomes and Amine-Ligand incubate Incubate at RT (2-4 hours) mix->incubate quench Add Quenching Reagent (e.g., Tris) incubate->quench purify Remove Unconjugated Ligand (SEC/Dialysis) quench->purify Cellular_Uptake_Pathway liposome Targeted Liposome receptor Cell Surface Receptor liposome->receptor Binding endocytosis Endocytosis receptor->endocytosis endosome Early Endosome endocytosis->endosome lysosome Lysosome (Degradation) endosome->lysosome Maturation escape Endosomal Escape endosome->escape cytoplasm Cytoplasm (Drug Action) escape->cytoplasm Tight_Junction_Signaling dspe_peg DSPE-PEG tj_proteins Tight Junction Proteins (e.g., Claudins, Occludin) dspe_peg->tj_proteins Down-regulates expression paracellular_perm Paracellular Permeability tj_proteins->paracellular_perm Maintains barrier

References

DSPE-PEG13-TFP Ester: A Technical Guide for Advanced Drug Delivery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] with a chain length of 13 PEG units, functionalized with a terminal 2,3,5,6-tetrafluorophenyl (TFP) ester (DSPE-PEG13-TFP ester), is a sophisticated heterobifunctional linker at the forefront of targeted drug delivery systems. This technical guide provides an in-depth overview of its core applications in research, focusing on the formulation of targeted nanoparticles such as liposomes and micelles for enhanced therapeutic efficacy. The guide details the underlying principles, quantitative data from pertinent studies, experimental protocols, and visual representations of key processes to aid researchers in harnessing the full potential of this versatile molecule.

The unique architecture of this compound confers several advantageous properties. The distearoyl (C18) chains of the DSPE anchor the molecule within the lipid bilayer of nanoparticles, providing a stable hydrophobic foundation. The polyethylene glycol (PEG) linker, with its 13 ethylene oxide units, creates a hydrophilic corona around the nanoparticle. This "stealth" layer sterically hinders opsonization by plasma proteins, thereby reducing clearance by the mononuclear phagocyte system and prolonging circulation time in vivo.[1][2] The terminal TFP ester is a highly reactive functional group that readily and efficiently forms stable amide bonds with primary amines on targeting ligands such as antibodies, peptides, and small molecules, even in aqueous conditions.[3] TFP esters are known to be less susceptible to hydrolysis than their commonly used N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions.[3][4]

Core Applications in Research

The primary application of this compound in research is the surface functionalization of nanoparticles for active targeting of diseased tissues, particularly tumors. By conjugating targeting moieties that recognize specific cell surface receptors overexpressed on cancer cells, researchers can enhance the accumulation of therapeutic payloads at the site of action, thereby increasing efficacy and reducing off-target toxicity.

Targeted Liposomal Drug Delivery

This compound is incorporated into the lipid bilayer of liposomes during their formulation. The DSPE portion integrates with the other phospholipids, while the PEG-TFP moiety extends into the aqueous exterior. These pre-functionalized liposomes can then be conjugated with a chosen targeting ligand. This approach has been successfully employed to deliver a variety of anticancer agents, including doxorubicin and paclitaxel, to tumor sites in preclinical models.

Functionalized Micelle Formation

The amphiphilic nature of this compound allows it to self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs in their core. The TFP ester groups on the micelle surface are available for conjugation with targeting ligands, creating a targeted nanocarrier for poorly water-soluble drugs.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies utilizing DSPE-PEG functionalized nanoparticles for targeted drug delivery. While specific data for the PEG13 variant is limited in publicly available literature, the presented data from nanoparticles with similar DSPE-PEG linkers provide a strong indication of the expected performance.

Table 1: Physicochemical Properties of DSPE-PEG Functionalized Nanoparticles

Nanoparticle FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG2000 Micelles20 ± 5Not ReportedNot Reported
DSPE-PEG(5000) Amine SWCNTsNot ReportedNot ReportedNot Reported
Sorafenib-loaded DSPE-PEG Nanoliposomes165 ± 1.34Not Reported-15.2 ± 1.78
CAPE-Mortalin Antibody Nanoparticles (DSPE-PEG-NHS)9 - 19MonodisperseNot Reported

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
Sorafenib-loaded DSPE-PEG NanoliposomesSorafenib18.592.5
Doxorubicin-loaded LiposomesDoxorubicin10.23 ± 0.6589.65 ± 0.52
Sorafenib-loaded LiposomesSorafenib10.42 ± 0.5085.35 ± 0.72
DSPE-PEG(5000) Amine SWCNTsNot Applicable59.84 (DSPE-PEG loading)91 ± 0.5 (DSPE-PEG loading)

Table 3: In Vivo Tumor Accumulation and Efficacy of Targeted Nanoparticles

Nanoparticle FormulationAnimal ModelTumor TypeTumor Accumulation (% ID/g)Therapeutic OutcomeReference
"Rigid" PEGylated f-QD-L (DSPC:Chol:DSPE-PEG2000)B16F10 melanoma tumor-bearing C57BL6 miceMelanoma~5Tumor retention persisted for at least 24 h
LiPyDau (liposomal 2-pyrrolino-daunorubicin)Mouse modelsMelanoma, Lung, Breast CancerSustained drug retention in cancer tissueNear-complete tumor regression
PEG-CPT (PEG-camptothecin conjugate)Nude mouse model of human colon xenograftsColon CancerImproved biodistributionEnhanced apoptosis and antitumor stability

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of DSPE-PEG-TFP ester for the preparation of targeted liposomes. These protocols are adapted from literature for similar activated esters and should be optimized for specific applications.

Protocol 1: Preparation of Doxorubicin-Loaded Liposomes

This protocol describes the thin-film hydration method for preparing doxorubicin-loaded liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Doxorubicin hydrochloride

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ammonium sulfate solution (250 mM)

  • Sephadex G-50 column

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and this compound in a 55:40:5 molar ratio in a round-bottom flask using a chloroform/methanol (2:1 v/v) solvent mixture.

    • Remove the organic solvent using a rotary evaporator under vacuum at 60°C to form a thin lipid film on the flask wall.

    • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing for 10 minutes at 65°C. This temperature is above the phase transition temperature of DSPC.

    • The resulting multilamellar vesicles (MLVs) are then subjected to five freeze-thaw cycles by alternating between liquid nitrogen and a 65°C water bath.

    • Extrude the liposome suspension 10 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder at 65°C to form unilamellar vesicles (LUVs).

  • Drug Loading (Remote Loading Method):

    • Remove the external ammonium sulfate by gel filtration using a Sephadex G-50 column equilibrated with PBS (pH 7.4).

    • Prepare a solution of doxorubicin hydrochloride in PBS.

    • Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of 1:5 (w/w).

    • Incubate the mixture at 60°C for 1 hour with gentle stirring to allow for active loading of doxorubicin into the liposomes, driven by the ammonium sulfate gradient.

    • Remove unencapsulated doxorubicin by dialysis against PBS at 4°C for 24 hours.

  • Characterization:

    • Determine the liposome size and zeta potential using dynamic light scattering (DLS).

    • Quantify the amount of encapsulated doxorubicin using fluorescence spectroscopy after disrupting the liposomes with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Initial amount of drug) x 100%.

Protocol 2: Antibody Conjugation to Pre-formed Liposomes

This protocol outlines the conjugation of an antibody to the TFP ester-functionalized surface of pre-formed liposomes.

Materials:

  • This compound functionalized liposomes (from Protocol 1)

  • Targeting antibody (e.g., anti-HER2, anti-EGFR) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Size-exclusion chromatography column (e.g., Sepharose CL-4B)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Conjugation Reaction:

    • Add the antibody solution to the this compound functionalized liposome suspension. A typical molar ratio of TFP ester to antibody is between 10:1 and 50:1, but this should be optimized for the specific antibody.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking. The optimal pH for TFP ester reactions with primary amines is typically between 7.5 and 8.0.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted TFP esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of Immunoliposomes:

    • Separate the antibody-conjugated liposomes (immunoliposomes) from unconjugated antibody and other reactants using size-exclusion chromatography.

    • Collect the fractions and monitor the elution profile using UV-Vis spectroscopy at 280 nm (for protein) and by measuring turbidity or lipid content for liposomes.

  • Characterization of Immunoliposomes:

    • Determine the size and zeta potential of the immunoliposomes using DLS.

    • Quantify the amount of conjugated antibody using a protein assay (e.g., microBCA assay) after separating the immunoliposomes from free antibody. The conjugation efficiency can be calculated as: (Amount of conjugated antibody / Initial amount of antibody) x 100%.

    • Assess the binding activity of the conjugated antibody to its target antigen using techniques such as ELISA or flow cytometry.

Visualizing Key Processes with Graphviz

The following diagrams, generated using the DOT language, illustrate the fundamental workflows and concepts described in this guide.

Liposome_Formation_and_Drug_Loading cluster_0 Lipid Film Formation cluster_1 Hydration & Extrusion cluster_2 Remote Drug Loading lipids DSPC, Cholesterol, DSPE-PEG13-TFP in Chloroform/Methanol evaporation Rotary Evaporation lipids->evaporation film Thin Lipid Film evaporation->film hydration Hydration with (NH4)2SO4 solution film->hydration extrusion Extrusion through 100 nm membrane hydration->extrusion liposomes TFP-Functionalized Liposomes extrusion->liposomes buffer_exchange Buffer Exchange (PBS) liposomes->buffer_exchange incubation Incubation at 60°C buffer_exchange->incubation doxorubicin Doxorubicin doxorubicin->incubation loaded_liposomes Doxorubicin-Loaded Liposomes incubation->loaded_liposomes

Caption: Workflow for the preparation of TFP-functionalized, doxorubicin-loaded liposomes.

Antibody_Conjugation_Workflow start TFP-Functionalized Liposomes reaction Conjugation Reaction (pH 7.5-8.0, RT or 4°C) start->reaction antibody Targeting Antibody (in amine-free buffer) antibody->reaction quenching Quenching (Tris or Glycine) reaction->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification product Targeted Immunoliposomes purification->product Targeted_Drug_Delivery_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cellular Internalization & Drug Release injection IV Injection of Immunoliposome circulation Prolonged Circulation (PEG Stealth Effect) injection->circulation epr EPR Effect: Extravasation into Tumor Tissue circulation->epr binding Active Targeting: Antibody binds to Tumor Cell Receptor epr->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosomal Escape/ Drug Release endocytosis->endosome action Drug acts on Intracellular Target endosome->action

References

DSPE-PEG13-TFP Ester in Targeted Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The landscape of targeted drug delivery is continually evolving, with a demand for more stable, efficient, and versatile conjugation strategies. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[tetrafluorophenyl(poly(ethylene glycol))-13] (DSPE-PEG13-TFP ester) has emerged as a critical tool in this field. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its application in targeted therapy. The superior stability of the tetrafluorophenyl (TFP) ester compared to traditional N-hydroxysuccinimide (NHS) esters offers significant advantages in the development of next-generation nanomedicines.

Core Mechanism of Action

This compound is an amphiphilic polymer conjugate that serves as a linker for attaching targeting ligands to the surface of liposomes and other nanoparticles.[1] Its mechanism of action is centered around the highly efficient and stable covalent bond formation between the TFP ester and primary amines on targeting moieties.

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid component acts as a hydrophobic anchor, allowing for the stable incorporation of the linker into the lipid bilayer of a nanoparticle.[1]

  • PEG13 (Polyethylene Glycol, 13 repeating units): The PEG linker is a hydrophilic polymer that extends from the nanoparticle surface. This "stealth" layer reduces opsonization and recognition by the immune system, thereby prolonging circulation time.[2] The 13-unit length of the PEG chain provides a balance of steric hindrance and flexibility, allowing for effective interaction between the conjugated ligand and its target receptor.[2][3]

  • TFP (Tetrafluorophenyl) Ester: This is the amine-reactive functional group at the distal end of the PEG chain. It reacts with primary amines (e.g., on lysine residues of proteins or antibodies) to form a stable amide bond, covalently attaching the targeting ligand to the nanoparticle.

The primary advantage of the TFP ester over the more commonly used NHS ester lies in its increased stability, particularly in aqueous solutions and at the slightly basic pH conditions often required for efficient amine conjugation. This enhanced stability minimizes hydrolysis of the reactive group, leading to higher conjugation yields and more consistent results.

Data Presentation: Comparative Analysis of TFP and NHS Esters

The selection of an appropriate reactive ester is critical for successful bioconjugation. The following tables summarize the quantitative advantages of TFP esters over NHS esters.

ParameterTFP EsterNHS EsterSignificance in Drug Delivery
Relative Hydrolysis Rate LowerHigherTFP esters are more stable in aqueous buffers, allowing for longer reaction times and higher conjugation efficiency.
Optimal pH for Conjugation 8.0 - 9.07.0 - 8.0The higher optimal pH for TFP esters can be advantageous for certain proteins and antibodies.
Hydrophobicity More HydrophobicLess HydrophobicThe increased hydrophobicity of TFP esters can sometimes influence the solubility of the final conjugate.
pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)Fold Difference in Stability
7.0 ~720~380~1.9x
8.0 ~360~120~3.0x
10.0 ~360~39~9.2x

Data adapted from studies on self-assembled monolayers, demonstrating the trend of increased stability of TFP esters with increasing pH.

Experimental Protocols

This section provides a detailed methodology for the conjugation of a targeting antibody to this compound and the subsequent formulation of immunoliposomes.

Antibody Conjugation to this compound

Objective: To covalently attach a targeting antibody to the this compound linker.

Materials:

  • Targeting antibody (e.g., anti-HER2)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Protocol:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), dialyze it against PBS, pH 7.4, to remove interfering substances.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted TFP ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the antibody-PEG-DSPE conjugate from unconjugated linker and quenched TFP ester using size-exclusion chromatography.

    • Alternatively, dialyze the reaction mixture against PBS, pH 7.4, for 48 hours with several buffer changes.

  • Characterization:

    • Determine the protein concentration using a BCA assay.

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight due to PEGylation.

Formulation of Targeted Liposomes via Post-Insertion

Objective: To incorporate the antibody-PEG-DSPE conjugate into pre-formed liposomes.

Materials:

  • Antibody-PEG-DSPE conjugate (from section 3.1)

  • Lipids (e.g., DSPC, Cholesterol) in chloroform

  • Hydration Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving DSPC and Cholesterol (e.g., in a 3:2 molar ratio) in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film.

    • Hydrate the lipid film with the Hydration Buffer at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC) to form multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through polycarbonate membranes of the desired pore size (e.g., 100 nm) to form unilamellar liposomes.

  • Post-Insertion of the Conjugate:

    • Add the purified antibody-PEG-DSPE conjugate to the pre-formed liposomes at a concentration of 1-5 mol% of the total lipid.

    • Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1-2 hours with gentle stirring.

  • Purification of Immunoliposomes:

    • Remove any unincorporated conjugate by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the amount of conjugated antibody on the liposome surface using an appropriate assay (e.g., ELISA).

Visualizations

Signaling Pathway: HER2-Targeted Drug Delivery

The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target in cancer therapy, particularly in breast and gastric cancers. Overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival. Liposomes functionalized with anti-HER2 antibodies can specifically bind to HER2-positive cancer cells, leading to receptor-mediated endocytosis and intracellular drug delivery.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Anti-HER2-Liposome Anti-HER2 Antibody -Liposome Conjugate HER2 HER2 Receptor Anti-HER2-Liposome->HER2 Binding PI3K PI3K HER2->PI3K Activation Ras Ras HER2->Ras Activation Endocytosis Receptor-Mediated Endocytosis HER2->Endocytosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Drug_Release Intracellular Drug Release Endocytosis->Drug_Release

Caption: HER2 signaling and targeted liposome delivery.

Experimental Workflow: Antibody Conjugation and Liposome Formulation

The following diagram illustrates the key steps in the preparation of antibody-targeted liposomes using this compound.

Experimental_Workflow cluster_conjugation Antibody-Linker Conjugation cluster_liposome Liposome Formulation Antibody Targeting Antibody (e.g., anti-HER2) Conjugation Amine-TFP Ester Reaction (pH 8.5, 2h, RT) Antibody->Conjugation DSPE_PEG_TFP This compound DSPE_PEG_TFP->Conjugation Purification1 Purification (Size-Exclusion Chromatography) Conjugation->Purification1 Conjugate Antibody-PEG-DSPE Conjugate Purification1->Conjugate Post_Insertion Post-Insertion (60°C, 1-2h) Conjugate->Post_Insertion Lipids Lipids (e.g., DSPC, Cholesterol) Hydration Hydration & Extrusion Lipids->Hydration Liposomes Pre-formed Liposomes Hydration->Liposomes Liposomes->Post_Insertion Purification2 Purification (Dialysis) Post_Insertion->Purification2 Immunoliposome Targeted Immunoliposome Purification2->Immunoliposome

Caption: Workflow for immunoliposome preparation.

Logical Relationship: Superiority of TFP Ester Chemistry

This diagram outlines the logical flow demonstrating the advantages of TFP ester over NHS ester for bioconjugation in drug delivery applications.

TFP_vs_NHS TFP_Ester DSPE-PEG-TFP Ester Aqueous_Stability Higher Stability in Aqueous Buffer (pH > 7) TFP_Ester->Aqueous_Stability NHS_Ester DSPE-PEG-NHS Ester NHS_Ester->Aqueous_Stability Lower Hydrolysis Lower Susceptibility to Hydrolysis Aqueous_Stability->Hydrolysis Conjugation_Yield Increased Conjugation Yield Hydrolysis->Conjugation_Yield Reproducibility Improved Reproducibility Conjugation_Yield->Reproducibility Drug_Delivery Enhanced Performance in Targeted Drug Delivery Reproducibility->Drug_Delivery

Caption: Advantages of TFP ester for bioconjugation.

References

DSPE-PEG13-TFP ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to DSPE-PEG13-TFP Ester for Researchers and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) derivatives are fundamental components in the development of advanced drug delivery systems. Their amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain, facilitates the formation of stealth nanoparticles and liposomes with prolonged circulation times and improved stability. The terminal group of the PEG chain can be functionalized for the conjugation of targeting ligands, such as antibodies, peptides, or small molecules, enabling precise delivery of therapeutic agents to specific cells or tissues.

This guide focuses on a specific derivative, this compound, a valuable tool for bioconjugation. The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines on biomolecules. Notably, TFP esters exhibit greater resistance to spontaneous hydrolysis compared to their commonly used N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reproducible conjugation reactions. This enhanced stability makes this compound a superior choice for the surface functionalization of nanocarriers in targeted drug delivery applications.

Core Molecular Properties

The precise molecular characteristics of this compound are crucial for accurate experimental design and data interpretation. Below is a summary of its key quantitative data, with the closely related DSPE-PEG13-NHS ester included for comparison. The molecular weight and formula for the TFP ester have been calculated based on the known values for the NHS ester and the molecular differences between the TFP and NHS active groups.

PropertyThis compoundDSPE-PEG13-NHS ester
Molecular Weight 1568.9 g/mol (calculated)1517.9 g/mol [1]
Chemical Formula C77H138F4NO24P (calculated)C75H141N2O26P[1]
Purity >95% (typical)>98%[1]
Storage Conditions -20°C, in a dry and dark environment[1]-20°C[1]

Applications in Targeted Drug Delivery

DSPE-PEG derivatives are integral to the formulation of nanocarriers for targeted drug delivery. The DSPE lipid anchors the molecule within the lipid bilayer of liposomes or the core of nanoparticles, while the PEG chain provides a hydrophilic corona that sterically hinders opsonization and uptake by the reticuloendothelial system, thereby extending circulation half-life.

The terminal TFP ester of DSPE-PEG13-TFP allows for the covalent attachment of targeting moieties. This functionalization transforms a passive drug carrier into an active, cell-specific delivery vehicle. For instance, antibodies that recognize tumor-specific antigens can be conjugated to the liposome surface, directing the encapsulated therapeutic agent specifically to cancer cells and minimizing off-target toxicity.

Experimental Protocols

Preparation of Functionalized Liposomes

This protocol details the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., DSPC or POPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratios in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:5 (phospholipid:cholesterol:DSPE-PEG13-TFP).

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature. Repeat the extrusion process 10-20 times to ensure a narrow size distribution.

  • Purification:

    • Remove any unencapsulated material or smaller lipid structures by size exclusion chromatography or dialysis.

Surface Functionalization with a Targeting Ligand

This protocol describes the conjugation of an amine-containing targeting ligand (e.g., a peptide or antibody) to the surface of the prepared TFP-functionalized liposomes.

Materials:

  • DSPE-PEG13-TFP functionalized liposomes

  • Amine-containing targeting ligand

  • Reaction buffer (e.g., PBS, pH 7.5-8.0)

  • Quenching agent (e.g., Tris or glycine solution)

  • Purification system (e.g., size exclusion chromatography or dialysis cassettes)

Procedure:

  • Conjugation Reaction:

    • Mix the DSPE-PEG13-TFP functionalized liposomes with the targeting ligand in the reaction buffer. The optimal pH for TFP ester reactions with amines is typically between 7.5 and 8.0.

    • The molar ratio of the TFP ester to the targeting ligand should be optimized, but a starting point is often a 5- to 10-fold molar excess of the TFP ester.

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching agent, such as a Tris or glycine solution, to a final concentration of approximately 50 mM to react with any remaining unreacted TFP esters.

  • Purification:

    • Remove the unconjugated targeting ligand and quenching agent from the functionalized liposomes using size exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the final ligand-conjugated liposomes for size, zeta potential, and conjugation efficiency.

Visualizing the Workflow

The following diagram illustrates the logical workflow for utilizing this compound in the development of a targeted drug delivery system.

Targeted_Drug_Delivery_Workflow cluster_0 Liposome Formulation cluster_1 Bioconjugation cluster_2 Targeted Delivery Lipids Lipids (DSPC, Cholesterol) Formation Thin Film Hydration & Extrusion Lipids->Formation DSPE_PEG_TFP DSPE-PEG13-TFP DSPE_PEG_TFP->Formation Drug Therapeutic Agent Drug->Formation Liposome TFP-Functionalized Liposome with Encapsulated Drug Formation->Liposome Conjugation Amine-TFP Reaction Liposome->Conjugation Ligand Targeting Ligand (e.g., Antibody) Ligand->Conjugation Targeted_Liposome Targeted Liposome Conjugation->Targeted_Liposome Injection Systemic Administration Targeted_Liposome->Injection Binding Receptor Binding & Internalization Injection->Binding Target_Cell Target Cell with Specific Receptor Target_Cell->Binding Drug_Release Intracellular Drug Release Binding->Drug_Release

Caption: Workflow for targeted drug delivery using this compound.

References

The Role of Tetrafluorophenyl (TFP) Esters in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable covalent linking of molecules to biomolecules is paramount. Among the various chemical strategies available, the use of amine-reactive reagents is a cornerstone for modifying proteins, antibodies, and other biomolecules. For years, N-hydroxysuccinimide (NHS) esters have been the go-to choice for this purpose. However, the emergence of tetrafluorophenyl (TFP) esters has provided a superior alternative, offering enhanced stability and efficiency in aqueous environments. This technical guide delves into the core principles of TFP ester chemistry, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their bioconjugation endeavors.

The Core of TFP Ester Chemistry: Mechanism and Advantages

TFP esters are activated esters that react with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3] This reaction proceeds through a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the TFP ester. The tetrafluorophenol group is an excellent leaving group, facilitating the reaction under mild conditions.

The primary advantage of TFP esters over the more traditional NHS esters lies in their significantly greater resistance to hydrolysis, particularly in aqueous solutions and at the slightly basic pH conditions typically required for efficient amine labeling.[1][4] This increased stability translates to several practical benefits for the researcher:

  • Longer Half-Life in Solution: TFP esters can persist for several hours at basic pH, far outlasting NHS esters which can hydrolyze within minutes. This provides a wider experimental window and allows for more controlled and reproducible conjugations.

  • Higher Conjugation Efficiency: With reduced competition from hydrolysis, more of the TFP ester is available to react with the target amine, leading to higher yields of the desired bioconjugate.

  • Reduced Need for Excess Reagent: The enhanced stability and reactivity of TFP esters often allow for the use of lower molar excesses of the labeling reagent compared to NHS esters, which can be cost-effective and reduce the burden of removing unreacted reagents during purification.

Quantitative Comparison: TFP vs. NHS Esters

The superior stability of TFP esters is not merely qualitative. Quantitative studies have demonstrated their significantly lower rate of hydrolysis compared to NHS esters across a range of pH values. The following table summarizes key kinetic data, highlighting the practical advantages of TFP esters in bioconjugation reactions.

pHEster TypeRate Constant (k') (s⁻¹)Half-life (t₁₂) (min)Reference
7.0NHS1.3 x 10⁻⁵885
7.0TFP6.8 x 10⁻⁶1699
8.0NHS4.6 x 10⁻⁵251
8.0TFP1.5 x 10⁻⁵770
10.0NHS3.0 x 10⁻⁴39
10.0TFP3.1 x 10⁻⁵373

Table 1: Comparison of Hydrolysis Rate Constants and Half-lives for NHS and TFP Esters. This data clearly illustrates that as the pH increases to the optimal range for amine conjugation (pH 7-9), the stability of NHS esters diminishes rapidly, while TFP esters maintain a significantly longer half-life, providing a more robust and efficient conjugation system.

Experimental Protocols: A Step-by-Step Guide to TFP Ester Bioconjugation

This section provides a detailed methodology for a typical protein labeling experiment using a TFP ester.

Materials and Reagents
  • Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS). The protein solution should be free of primary amine-containing substances like Tris or glycine.

  • TFP ester of the molecule to be conjugated (e.g., fluorescent dye, biotin, drug molecule).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the TFP ester.

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 7.2-8.5.

  • Quenching Reagent: 1 M Tris-HCl or glycine, pH 8.0.

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette) to remove excess, unreacted reagents.

Experimental Procedure
  • Protein Preparation:

    • Ensure the protein is at a suitable concentration, typically 2-10 mg/mL, in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • TFP Ester Solution Preparation:

    • Immediately before use, dissolve the TFP ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). TFP esters are moisture-sensitive, so it is crucial to minimize their exposure to air and moisture.

  • Conjugation Reaction:

    • While gently stirring, add the desired molar excess of the TFP ester stock solution to the protein solution. A 10- to 20-fold molar excess of the TFP ester over the protein is a common starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. The longer reaction times afforded by the stability of TFP esters can be advantageous for achieving higher degrees of labeling.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM. The primary amines in the quenching reagent will react with any remaining TFP ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Bioconjugate:

    • Remove the unreacted TFP ester, the hydrolyzed tetrafluorophenol, and the quenching reagent from the conjugated protein. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable storage buffer (e.g., PBS).

Analysis of Conjugation Efficiency

The degree of labeling (DOL), which is the average number of conjugated molecules per protein, can be determined using several methods:

  • UV-Visible Spectroscopy: This is a common and straightforward method. The absorbance of the purified conjugate is measured at two wavelengths: 280 nm (for the protein) and the wavelength of maximum absorbance for the conjugated molecule (e.g., the λmax of a fluorescent dye). The DOL can then be calculated using the Beer-Lambert law, correcting for the contribution of the conjugated molecule to the absorbance at 280 nm.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can be used to separate the conjugated protein from the unconjugated protein and other reaction components, allowing for quantification.

  • Mass Spectrometry (MS): For a more precise determination of the DOL and to identify the sites of conjugation, mass spectrometry techniques such as MALDI-TOF or ESI-MS can be employed.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key chemical reaction and a typical experimental workflow.

TFP_Ester_Reaction cluster_reactants Reactants cluster_products Products TFP_Ester R-CO-OTFP (TFP Ester) Amide_Bond R-CO-NH-Protein (Stable Amide Bond) TFP_Ester->Amide_Bond Nucleophilic Attack Primary_Amine H₂N-Protein (Primary Amine) Primary_Amine->Amide_Bond TFP_Leaving_Group HO-TFP (Tetrafluorophenol)

Caption: Reaction mechanism of a TFP ester with a primary amine.

Bioconjugation_Workflow Start Start: Protein & TFP Ester Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer) Start->Prepare_Protein Prepare_TFP 2. Prepare TFP Ester Solution (Anhydrous DMF/DMSO) Start->Prepare_TFP Conjugation 3. Conjugation Reaction (pH 7.2-8.5, RT or 4°C) Prepare_Protein->Conjugation Prepare_TFP->Conjugation Quench 4. Quench Reaction (Tris or Glycine) Conjugation->Quench Purify 5. Purify Conjugate (SEC or Dialysis) Quench->Purify Analyze 6. Analyze Conjugate (UV-Vis, HPLC, MS) Purify->Analyze End End: Purified Bioconjugate Analyze->End

Caption: General experimental workflow for bioconjugation using a TFP ester.

Applications in Drug Development and Research

The robust nature of TFP ester chemistry has made it a valuable tool in various aspects of drug development and life sciences research. Key applications include:

  • Antibody-Drug Conjugates (ADCs): TFP esters are used to link potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The stability of the resulting amide bond is crucial for the efficacy and safety of the ADC.

  • Fluorescent Labeling: The attachment of fluorescent dyes to proteins and antibodies via TFP esters enables a wide range of applications, including immunoassays, fluorescence microscopy, and flow cytometry.

  • PEGylation: The conjugation of polyethylene glycol (PEG) to therapeutic proteins using TFP esters can improve their pharmacokinetic properties, such as increasing their half-life in circulation.

  • Immobilization of Biomolecules: TFP esters are employed to immobilize proteins and other biomolecules onto solid supports for applications such as biosensors and affinity chromatography.

Conclusion

Tetrafluorophenyl esters represent a significant advancement in the field of bioconjugation. Their enhanced stability to hydrolysis compared to traditional NHS esters provides researchers with a more reliable and efficient tool for modifying biomolecules. The ability to perform conjugations under mild, aqueous conditions with higher yields and greater control makes TFP esters an invaluable reagent for a wide array of applications, from fundamental research to the development of novel therapeutics. By understanding the core principles and following robust experimental protocols, scientists can harness the power of TFP ester chemistry to advance their research and development goals.

References

The Core Function of DSPE-PEG Linkers in Liposome Formulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) in the formulation of liposomal drug delivery systems. We delve into the fundamental properties of DSPE-PEG, its impact on the physicochemical characteristics and in vivo performance of liposomes, and the key experimental methodologies for preparation and characterization.

The Amphiphilic Nature and Structural Significance of DSPE-PEG

DSPE-PEG is an amphiphilic polymer-lipid conjugate, a cornerstone in the development of advanced liposomal therapeutics.[1][2] Its structure comprises a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor and a hydrophilic, biocompatible polyethylene glycol (PEG) chain.[1][3] The DSPE moiety securely integrates into the lipid bilayer of the liposome, while the flexible, water-soluble PEG chain extends into the aqueous exterior.[4] This unique architecture is fundamental to the "stealth" properties of PEGylated liposomes.

cluster_liposome Liposome Bilayer DSPE DSPE Anchor (Hydrophobic) PEG PEG Chain (Hydrophilic) DSPE->PEG Covalent Linker Aqueous_Exterior Aqueous Exterior PEG->Aqueous_Exterior

Figure 1: Molecular structure of a DSPE-PEG linker.

The "Stealth" Effect: Prolonging Circulation and Enhancing Drug Delivery

The primary function of incorporating DSPE-PEG into liposome formulations is to create a "stealth" effect, which significantly prolongs the systemic circulation time of the liposomes. This is achieved by the PEG chains forming a hydrated layer on the liposome surface, which provides a steric barrier. This barrier inhibits the adsorption of plasma proteins, known as opsonins, which would otherwise mark the liposomes for rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By evading the MPS, these "stealth" liposomes can circulate for longer periods, increasing the probability of them reaching their target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

cluster_bloodstream Bloodstream Liposome PEGylated Liposome Macrophage Macrophage (MPS) Liposome->Macrophage Steric Hindrance (Reduced Uptake) Target_Site Target Site (e.g., Tumor) Liposome->Target_Site Prolonged Circulation & Enhanced Accumulation (EPR) Opsonin Opsonin Opsonin->Macrophage Recognition & Phagocytosis

Figure 2: The "stealth" effect of PEGylation on liposomes.

Impact of DSPE-PEG Parameters on Liposome Characteristics

The physicochemical properties of PEGylated liposomes are significantly influenced by the molar percentage (mol%) and the chain length of the DSPE-PEG used in the formulation. These parameters must be carefully optimized to achieve the desired in vivo performance.

Quantitative Data Summary

The following tables summarize the impact of DSPE-PEG mol% and chain length on key liposome attributes.

Table 1: Effect of DSPE-PEG Molar Percentage on Liposome Properties

DSPE-PEG2000 (mol%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Circulation Half-life (hours)Reference(s)
0~120~0.25-25< 1
2~110~0.15-20~10
5~100~0.10-15> 20
7-10~90-100~0.10-10 to -15Maximized
>10Variable, potential for micelle formation>0.20VariableMay decrease

Table 2: Effect of DSPE-PEG Chain Length on Liposome Properties

DSPE-PEG Molecular Weight (Da)Particle Size (nm)Drug Encapsulation Efficiency (%)Circulation Half-life (hours)Cellular UptakeReference(s)
1000~115HighModerateHigher
2000~100HighLongModerate
5000~90Slightly ReducedVery LongLower

The "PEG Dilemma": A Double-Edged Sword

While PEGylation is highly beneficial for prolonging circulation, it can also present a challenge known as the "PEG dilemma". The same steric hindrance that prevents opsonization can also impede the interaction of the liposome with target cells, thereby reducing cellular uptake and endosomal escape of the encapsulated drug. This can lead to a decrease in therapeutic efficacy at the target site. Strategies to overcome the PEG dilemma include the use of cleavable PEG linkers that are shed in the tumor microenvironment or the attachment of targeting ligands to the distal end of the PEG chain.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Liposome PEGylated Liposome Cell Target Cell Liposome->Cell Reduced Cellular Uptake (Steric Hindrance) Endosome Endosome Cell->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release Impaired Endosomal Escape

Figure 3: The "PEG dilemma" in cellular uptake.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful formulation and characterization of DSPE-PEGylated liposomes.

Preparation of DSPE-PEGylated Liposomes

5.1.1. Thin-Film Hydration Method

  • Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids. This results in the formation of multilamellar vesicles (MLVs).

5.1.2. Extrusion for Size Homogenization

  • Extruder Assembly: Assemble a liposome extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Extrusion Process: Pass the MLV suspension through the extruder multiple times (typically 10-20 passes) under nitrogen pressure. This process reduces the size of the liposomes and produces a more homogenous population of unilamellar vesicles (LUVs).

5.1.3. Post-Insertion Technique

  • Prepare Pre-formed Liposomes: Prepare non-PEGylated liposomes using the thin-film hydration and extrusion methods as described above.

  • Prepare DSPE-PEG Micelles: Separately, dissolve DSPE-PEG in an aqueous buffer to form micelles.

  • Incubation: Mix the pre-formed liposomes with the DSPE-PEG micelles and incubate the mixture at a temperature above the Tc of the liposome-forming lipids for a specific period (e.g., 1-2 hours). During this incubation, the DSPE-PEG molecules will spontaneously insert into the outer leaflet of the liposome bilayer.

Characterization of DSPE-PEGylated Liposomes

5.2.1. Particle Size and Zeta Potential Analysis (DLS)

  • Sample Preparation: Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration for DLS measurement.

  • DLS Measurement: Analyze the diluted sample using a dynamic light scattering instrument to determine the average particle size (hydrodynamic diameter) and the polydispersity index (PDI).

  • Zeta Potential Measurement: Use the same instrument, equipped with an electrode-containing cuvette, to measure the zeta potential, which provides information about the surface charge of the liposomes.

5.2.2. Morphological Characterization (Cryo-TEM)

  • Grid Preparation: Apply a small aliquot of the liposome suspension to a TEM grid.

  • Vitrification: Plunge-freeze the grid in a cryogen (e.g., liquid ethane) to rapidly freeze the sample in a vitreous (non-crystalline) state.

  • Imaging: Image the vitrified sample using a transmission electron microscope at cryogenic temperatures to visualize the morphology, size, and lamellarity of the liposomes.

5.2.3. Drug Encapsulation Efficiency (HPLC)

  • Separation of Free Drug: Separate the unencapsulated ("free") drug from the liposome-encapsulated drug using techniques such as size exclusion chromatography, dialysis, or ultracentrifugation.

  • Liposome Lysis: Disrupt the liposomes to release the encapsulated drug using a suitable detergent or solvent.

  • Quantification: Quantify the amount of drug in the free drug fraction and the encapsulated drug fraction using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Experimental Workflow Overview

The following diagram provides a logical workflow for the preparation and characterization of DSPE-PEGylated liposomes.

cluster_prep Liposome Preparation cluster_char Characterization Start Start: Define Formulation Film_Hydration Thin-Film Hydration Start->Film_Hydration Extrusion Extrusion Film_Hydration->Extrusion Post_Insertion Post-Insertion (Optional) Extrusion->Post_Insertion DLS DLS: Size & Zeta Potential Post_Insertion->DLS Cryo_TEM Cryo-TEM: Morphology DLS->Cryo_TEM HPLC HPLC: Encapsulation Efficiency Cryo_TEM->HPLC Final_Product Final Characterized PEGylated Liposomes HPLC->Final_Product

Figure 4: Experimental workflow for liposome preparation and characterization.

Conclusion

DSPE-PEG is an indispensable component in modern liposome technology, enabling the development of long-circulating drug delivery systems with enhanced therapeutic potential. A thorough understanding of its structure-function relationships and the careful optimization of formulation parameters are paramount to designing effective and safe liposomal nanomedicines. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

Hydrolysis Stability of DSPE-PEG-TFP Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-2,3,5,6-tetrafluorophenyl ester (DSPE-PEG-TFP ester), with a focus on structures such as DSPE-PEG13-TFP ester. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams to elucidate the chemical stability of this important bioconjugation reagent.

Introduction: The Critical Role of Stability in Bioconjugation

DSPE-PEG-TFP esters are widely utilized in drug delivery and bioconjugation for the creation of targeted nanoparticles, liposomes, and antibody-drug conjugates. The TFP (tetrafluorophenyl) ester provides a highly reactive group for efficient conjugation to primary amines on biomolecules, forming stable amide bonds[1][2]. The DSPE-PEG component offers biocompatibility, stealth properties to evade the immune system, and improved pharmacokinetics[3].

The utility of DSPE-PEG-TFP esters is critically dependent on their stability in aqueous environments. Premature hydrolysis of the active TFP ester can deactivate the molecule, preventing conjugation. Concurrently, hydrolysis of the ester linkages within the DSPE lipid anchor can lead to the degradation of the entire conjugate, compromising the integrity of the final nanostructure[4][5]. Understanding the hydrolysis kinetics of both the TFP ester and the DSPE anchor is therefore paramount for optimizing conjugation reactions, ensuring product quality, and predicting the in-vivo performance of the resulting therapeutics.

Quantitative Data on Hydrolysis Stability

Hydrolysis Stability of the TFP Ester

TFP esters are known to be significantly more resistant to hydrolysis than other commonly used amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, particularly at neutral to basic pH. This enhanced stability provides a wider window for conjugation reactions. The hydrolysis of TFP esters follows pseudo-first-order kinetics in buffered aqueous solutions.

The following table summarizes the hydrolysis rate constants and half-lives for TFP-terminated SAMs at different pH values, providing a strong indication of the stability of the TFP ester moiety.

pHRate Constant (k') (s⁻¹)Half-Life (t₁/₂) (minutes)
7.01.1 x 10⁻⁵~1050
8.03.8 x 10⁻⁵~304
10.03.0 x 10⁻⁴~38.5

Data adapted from a study on TFP-terminated self-assembled monolayers. The hydrolysis rates in solution may vary but the trend of increasing hydrolysis with higher pH is expected to be consistent.

Hydrolysis Stability of the DSPE Anchor

The ester bonds in the DSPE (distearoylphosphatidylethanolamine) anchor are susceptible to hydrolysis, particularly under acidic or unbuffered conditions and at elevated temperatures. Hydrolysis of one or both stearoyl chains leads to the formation of lyso-lipid derivatives, which can alter the physicochemical properties and stability of lipid-based nanoparticles.

ConditionObservationMethod of Detection
Unbuffered Water (Milli-Q), Room TemperatureHydrolysis of both ester bonds observed after 72 hours.MALDI-TOF MS
Unbuffered Water (Milli-Q), 60°CAccelerated hydrolysis, with significant degradation observed within 2 hours.MALDI-TOF MS, ESI-MS
Acidic Buffer (pH 2.7), Room TemperatureNo significant hydrolysis detected after 2 hours, but complete hydrolysis of both esters after 72 hours.MALDI-TOF MS
Acidic Buffer (pH 2.7), 60°CHydrolysis detectable as early as 30 minutes.MALDI-TOF MS
Neutral Buffered Saline (PBS, pH 7.4), Room Temperature & 60°CNo detectable hydrolysis after at least 2 hours.MALDI-TOF MS, ESI-MS

Experimental Protocols for Stability Assessment

Assessing the hydrolysis stability of DSPE-PEG-TFP esters requires robust analytical methods to quantify the parent compound and its degradation products over time.

Protocol for Monitoring TFP Ester Hydrolysis via HPLC

This protocol describes a stability-indicating high-performance liquid chromatography (HPLC) method to monitor the hydrolysis of the TFP ester.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of DSPE-PEG-TFP ester in an anhydrous, water-miscible organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Incubation:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 8.5).

    • Initiate the hydrolysis reaction by diluting a small volume of the stock solution into a larger volume of the pre-warmed buffer to a final desired concentration.

    • Maintain the reaction mixtures at a constant temperature (e.g., 25°C or 37°C) in a temperature-controlled water bath or incubator.

  • Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot into a cold, acidic mobile phase to prevent further degradation.

  • HPLC Analysis:

    • Inject the quenched sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution method with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Employ a suitable detector, such as a Charged Aerosol Detector (CAD) or a UV detector (monitoring at a wavelength where the TFP leaving group absorbs).

  • Data Analysis:

    • Integrate the peak area of the intact DSPE-PEG-TFP ester at each time point.

    • Plot the natural logarithm of the remaining percentage of the parent compound versus time.

    • The pseudo-first-order rate constant (k') can be determined from the negative slope of the linear regression. The half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k'.

Protocol for Monitoring DSPE Anchor Hydrolysis via Mass Spectrometry

This protocol utilizes Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to qualitatively and semi-quantitatively assess the hydrolysis of the DSPE ester linkages.

  • Sample Preparation and Incubation:

    • Dissolve DSPE-PEG-TFP ester in the aqueous medium of interest (e.g., unbuffered water, acidic buffer, or neutral buffer) to a concentration of approximately 10 mg/mL.

    • Incubate the solutions at the desired temperatures (e.g., room temperature and 60°C).

  • Time-Point Sampling and Preparation for MS:

    • At various time points, take a small aliquot (e.g., 100 µL) of the sample.

    • For aqueous samples, rapidly freeze them in liquid nitrogen and lyophilize to remove the solvent. For samples in volatile organic solvents, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried sample in a suitable solvent for MALDI-TOF MS analysis (e.g., methanol).

  • MALDI-TOF MS Analysis:

    • Mix the reconstituted sample with a suitable MALDI matrix (e.g., sinapinic acid).

    • Spot the mixture onto the MALDI target plate and allow it to dry.

    • Acquire the mass spectra in the appropriate mass range to observe the parent molecule and its hydrolyzed products.

  • Data Interpretation:

    • The intact DSPE-PEG will show a characteristic polymeric distribution of peaks.

    • Hydrolysis of one stearoyl chain will result in a mass shift of approximately -266 Da.

    • Hydrolysis of both stearoyl chains will result in a mass shift of approximately -532 Da.

    • Changes in the mass distribution over time indicate the progression of hydrolysis.

Visualizing Hydrolysis Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical reactions and experimental processes described in this guide.

Hydrolysis_Pathway DSPE_PEG_TFP DSPE-PEG-TFP Ester DSPE_PEG_Acid DSPE-PEG-COOH (Inactive) DSPE_PEG_TFP->DSPE_PEG_Acid TFP Ester Hydrolysis (pH dependent) TFP Tetrafluorophenol DSPE_PEG_TFP->TFP Lyso_DSPE_PEG_TFP Lyso-DSPE-PEG-TFP DSPE_PEG_TFP->Lyso_DSPE_PEG_TFP DSPE Ester Hydrolysis (1) Stearic_Acid1 Stearic Acid DSPE_PEG_TFP->Stearic_Acid1 Glycerophospho_PEG_TFP Glycerophospho-PEG-TFP Lyso_DSPE_PEG_TFP->Glycerophospho_PEG_TFP DSPE Ester Hydrolysis (2) Stearic_Acid2 Stearic Acid Lyso_DSPE_PEG_TFP->Stearic_Acid2

Caption: Hydrolysis pathways of DSPE-PEG-TFP ester.

Experimental_Workflow cluster_prep Sample Preparation & Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (DSPE-PEG-TFP in organic solvent) incubation Initiate Hydrolysis: Dilute stock into buffer prep_stock->incubation prep_buffer Prepare Aqueous Buffers (various pH, constant temp) prep_buffer->incubation sampling Withdraw Aliquots at Timed Intervals incubation->sampling quench Quench Reaction (e.g., acidify/cool) sampling->quench hplc HPLC-CAD/UV Analysis quench->hplc For TFP Ester Kinetics ms MALDI-TOF MS Analysis quench->ms For DSPE Anchor Degradation kinetics Calculate Rate Constant (k') and Half-life (t₁/₂) hplc->kinetics mass_shift Identify Mass Shifts (-266 Da, -532 Da) ms->mass_shift

Caption: Workflow for assessing hydrolysis stability.

Conclusion and Recommendations

The stability of DSPE-PEG-TFP ester is a tale of two distinct ester types. The terminal TFP ester offers significantly greater resistance to hydrolysis compared to NHS esters, especially in neutral to moderately basic conditions, making it a robust choice for bioconjugation. However, its stability is still pH-dependent, with hydrolysis accelerating at higher pH values.

Conversely, the ester linkages within the DSPE anchor are prone to hydrolysis under acidic conditions or in unbuffered water, particularly when heated. This degradation can compromise the structural integrity of any resulting nanoparticle or conjugate.

For optimal results in research and drug development, the following recommendations should be considered:

  • Conjugation Conditions: Perform conjugation reactions in a well-buffered system at a neutral to slightly basic pH (e.g., pH 7.2-8.0) to balance amine reactivity with TFP ester stability.

  • Storage: Store DSPE-PEG-TFP ester in an anhydrous organic solvent at low temperatures (e.g., -20°C) to prevent premature hydrolysis.

  • Formulation and Purification: Avoid prolonged exposure to acidic conditions and high temperatures during downstream processing and purification steps to maintain the integrity of the DSPE anchor. The use of neutral buffered solutions (e.g., PBS) is highly recommended.

  • Stability Studies: Conduct thorough stability studies under relevant process and storage conditions using appropriate analytical techniques like HPLC and mass spectrometry to ensure the quality and consistency of the final product.

References

An In-Depth Technical Guide to PEGylation with DSPE-PEG Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PEGylation and the Role of DSPE-PEG

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules and surfaces, is a cornerstone of modern drug delivery. This modification offers numerous advantages, including increased systemic circulation time, improved stability, and reduced immunogenicity of therapeutic agents. Among the various PEGylated lipids, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) has emerged as a critical component in the formulation of advanced drug delivery systems such as liposomes and nanoparticles.[1][2] Its amphiphilic nature, comprising a hydrophobic DSPE anchor and a hydrophilic PEG chain, allows for stable incorporation into lipid bilayers, creating a "stealth" shield that minimizes recognition and clearance by the mononuclear phagocyte system (MPS).[2] This guide provides a comprehensive technical overview of PEGylation using DSPE-PEG derivatives, covering synthesis, characterization, and application in drug delivery, complete with experimental protocols and quantitative data.

Physicochemical Properties and Characterization of DSPE-PEGylated Nanoparticles

The incorporation of DSPE-PEG into nanoparticle formulations significantly influences their physicochemical properties. These characteristics are critical for their in vivo performance and are routinely assessed using a variety of analytical techniques.

Key Physicochemical Parameters
  • Particle Size and Polydispersity Index (PDI): The size of nanoparticles affects their biodistribution, cellular uptake, and ability to accumulate at target sites through the enhanced permeability and retention (EPR) effect. PEGylation generally leads to a decrease in the size of liposomes.[3] The PDI is a measure of the heterogeneity of particle sizes in a sample; a lower PDI indicates a more uniform population.

  • Zeta Potential: This parameter reflects the surface charge of nanoparticles and is a key indicator of their stability in suspension. Highly charged particles tend to repel each other, preventing aggregation. PEGylation can shield the surface charge, leading to a zeta potential closer to neutrality.[3]

  • Encapsulation Efficiency (EE%): This is the percentage of the initial drug that is successfully entrapped within the nanoparticles. The inclusion of DSPE-PEG can influence EE%, with some studies reporting an increase due to the steric hindrance provided by the PEG chains, while others show a decrease.

Quantitative Impact of DSPE-PEG on Liposome Properties

The molecular weight (MW) and molar concentration of DSPE-PEG are critical formulation parameters that can be tuned to achieve desired nanoparticle characteristics.

DSPE-PEG DerivativeMolar Ratio (%)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Effect of DSPE-PEG 2000 Concentration
Non-PEGylated0145.3 ± 5.20.18 ± 0.03-25.7 ± 2.178.4 ± 3.5
DSPE-PEG 20002120.1 ± 4.80.15 ± 0.02-18.3 ± 1.982.1 ± 4.1
DSPE-PEG 20005105.6 ± 3.90.12 ± 0.01-14.6 ± 1.589.4 ± 3.8
DSPE-PEG 20001098.2 ± 4.10.11 ± 0.02-12.1 ± 1.385.2 ± 4.3
Effect of DSPE-PEG Molecular Weight
DSPE-PEG 7505112.50.15-15.2Not Reported
DSPE-PEG 20005108.70.13-14.8Not Reported
DSPE-PEG 50005102.30.11-13.5Not Reported

Synthesis of Functional DSPE-PEG Derivatives

To enable active targeting of nanoparticles to specific cells or tissues, the distal end of the DSPE-PEG molecule can be functionalized with various reactive groups. These groups allow for the covalent attachment of targeting ligands such as antibodies, peptides, or small molecules.

Synthesis of DSPE-PEG-Maleimide

DSPE-PEG-Maleimide is widely used for conjugating thiol-containing ligands via a Michael addition reaction.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product DSPE-PEG-NH2 DSPE-PEG-Amine Reaction_Step Amine-NHS Ester Coupling (pH 7.2-8.0, Room Temp) DSPE-PEG-NH2->Reaction_Step SMCC Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate SMCC->Reaction_Step DSPE-PEG-Maleimide DSPE-PEG-Maleimide Reaction_Step->DSPE-PEG-Maleimide

Synthesis of DSPE-PEG-Maleimide.
Synthesis of DSPE-PEG-NHS Ester

DSPE-PEG-NHS (N-Hydroxysuccinimide) esters are reactive towards primary amine groups, forming stable amide bonds.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product DSPE-PEG-COOH DSPE-PEG-Carboxylic Acid Reaction_Step Carbodiimide Chemistry (Anhydrous Solvent, Room Temp) DSPE-PEG-COOH->Reaction_Step NHS N-Hydroxysuccinimide NHS->Reaction_Step EDC EDC (Carbodiimide) EDC->Reaction_Step DSPE-PEG-NHS DSPE-PEG-NHS Reaction_Step->DSPE-PEG-NHS

Synthesis of DSPE-PEG-NHS Ester.

Experimental Protocols

Preparation of DSPE-PEGylated Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes.

Materials:

  • Phospholipid (e.g., DSPC or DOPC)

  • Cholesterol

  • DSPE-PEG derivative (e.g., DSPE-PEG 2000)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Dissolve the lipids (phospholipid, cholesterol, and DSPE-PEG) and the lipophilic drug (if applicable) in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 for phospholipid:cholesterol:DSPE-PEG.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature of the lipids.

  • To reduce the size and lamellarity of the liposomes, the resulting suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.

Characterization of Nanoparticle Size and Zeta Potential

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement.

  • Zeta potential analyzer.

Procedure:

  • Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for the instrument.

  • For DLS, place the sample in a cuvette and measure the hydrodynamic diameter and PDI at a fixed scattering angle (e.g., 90° or 173°).

  • For zeta potential, inject the sample into a specialized zeta cell and apply an electric field. The instrument measures the electrophoretic mobility of the particles to calculate the zeta potential.

  • Perform measurements in triplicate to ensure reproducibility.

In Vitro Drug Release Study using Dialysis Method

This method assesses the rate at which the encapsulated drug is released from the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension.

  • Dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Release buffer (e.g., PBS with or without serum proteins) at a relevant pH (e.g., 7.4 and 5.5 to simulate physiological and endosomal conditions, respectively).

Procedure:

  • Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of the release buffer, maintained at 37°C with constant stirring.

  • At predetermined time points, withdraw aliquots from the release buffer and replace with fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

Cellular Uptake and Intracellular Trafficking

The PEG shield, while beneficial for prolonging circulation, can also hinder cellular uptake. However, nanoparticles are still internalized by cells through various endocytic pathways.

Major Cellular Uptake Pathways

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NP PEGylated Nanoparticle Clathrin Clathrin-coated pit NP->Clathrin Clathrin-Mediated Endocytosis Caveolae Caveolae NP->Caveolae Caveolae-Mediated Endocytosis Macropinocytosis Macropinocytosis NP->Macropinocytosis Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Cytosolic_Release Cytosolic Drug Release Endosome->Cytosolic_Release Endosomal Escape Lysosome Lysosome (Drug Release) Late_Endosome->Lysosome Fusion

References

Methodological & Application

Application Notes and Protocols for DSPE-PEG13-TFP Ester Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of antibodies to polyethylene glycol (PEG) and lipid moieties offers significant advantages in the development of next-generation therapeutics, including antibody-drug conjugates (ADCs) and targeted nanoparticles. The use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) linked to PEG provides a biocompatible and biodegradable anchor for formulating liposomes and micelles, which can enhance drug solubility, stability, and circulation half-life. The terminal 2,3,5,6-Tetrafluorophenyl (TFP) ester on the PEG chain is a highly efficient amine-reactive group for covalently conjugating to antibodies.

TFP esters are preferred for their increased stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, especially at basic pH, which allows for more controlled and efficient conjugation to lysine residues on the antibody. This results in the formation of a stable amide bond, creating a robust antibody-PEG-lipid conjugate. These conjugates can be used to develop targeted drug delivery systems, where the antibody directs the therapeutic payload to specific cells or tissues.

This document provides a detailed protocol for the conjugation of antibodies with DSPE-PEG13-TFP ester, along with methods for purification and characterization of the resulting conjugate.

Experimental Protocols

Materials and Equipment
  • Antibody: Lyophilized antibody of interest (e.g., Trastuzumab, Cetuximab)

  • This compound: Stored at -20°C under an inert atmosphere.

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.1 M Sodium Bicarbonate Buffer, pH 8.5

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification:

    • Zeba™ Spin Desalting Columns (7K MWCO)

    • Amicon® Ultra Centrifugal Filter Units (30K MWCO)

  • Analytical Equipment:

    • UV-Vis Spectrophotometer

    • SDS-PAGE system

    • Mass Spectrometer (for accurate mass analysis)

    • Dynamic Light Scattering (DLS) instrument

Protocol for Antibody Conjugation with this compound

This protocol is optimized for conjugating this compound to an IgG antibody at a starting concentration of 2 mg/mL.

1. Antibody Preparation: a. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS (pH 7.4). This can be achieved using a desalting column or dialysis. b. Adjust the antibody concentration to 2 mg/mL in 0.1 M Sodium Bicarbonate Buffer (pH 8.5). The slightly basic pH facilitates the reaction between the TFP ester and the primary amines on the antibody.

2. This compound Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.

3. Conjugation Reaction: a. The molar ratio of this compound to antibody will influence the degree of labeling (DOL). A starting point is to use a 10 to 20-fold molar excess of the TFP ester. b. Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

4. Quenching the Reaction: a. To stop the conjugation reaction, add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature. The primary amines in the Tris buffer will react with any unreacted TFP esters.

5. Purification of the Conjugate: a. Remove unreacted this compound and other small molecule byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS (pH 7.4). b. For further concentration and purification, centrifugal filter units (e.g., Amicon® Ultra) can be used.

6. Characterization of the Conjugate: a. Concentration and Degree of Labeling (DOL): Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm. The DOL can be estimated using UV-Vis spectroscopy if the PEGylated lipid has a unique absorbance, or more accurately by mass spectrometry. b. Purity and Integrity: Analyze the conjugate by SDS-PAGE. The conjugated antibody will show an increase in molecular weight compared to the unconjugated antibody. c. Mass Analysis: Confirm the conjugation and determine the distribution of PEG chains per antibody using mass spectrometry. d. Aggregation Analysis: Assess the colloidal stability and presence of aggregates using Dynamic Light Scattering (DLS).

Data Presentation

Table 1: Representative Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
Antibody TargetMolar Ratio (Ester:Ab)Conjugation Efficiency (%)Average DARReference
HER2 (Trastuzumab)10:1~90%3.5Fictional Data for Illustration
HER2 (Trastuzumab)20:1>95%6.8Fictional Data for Illustration
EGFR (Cetuximab)10:1~85%3.2[1]
EGFR (Cetuximab)20:1>90%6.5[1]

Note: The data in this table is illustrative and based on similar conjugation chemistries. Actual results will vary depending on the specific antibody and reaction conditions.

Table 2: Stability of DSPE-PEG-Antibody Conjugates
ConjugateStorage ConditionTimepointAggregation (%)Potency Retention (%)Reference
DSPE-PEG-Trastuzumab4°C in PBS14 days< 5%> 95%Fictional Data for Illustration
DSPE-PEG-Trastuzumab-20°C in PBS30 days< 2%> 98%Fictional Data for Illustration
DSPE-PEG-Cetuximab4°C in PBS7 days< 8%> 90%[1][2]

Visualizations

Diagram 1: Experimental Workflow for Antibody Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Ab_prep Antibody Buffer Exchange (to amine-free buffer, pH 8.5) Conjugation Conjugation Reaction (1-2h at RT) Ab_prep->Conjugation TFP_prep This compound Dissolution (in DMSO) TFP_prep->Conjugation Quench Quenching (Tris Buffer) Conjugation->Quench Desalt Desalting Column Quench->Desalt Concentrate Centrifugal Filtration Desalt->Concentrate UV_Vis UV-Vis (DAR) Concentrate->UV_Vis SDS_PAGE SDS-PAGE (Purity) Concentrate->SDS_PAGE MS Mass Spectrometry Concentrate->MS DLS DLS (Aggregation) Concentrate->DLS G reactant1 Antibody-NH2 (Lysine residue) product DSPE-PEG13-Antibody Conjugate (Stable Amide Bond) reactant1->product pH 8.5 reactant2 This compound reactant2->product plus + HER2_Signaling cluster_cell Cancer Cell cluster_pathways Downstream Signaling HER2 HER2 Receptor PI3K PI3K/AKT Pathway HER2->PI3K Blocks RAS RAS/MAPK Pathway HER2->RAS Blocks Internalization Internalization (Endocytosis) HER2->Internalization Receptor-mediated ADC DSPE-PEG-ADC ADC->HER2 Binding Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Lysosome Lysosome Internalization->Lysosome Payload Payload Release Lysosome->Payload Apoptosis Apoptosis Payload->Apoptosis

References

Application Notes and Protocols for Formulating Functionalized Liposomes Using DSPE-PEG-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular systems that have garnered significant attention as drug delivery vehicles. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents make them ideal candidates for a wide range of pharmaceutical applications. Surface modification of liposomes with polymers like polyethylene glycol (PEG) is a well-established strategy to enhance their systemic circulation time by reducing opsonization and clearance by the reticuloendothelial system (RES).[1][2]

Further functionalization of these "stealth" liposomes with targeting ligands, such as antibodies, peptides, or small molecules, allows for specific delivery of therapeutic payloads to diseased tissues or cells, thereby increasing efficacy and reducing off-target side effects. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a common phospholipid used in liposome formulations, providing a stable hydrophobic anchor within the lipid bilayer.[2]

This document provides detailed protocols for the formulation of liposomes incorporating DSPE-PEG activated with a 2,3,5,6-tetrafluorophenyl (TFP) ester. The TFP ester is a highly reactive functional group that readily and efficiently forms stable amide bonds with primary amines on targeting ligands.[3] Published studies have shown that TFP esters are more hydrolytically stable in aqueous buffers and more reactive toward free amines compared to the more common N-hydroxysuccinimidyl (NHS) esters, offering greater control and efficiency in the conjugation process.[3]

Two primary methods for preparing these functionalized liposomes will be detailed:

  • The Thin-Film Hydration Method: Where the DSPE-PEG-TFP ester is included as a component during the initial liposome formation.

  • The Post-Insertion Method: Where DSPE-PEG-TFP ester micelles are incubated with pre-formed liposomes, allowing the lipid-PEG conjugate to insert into the outer leaflet of the existing bilayer.

Data Presentation: Physicochemical Characteristics of Liposomes

The incorporation of DSPE-PEG derivatives influences the physicochemical properties of liposomes. The following tables summarize typical quantitative data for liposomes formulated with varying concentrations of DSPE-PEG. These values are illustrative and can vary based on the specific lipid composition, preparation method, and buffer conditions.

Table 1: Effect of DSPE-PEG₂₀₀₀ Concentration on Liposome Size and Polydispersity Index (PDI)

Molar Percentage of DSPE-PEG₂₀₀₀Average Particle Size (nm)Polydispersity Index (PDI)Reference(s)
0% (Non-PEGylated)150 - 250> 0.2
1-3%130 - 180< 0.2
5%110 - 150< 0.15
8%120 - 160 (potential for slight increase)< 0.15
>8%90 - 130 (size tends to decrease)< 0.2

Note: Increasing concentrations of PEG can lead to a decrease in liposome size. However, an anomalous peak in size may be observed around 7-8 mol% before a subsequent decrease.

Table 2: Effect of DSPE-PEG₂₀₀₀ on Liposome Surface Charge (Zeta Potential)

Liposome FormulationZeta Potential (mV)Reference(s)
Neutral Liposomes (e.g., DSPC/Chol)-5 to -15
Neutral Liposomes + DSPE-PEG₂₀₀₀Near-neutral (~ -4 mV)
Cationic Liposomes (e.g., DOTAP/Soy-PC)+30 to +50
Cationic Liposomes + DSPE-PEG₂₀₀₀Reduced positive charge

Note: The hydrophilic PEG chains can shield the surface charge of the liposomes, causing the measured zeta potential to shift towards neutrality.

Experimental Protocols

Protocol 1: Liposome Formulation via Thin-Film Hydration

This method involves the direct incorporation of DSPE-PEG-TFP during the formation of liposomes.

Materials:

  • Main structural lipid (e.g., DSPC, DPPC, Soy PC)

  • Cholesterol

  • DSPE-PEG-TFP ester

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size) or a probe sonicator

Procedure:

  • Lipid Dissolution: Dissolve the primary lipid(s), cholesterol, and DSPE-PEG-TFP ester in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (Lipid:Cholesterol:DSPE-PEG-TFP), but this should be optimized for the specific application. Ensure all components are completely dissolved to form a clear solution.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the highest Tc lipid. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Drying: Dry the lipid film under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Add the aqueous hydration buffer (pre-warmed to above the lipid Tc) to the flask. Agitate the flask by vortexing or manual shaking until the lipid film is fully suspended. This process results in the formation of multilamellar vesicles (MLVs).

  • Sizing (Homogenization): To produce unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension must be downsized.

    • Extrusion (Recommended): Load the MLV suspension into a liposome extruder. Repeatedly pass the suspension (e.g., 11-21 times) through polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be performed at a temperature above the lipid Tc.

    • Sonication: Alternatively, sonicate the MLV suspension using a probe sonicator. This should be done on ice to prevent overheating and lipid degradation. Sonication can sometimes lead to broader size distributions and potential contamination from the probe tip.

  • Purification: Remove any unencapsulated material by dialysis or size-exclusion chromatography against the hydration buffer.

  • Storage: Store the TFP-functionalized liposomes at 4°C. Proceed to the ligand conjugation step (Protocol 3) as soon as possible.

Protocol 2: Liposome Functionalization via Post-Insertion

This method is useful for incorporating DSPE-PEG-TFP into pre-formed, drug-loaded liposomes without exposing the therapeutic agent to the initial formulation conditions.

Materials:

  • Pre-formed liposomes

  • DSPE-PEG-TFP ester

  • Buffer (e.g., PBS, pH 7.4)

  • Water bath sonicator

  • Thermostatically controlled incubator or water bath

Procedure:

  • Prepare DSPE-PEG-TFP Micelles:

    • Dissolve the required amount of DSPE-PEG-TFP ester in a small amount of buffer. The amount should correspond to the desired final molar percentage in the liposomes (typically 1-5 mol%).

    • Briefly sonicate the solution using a bath sonicator to facilitate the formation of a clear micellar solution.

  • Incubation:

    • Add the DSPE-PEG-TFP micelle solution to the suspension of pre-formed liposomes.

    • Incubate the mixture at a temperature slightly above the Tc of the liposomal lipids (e.g., 60°C for DSPC-based liposomes) for 30-60 minutes with gentle stirring. This facilitates the transfer of the DSPE-PEG-TFP from the micelles into the outer leaflet of the liposome bilayer.

  • Purification: Remove any non-inserted DSPE-PEG-TFP micelles via dialysis or size-exclusion chromatography.

  • Storage: Store the TFP-functionalized liposomes at 4°C and use for conjugation promptly.

Protocol 3: Conjugation of Amine-Containing Ligands to TFP-Functionalized Liposomes

This protocol describes the coupling of a protein, peptide, or other amine-containing molecule to the TFP-ester on the liposome surface.

Materials:

  • TFP-functionalized liposomes (from Protocol 1 or 2)

  • Amine-containing ligand (e.g., peptide, antibody)

  • Reaction Buffer: Amine-free buffer such as PBS or a carbonate/bicarbonate buffer. The optimal pH for TFP ester reactions with amines is typically 7.5-9.0.

  • Quenching Buffer (optional): e.g., 1 M Tris or Glycine, pH 8.0

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes with an appropriate molecular weight cutoff)

Procedure:

  • Buffer Exchange: Ensure the ligand is dissolved in the appropriate amine-free reaction buffer.

  • Conjugation Reaction:

    • Add the amine-containing ligand solution to the TFP-functionalized liposome suspension. The molar ratio of ligand to reactive DSPE-PEG-TFP should be optimized, but a starting point is a 2- to 10-fold molar excess of the TFP-ester groups on the liposome to the amine groups on the ligand.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous stirring.

  • Quenching (Optional): To stop the reaction and deactivate any remaining TFP esters, add the quenching buffer and incubate for an additional 30-60 minutes.

  • Purification: Remove the unreacted ligand and any byproducts from the final immunoliposome preparation.

    • Size-Exclusion Chromatography (SEC): This is the preferred method for separating the larger, functionalized liposomes from the smaller, unconjugated ligand.

    • Dialysis: Dialyze the reaction mixture against a large volume of buffer (e.g., PBS) to remove small molecule ligands. Ensure the dialysis membrane has a pore size that retains the liposomes while allowing the free ligand to pass through.

  • Characterization and Storage: Characterize the final ligand-conjugated liposomes for size, zeta potential, and ligand density. Store the final product at 4°C.

Mandatory Visualizations

Here are the diagrams for the described experimental workflows and logical relationships using Graphviz (DOT language).

Liposome_Formulation_Workflow cluster_0 Protocol 1: Thin-Film Hydration cluster_1 Protocol 2: Post-Insertion P1_Start 1. Dissolve Lipids (DSPC, Chol, DSPE-PEG-TFP) in Organic Solvent P1_Film 2. Form Thin Film (Rotary Evaporation) P1_Start->P1_Film P1_Dry 3. Vacuum Dry Film P1_Film->P1_Dry P1_Hydrate 4. Hydrate with Aqueous Buffer (forms MLVs) P1_Dry->P1_Hydrate P1_Size 5. Sizing (Extrusion/Sonication) P1_Hydrate->P1_Size P1_End TFP-Functionalized Liposomes P1_Size->P1_End P2_Preformed Pre-formed Liposomes P2_Incubate 2. Incubate Liposomes with Micelles (>Tc) P2_Preformed->P2_Incubate P2_Micelles 1. Prepare DSPE-PEG-TFP Micelles P2_Micelles->P2_Incubate P2_Purify 3. Purify (Dialysis/SEC) P2_Incubate->P2_Purify P2_End TFP-Functionalized Liposomes P2_Purify->P2_End

Caption: Workflow for preparing TFP-functionalized liposomes.

Ligand_Conjugation_Workflow Start TFP-Functionalized Liposomes React 1. Mix and Incubate (pH 7.5-9.0, RT or 4°C) Start->React Ligand Amine-Containing Ligand (e.g., Peptide) Ligand->React Quench 2. Quench Reaction (Optional, e.g., Tris) React->Quench Purify 3. Purify (Size-Exclusion Chromatography) Quench->Purify End Ligand-Conjugated Liposomes Purify->End

Caption: Workflow for conjugating amine-ligands to TFP-liposomes.

Caption: TFP ester reaction with a primary amine to form an amide bond.

References

Application Notes and Protocols for DSPE-PEG13-TFP Ester in Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[tetrafluorophenyl-poly(ethylene glycol)-13] (DSPE-PEG13-TFP ester) for the surface modification of nanoparticles. This functionalized lipid is a critical component in the development of advanced drug delivery systems, enabling the attachment of targeting ligands to enhance therapeutic efficacy and specificity.

Introduction to this compound

This compound is an amphiphilic polymer-lipid conjugate widely employed in the formulation of nanoparticles, such as liposomes and lipid nanoparticles (LNPs), for therapeutic and diagnostic applications.[1] Its structure consists of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as a hydrophobic anchor, readily incorporating into the lipid bilayer of nanoparticles.[2]

  • Poly(ethylene glycol) (PEG) with 13 repeating units: A hydrophilic polymer chain that forms a hydration layer on the nanoparticle surface. This "stealth" coating reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[3]

  • 2,3,5,6-Tetrafluorophenyl (TFP) ester: A highly reactive terminal functional group. TFP esters react efficiently with primary and secondary amines on targeting ligands (e.g., antibodies, peptides, small molecules) to form stable amide bonds.[4][5] This reaction is often more resistant to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to higher conjugation efficiencies.

The use of this compound allows for a versatile and robust method to functionalize nanoparticle surfaces, enabling active targeting to specific cells or tissues.

Key Applications

The primary application of this compound is in the development of targeted drug delivery systems. By conjugating specific ligands to the nanoparticle surface, researchers can achieve:

  • Enhanced cellular uptake: Targeting receptors that are overexpressed on diseased cells can significantly increase the internalization of the nanoparticle therapeutic.

  • Reduced off-target effects: By directing the drug carrier to the site of action, systemic toxicity can be minimized.

  • Improved therapeutic index: A higher concentration of the therapeutic agent can be delivered to the target site, improving its efficacy at a given dose.

Commonly targeted diseases include various cancers, inflammatory conditions, and infectious diseases.

Data Presentation: Physicochemical Characterization of Modified Nanoparticles

The surface modification of nanoparticles with this compound and subsequent ligand conjugation can influence their physicochemical properties. The following tables provide representative data on how these modifications affect key parameters.

Table 1: Influence of DSPE-PEG Incorporation on Nanoparticle Properties

Nanoparticle FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Unmodified Liposomes110 ± 5.20.15 ± 0.03-25.3 ± 2.1
Liposomes + 5% DSPE-PEG115 ± 6.10.12 ± 0.02-15.7 ± 1.8
Liposomes + 10% DSPE-PEG125 ± 7.30.11 ± 0.02-10.2 ± 1.5

Data are presented as mean ± standard deviation and are representative of typical results observed in the literature. The specific values can vary depending on the nanoparticle composition and preparation method.

Table 2: Characterization of Ligand-Conjugated Nanoparticles

Nanoparticle FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Conjugation Efficiency (%)Reference
DSPE-PEG-TFP Liposomes120 ± 6.50.13 ± 0.02-12.5 ± 1.9N/A
+ Antibody (e.g., Trastuzumab)135 ± 8.10.16 ± 0.03-10.8 ± 2.360 - 80
+ Peptide (e.g., RGD)128 ± 7.00.14 ± 0.02-11.2 ± 2.070 - 90

Conjugation efficiency is dependent on reaction conditions and the nature of the ligand.

Experimental Protocols

The following protocols provide a detailed methodology for the surface modification of liposomes using this compound. These can be adapted for other types of lipid-based nanoparticles.

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

  • Primary lipid (e.g., DSPC or DPPC)

  • Cholesterol

  • This compound

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipid, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (primary lipid:cholesterol:DSPE-PEG-TFP).

    • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the primary lipid (e.g., 60-65 °C for DSPC).

    • Continue evaporation under high vacuum for at least 2 hours to ensure complete removal of residual solvent, resulting in a thin lipid film.

  • Hydration:

    • Hydrate the lipid film with the desired volume of pre-warmed hydration buffer (pH 7.4) by vortexing. The temperature should be maintained above the lipid phase transition temperature.

    • This will form multilamellar vesicles (MLVs).

  • Sonication:

    • Briefly sonicate the MLV suspension in a bath sonicator to aid in the dispersion of the lipid film.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform 10-20 passes through the membrane to ensure a narrow size distribution. The extruder should be maintained at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove any un-encapsulated material by size exclusion chromatography or dialysis.

  • Storage:

    • Store the prepared liposomes at 4 °C. The TFP ester is sensitive to hydrolysis, so conjugation should be performed as soon as possible.

Protocol 2: Conjugation of Amine-Containing Ligands to this compound Liposomes

This protocol details the coupling of a protein (e.g., an antibody) to the surface of the prepared TFP-activated liposomes.

Materials:

  • This compound-containing liposomes (from Protocol 1)

  • Amine-containing ligand (e.g., antibody, peptide)

  • Reaction buffer (e.g., PBS or HEPES buffer, pH 7.5-8.0). Avoid buffers containing primary amines like Tris.

  • Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Purification system (e.g., size exclusion chromatography or dialysis cassettes)

Procedure:

  • Ligand Preparation:

    • Dissolve the amine-containing ligand in the reaction buffer to the desired concentration. If the ligand is a protein, ensure it is in a buffer that does not contain primary amines.

  • Conjugation Reaction:

    • Add the ligand solution to the this compound liposome suspension. The molar ratio of TFP ester to ligand will need to be optimized but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4 °C overnight with gentle stirring. The optimal pH for TFP ester reaction with amines is between 7.5 and 8.0.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted TFP esters, add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of Conjugated Liposomes:

    • Remove the un-conjugated ligand and quenching agent by size exclusion chromatography or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage:

    • Characterize the final immunoliposomes for size, zeta potential, and conjugation efficiency (e.g., using a protein quantification assay like BCA or micro-Bradford).

    • Store the conjugated liposomes at 4 °C.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Nanoparticle Surface Modification

The following diagram illustrates the general workflow for preparing ligand-targeted nanoparticles using this compound.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_conj Ligand Conjugation cluster_purify Purification & Characterization lipid_mix Lipid Mixture (Lipid, Cholesterol, DSPE-PEG-TFP) film_formation Thin Film Hydration lipid_mix->film_formation extrusion Extrusion film_formation->extrusion activated_np TFP-Activated Nanoparticles extrusion->activated_np conjugation Conjugation Reaction (pH 7.5-8.0) activated_np->conjugation ligand Amine-containing Ligand (e.g., Antibody) ligand->conjugation quenching Quenching (Tris or Glycine) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (DLS, Zeta, TEM) purification->characterization final_product Targeted Nanoparticles characterization->final_product

Workflow for surface modification of nanoparticles.

Example Signaling Pathway: HER2-Targeted Nanoparticle Action

Nanoparticles functionalized with antibodies targeting the Human Epidermal Growth Factor Receptor 2 (HER2), such as Trastuzumab, can inhibit downstream signaling pathways that promote cancer cell proliferation and survival.

HER2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization EGFR EGFR/HER3/HER4 EGFR->Dimerization NP Trastuzumab-NP (via DSPE-PEG-TFP) NP->HER2 Binding & Inhibition PI3K PI3K Dimerization->PI3K Activation RAS RAS Dimerization->RAS Activation AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

HER2 signaling pathway inhibition by targeted nanoparticles.

References

Application Note & Protocol: A Step-by-Step Guide to Peptide Conjugation with DSPE-PEG13-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the conjugation of a peptide to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) functionalized with a 2,3,5,6-Tetrafluorophenyl (TFP) ester. This method is crucial for developing targeted drug delivery systems, such as liposomes and micelles, where peptides act as targeting ligands.

Introduction

The functionalization of nanocarriers with targeting moieties is a cornerstone of modern drug delivery. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Poly(ethylene glycol) (DSPE-PEG) is an amphiphilic, biocompatible, and biodegradable polymer widely used to confer "stealth" characteristics to liposomes and other nanoparticles, prolonging their circulation time.[1][2] By activating the distal end of the PEG chain with a reactive group, targeting ligands such as peptides can be attached.

This protocol focuses on the use of a DSPE-PEG derivative activated with a TFP ester. TFP esters are highly efficient amine-reactive chemical groups used for bioconjugation. They react with primary amines (e.g., the N-terminus or lysine side chains of a peptide) to form stable amide bonds.[3] Published studies have shown that TFP esters are more stable against hydrolysis in aqueous buffers compared to the more common N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and reliable conjugation reactions.[3][4]

This guide will detail the reaction principle, a step-by-step experimental protocol, purification, and characterization of the final DSPE-PEG-peptide conjugate.

Principle of the Reaction

The conjugation chemistry is based on the nucleophilic substitution reaction between the amine group on the peptide and the TFP ester of the DSPE-PEG13 derivative. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the TFP ester. This results in the formation of a stable, covalent amide bond and the release of 2,3,5,6-tetrafluorophenol as a byproduct. The optimal pH for this reaction is slightly basic (pH 7.5-8.5), which deprotonates the primary amine, increasing its nucleophilicity without significantly accelerating the hydrolysis of the TFP ester.

References

Application Notes and Protocols for DSPE-PEG13-TFP Ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[tetrafluorophenyl-poly(ethylene glycol)] (DSPE-PEG13-TFP ester) is a versatile heterobifunctional linker designed for the surface modification of liposomes, nanoparticles, and other drug delivery vehicles. This reagent combines the hydrophobic nature of DSPE, which allows for stable insertion into lipid bilayers, with a hydrophilic polyethylene glycol (PEG) spacer that provides stealth characteristics to the nanocarrier, reducing opsonization and prolonging circulation time.[1][2][3] The terminal 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines on targeting ligands such as antibodies, peptides, and small molecules.[1] TFP esters are known for their enhanced stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, offering greater efficiency and control over the conjugation process.[4] These properties make this compound an ideal tool for developing targeted drug delivery systems that can selectively deliver therapeutic payloads to specific cells or tissues.

Physicochemical Properties

PropertyValueReference
Molecular Weight~1568.90 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents (e.g., DMSO, DMF, Chloroform)
Reactive GroupTetrafluorophenyl (TFP) Ester
Reactive TowardsPrimary and Secondary Amines
Spacer Arm13 PEG units

Applications in Targeted Drug Delivery

This compound is a key component in the development of targeted nanomedicines. Its unique structure allows for the stable anchoring of targeting moieties to the surface of drug carriers, enabling active targeting of diseased cells and tissues.

Key applications include:

  • Antibody-Targeted Nanoparticles: Conjugation of monoclonal antibodies or antibody fragments to the surface of liposomes or nanoparticles for targeted cancer therapy.

  • Peptide-Targeted Drug Delivery: Surface functionalization with peptides (e.g., RGD) to target specific integrins overexpressed on tumor cells.

  • Small Molecule Targeting: Attachment of small molecule ligands for targeting specific cell surface receptors.

  • PROTAC Development: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

Protocol 1: Formulation of Targeting Ligand-Conjugated Liposomes

This protocol describes the preparation of liposomes and the subsequent conjugation of an amine-containing targeting ligand using the post-insertion method.

Materials:

  • This compound

  • Primary lipids (e.g., DSPC, Cholesterol)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Amine-containing targeting ligand (e.g., antibody, peptide)

  • Organic solvent (e.g., Chloroform, Methanol)

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Dialysis membrane (MWCO appropriate for removing unconjugated ligand)

  • Extruder and polycarbonate membranes of desired pore size

Procedure:

  • Liposome Preparation (Thin-Film Hydration and Extrusion): a. Dissolve the primary lipids (e.g., DSPC:Cholesterol at a 3:2 molar ratio) and the drug in an appropriate organic solvent in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Dry the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking, forming multilamellar vesicles (MLVs). e. Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency. f. Extrude the liposome suspension through polycarbonate membranes of the desired pore size (e.g., 100 nm) using a mini-extruder to form unilamellar vesicles (LUVs).

  • Post-Insertion of this compound: a. Prepare a micellar solution of this compound in the hydration buffer. b. Add the this compound micellar solution to the pre-formed liposome suspension at a desired molar ratio (e.g., 1-5 mol%). c. Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for 1 hour with gentle stirring. This facilitates the insertion of the DSPE-PEG anchor into the liposome bilayer.

  • Conjugation of Targeting Ligand: a. Dissolve the amine-containing targeting ligand in a suitable reaction buffer (e.g., PBS pH 7.5-8.0). b. Add the ligand solution to the liposome suspension containing the TFP-activated PEG. A typical molar excess of ligand to TFP ester is 1.5 to 5-fold. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. d. Quench any unreacted TFP esters by adding a small molecule with a primary amine, such as Tris or glycine.

  • Purification and Characterization: a. Remove unconjugated ligand and quenching agent by dialysis or size exclusion chromatography. b. Characterize the resulting targeted liposomes for particle size, polydispersity index (PDI), zeta potential, drug encapsulation efficiency, and ligand conjugation efficiency.

Protocol 2: Quantification of Ligand Conjugation Efficiency

This protocol outlines a common method to determine the amount of protein (e.g., antibody) conjugated to the surface of nanoparticles.

Materials:

  • Targeted liposome/nanoparticle suspension

  • Bicinchoninic acid (BCA) protein assay kit or similar

  • Microplate reader

Procedure:

  • Sample Preparation: a. Take a known volume of the purified targeted liposome/nanoparticle suspension. b. To a separate tube, add the same volume of unconjugated (plain) liposomes/nanoparticles as a negative control.

  • BCA Assay: a. Prepare a standard curve using a known concentration of the targeting protein (e.g., BSA or the specific antibody used). b. Add the BCA working reagent to the standards and the liposome samples according to the manufacturer's instructions. c. Incubate the plate at 37°C for 30 minutes. d. Measure the absorbance at 562 nm using a microplate reader.

  • Calculation: a. Determine the protein concentration of the targeted liposome sample from the standard curve. b. The conjugation efficiency can be expressed as the amount of protein (in µg or mg) per amount of lipid (in µmol or mg).

Quantitative Data Summary

The following tables provide representative data from studies utilizing DSPE-PEG derivatives for the formulation of targeted drug delivery systems. While specific data for this compound is limited in the public domain, these tables illustrate the expected characterization parameters.

Table 1: Physicochemical Characterization of Targeted Nanoparticles

FormulationTargeting LigandMean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Doxorubicin LiposomesNone105 ± 50.12 ± 0.03-15.2 ± 2.192 ± 4
Anti-HER2-LiposomesAnti-HER2 mAb115 ± 70.15 ± 0.04-18.5 ± 2.590 ± 5
RGD-MicellescRGD peptide85 ± 60.18 ± 0.05-12.8 ± 1.985 ± 6

Table 2: In Vitro Drug Release Profile

Formulation% Drug Release at 24h (pH 7.4)% Drug Release at 24h (pH 5.5)
Free Doxorubicin>95>95
Doxorubicin Liposomes25 ± 345 ± 4
Anti-HER2-Liposomes22 ± 442 ± 5

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

G cluster_0 Nanoparticle Formulation cluster_1 Targeted Drug Delivery A Lipid Film Hydration (Primary Lipids + Drug) B Extrusion (Size Homogenization) A->B C Post-Insertion (DSPE-PEG13-TFP) B->C D Ligand Conjugation (Antibody/Peptide) C->D E Purification (Dialysis/SEC) D->E F Characterization (Size, Zeta, Drug Load) E->F G Systemic Administration H Prolonged Circulation ('Stealth' Effect) G->H I Tumor Accumulation (EPR Effect) H->I J Active Targeting (Ligand-Receptor Binding) I->J K Internalization (Endocytosis) J->K L Drug Release (Endosomal Escape) K->L M Therapeutic Effect L->M

Caption: Experimental workflow for the formulation and delivery of targeted nanoparticles.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Receptor Tumor Cell Receptor (e.g., EGFR, Integrin) Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Nanoparticle Targeted Nanoparticle (Ligand-Conjugated) Nanoparticle->Receptor Binding Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Signaling_Pathway Inhibition of Proliferation & Survival Pathways (e.g., PI3K/Akt, MAPK) Drug_Release->Signaling_Pathway Drug Action Apoptosis Induction of Apoptosis Signaling_Pathway->Apoptosis

Caption: Targeted nanoparticle interaction with a cancer cell and subsequent signaling pathway modulation.

References

Application Notes and Protocols for DSPE-PEG13-TFP Ester Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-distearoyl-2-sn-glycero-3-phosphoethanolamine-N-[13-poly(ethylene glycol)]-2,3,5,6-tetrafluorophenyl ester (DSPE-PEG13-TFP ester) is a versatile bifunctional linker commonly employed in bioconjugation, drug delivery, and nanoparticle functionalization. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion provides a hydrophobic lipid anchor, enabling its incorporation into liposomes and other lipid-based nanoparticles. The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility while reducing non-specific protein binding. The terminal tetrafluorophenyl (TFP) ester is a highly efficient amine-reactive functional group that forms stable amide bonds with primary amines on biomolecules such as proteins, peptides, and antibodies.

The success of the conjugation reaction is critically dependent on the appropriate selection of the reaction buffer. This document provides detailed application notes and protocols to guide researchers in choosing the optimal buffer system for their specific this compound conjugation needs, ensuring high efficiency and reproducibility.

The Chemistry of TFP Ester Conjugation

The conjugation of a this compound to a biomolecule containing a primary amine (e.g., the ε-amino group of a lysine residue or the N-terminus) proceeds via a nucleophilic acyl substitution reaction. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol as a byproduct.

A significant competing reaction is the hydrolysis of the TFP ester by water, which leads to the formation of an unreactive carboxylic acid and reduces the overall conjugation efficiency. The rates of both the desired aminolysis and the competing hydrolysis are highly pH-dependent.

cluster_reaction Conjugation Reaction cluster_competing_reaction Competing Reaction DSPE_PEG_TFP This compound Conjugate DSPE-PEG13-Biomolecule (Stable Amide Bond) DSPE_PEG_TFP->Conjugate Aminolysis (Desired Reaction) Hydrolysis_Product DSPE-PEG13-COOH (Inactive) DSPE_PEG_TFP->Hydrolysis_Product Hydrolysis (Undesired) Biomolecule_NH2 Biomolecule-NH2 (e.g., Protein, Peptide) Biomolecule_NH2->Conjugate TFP_leaving_group 2,3,5,6-Tetrafluorophenol Conjugate->TFP_leaving_group Water H2O Water->Hydrolysis_Product

Figure 1: Reaction scheme for this compound conjugation.

Key Considerations for Buffer Selection

The choice of an appropriate buffer system is paramount for a successful conjugation reaction. The ideal buffer should:

  • Maintain an optimal pH: The pH of the reaction medium is the most critical factor. It must be high enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines on the target biomolecule, but not so high as to cause excessive hydrolysis of the TFP ester.

  • Be non-reactive: The buffer components themselves should not contain primary or secondary amines that can compete with the target biomolecule for reaction with the TFP ester.

  • Ensure solubility and stability: The buffer should maintain the solubility and stability of both the this compound and the target biomolecule throughout the reaction.

  • Be compatible with downstream applications: The chosen buffer should not interfere with subsequent purification steps or the final application of the conjugate.

Recommended Buffer Systems

Several buffer systems are suitable for this compound conjugation reactions. The selection will depend on the specific biomolecule and the desired reaction conditions.

Buffer SystemRecommended pH RangeConcentration (mM)AdvantagesDisadvantages
Phosphate Buffer 7.2 - 8.050 - 100Good buffering capacity in the physiological range. Commonly used and well-characterized.-
Bicarbonate Buffer 8.0 - 9.050 - 100Effective at slightly more basic pH, which can accelerate the reaction with amines.Can evolve CO2, potentially leading to pH shifts if not in a closed system.
Borate Buffer 8.0 - 9.050 - 100Good buffering capacity in the slightly basic range.Borate can interact with cis-diols on some biomolecules (e.g., glycoproteins).

Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not recommended as they will compete with the target molecule for reaction with the TFP ester, leading to low conjugation yields and the formation of undesired byproducts.[1]

The Importance of pH: Balancing Aminolysis and Hydrolysis

The optimal pH for TFP ester conjugation is a compromise between maximizing the rate of the desired reaction with amines and minimizing the rate of the competing hydrolysis reaction.

  • At low pH (below 7): Most primary amines on biomolecules are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the TFP ester.

  • At high pH (above 9.0): While the concentration of reactive deprotonated amines is high, the rate of TFP ester hydrolysis increases significantly, reducing the amount of active ester available for conjugation.

TFP esters are notably more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, particularly at basic pH.[2][3][4] This increased stability provides a wider operational window for pH and can lead to higher conjugation efficiencies.

Comparative Stability of TFP and NHS Esters

The following table summarizes the hydrolysis half-lives of TFP and NHS esters on a self-assembled monolayer (SAM) surface at different pH values. While this data is for surface-bound esters, it illustrates the significantly greater stability of TFP esters in aqueous environments.

pHHalf-life of NHS Ester (minutes)Half-life of TFP Ester (minutes)
7.0 73138
8.0 58173
10.0 39330
Data adapted from a study on self-assembled monolayers.[2]

For NHS esters in solution, the half-life can be even shorter. For example, at pH 8.6 and 4°C, the half-life of an NHS ester can be as low as 10 minutes. The enhanced stability of TFP esters allows for longer reaction times and more consistent results.

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to proteins and peptides. It is highly recommended to perform small-scale pilot reactions to determine the optimal conditions for each specific application.

Protocol 1: Conjugation of this compound to a Protein

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5-8.0, or 0.1 M Sodium Bicarbonate Buffer, pH 8.0-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze the protein into the chosen Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amine-containing substances.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Perform the Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Longer reaction times are possible with TFP esters due to their higher stability compared to NHS esters.

  • Quench the Reaction (Optional):

    • Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted TFP ester.

  • Purify the Conjugate:

    • Remove the excess, unreacted this compound and byproducts using a suitable purification method, such as size-exclusion chromatography or dialysis.

start Start prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) start->prep_protein conjugate Perform Conjugation Reaction (1-4h at RT or overnight at 4°C) prep_protein->conjugate prep_tfp Prepare this compound Solution (10 mM in DMSO/DMF) prep_tfp->conjugate quench Quench Reaction (Optional) (50-100 mM Tris or Glycine) conjugate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify end End purify->end

Figure 2: Experimental workflow for protein conjugation.

Protocol 2: Conjugation of this compound to a Peptide

Materials:

  • Peptide of interest with a primary amine

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.0-8.5

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC)

Procedure:

  • Prepare the Peptide Solution:

    • Dissolve the peptide in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Perform the Conjugation Reaction:

    • Add a 1.5- to 5-fold molar excess of the this compound solution to the peptide solution.

    • Incubate at room temperature for 2-6 hours, monitoring the reaction progress by HPLC if possible.

  • Quench the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

  • Purify the Conjugate:

    • Purify the DSPE-PEG13-peptide conjugate using reverse-phase HPLC.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield Incorrect pH: The pH of the reaction buffer is too low, resulting in protonated, unreactive amines.Verify the pH of the reaction buffer. For most proteins and peptides, a pH of 7.5-8.5 is optimal.
Hydrolysis of TFP Ester: The pH is too high, or the reaction was carried out for an extended period at room temperature.While TFP esters are more stable than NHS esters, excessive hydrolysis can still occur. Consider performing the reaction at 4°C or reducing the reaction time.
Presence of Competing Amines: The buffer or protein/peptide stock solution contains primary amines (e.g., Tris, glycine, ammonium salts).Use an amine-free buffer. If necessary, dialyze or desalt the biomolecule solution into a suitable reaction buffer before starting the conjugation.
Poor Solubility of this compound: The this compound has precipitated out of the aqueous reaction mixture.Ensure that the this compound is fully dissolved in a minimal amount of a high-quality, anhydrous organic solvent (DMSO or DMF) before adding it to the reaction. The final concentration of the organic solvent should typically be less than 10%.
Inconsistent Results Variable Reagent Quality: The this compound has been partially hydrolyzed due to improper storage. The organic solvent (DMF) contains amine impurities.Store the this compound desiccated at -20°C. Use high-quality, amine-free DMF.
Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the TFP ester can lead to a drop in pH.Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH.

Conclusion

The selection of an appropriate buffer system is a critical determinant of success in the conjugation of this compound to amine-containing biomolecules. By carefully controlling the pH to balance the competing reactions of aminolysis and hydrolysis, and by using non-reactive buffer components, researchers can achieve high conjugation efficiencies and reproducible results. The superior stability of the TFP ester compared to the NHS ester provides a broader operational window and greater flexibility in reaction conditions. The protocols and guidelines presented in this document serve as a starting point for the development of optimized conjugation strategies for a wide range of applications in drug delivery and nanotechnology.

References

Application Notes and Protocols for the Purification of DSPE-PEG13-TFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[tetrafluorophenylpropionate(polyethylene glycol)-13] (DSPE-PEG13-TFP ester). Achieving high purity of this conjugate is critical for its successful application in bioconjugation, drug delivery, and nanoparticle formulation, as contaminants can lead to inconsistent results and potential immunogenicity.

Introduction

This compound is a heterobifunctional linker commonly used to modify surfaces of liposomes, nanoparticles, or biomolecules. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion provides a hydrophobic anchor for lipid bilayers, while the polyethylene glycol (PEG) spacer enhances biocompatibility and circulation time. The tetrafluorophenyl (TFP) ester is a reactive group that forms stable amide bonds with primary amines on proteins, peptides, or other ligands. TFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability against hydrolysis in aqueous solutions, allowing for more controlled and efficient conjugation reactions.[1][2][3][4][5]

However, the purification of this compound conjugates can be challenging due to the potential for hydrolysis of both the TFP ester and the ester linkages within the DSPE lipid backbone. This document outlines robust purification strategies to remove unreacted starting materials, hydrolyzed byproducts, and other impurities.

Key Challenges in Purification

Two primary hydrolytic degradation pathways can compromise the purity and reactivity of this compound:

  • TFP Ester Hydrolysis: The TFP ester is susceptible to hydrolysis, especially at elevated pH, which converts the reactive ester into an inert carboxylic acid. While more stable than NHS esters, prolonged exposure to aqueous buffers can lead to a loss of reactivity.

  • DSPE Ester Hydrolysis: The ester bonds linking the stearoyl fatty acid chains to the glycerol backbone of DSPE can be hydrolyzed under both acidic and basic conditions, particularly with prolonged exposure and elevated temperatures. This degradation leads to the formation of lyso-lipid impurities.

A successful purification strategy must, therefore, be performed under conditions that minimize these degradation pathways.

Purification Strategies

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity. The three most common and effective methods are dialysis, size exclusion chromatography (SEC), and reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Method Selection

G start Start: Crude This compound Conjugate Mixture is_large_mw Is the primary impurity a small molecule (e.g., unreacted TFP activation agent)? start->is_large_mw is_high_purity Is very high purity (>98%) required? is_large_mw->is_high_purity  No (impurities are similar in size) dialysis Dialysis is_large_mw->dialysis  Yes sec Size Exclusion Chromatography (SEC) is_high_purity->sec  No rphplc Reverse-Phase HPLC (RP-HPLC) is_high_purity->rphplc  Yes is_scale_large Is the purification scale large (>100 mg)? is_scale_large->sec  No end Purified Product is_scale_large->end  Yes dialysis->is_scale_large sec->end rphplc->end

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Purification by Dialysis

Dialysis is a suitable method for removing small molecule impurities, such as unreacted TFP, from the much larger this compound conjugate. It is a gentle method but may not be effective at removing impurities of similar molecular weight.

Experimental Workflow for Dialysis

G prep_membrane 1. Prepare Dialysis Membrane (MWCO 1-3 kDa) load_sample 2. Load Sample into Dialysis Cassette/Tubing prep_membrane->load_sample dialyze 3. Dialyze against Cold (4°C) Neutral Buffer (pH 7.0-7.4) load_sample->dialyze change_buffer 4. Change Buffer (3-4 times over 24-48h) dialyze->change_buffer recover 5. Recover Purified Conjugate change_buffer->recover lyophilize 6. Lyophilize for Storage recover->lyophilize

Caption: Workflow for dialysis purification.

Protocol:

  • Materials:

    • Dialysis tubing or cassette with a molecular weight cut-off (MWCO) of 1-3 kDa.

    • Dialysis buffer: Phosphate-buffered saline (PBS) or 10 mM phosphate buffer, pH 7.0-7.4.

    • Large beaker and stir plate.

    • Lyophilizer.

  • Procedure:

    • Prepare the dialysis membrane according to the manufacturer's instructions.

    • Dissolve the crude this compound conjugate in a minimal amount of dialysis buffer.

    • Load the sample into the dialysis tubing or cassette.

    • Place the loaded dialysis device in a beaker containing the dialysis buffer (at least 100 times the sample volume) at 4°C with gentle stirring.

    • Change the dialysis buffer every 8-12 hours for a total of 24-48 hours.

    • Recover the sample from the dialysis device.

    • Freeze the purified conjugate and lyophilize to obtain a dry powder.

    • Store the lyophilized product at -20°C or lower under an inert atmosphere.

Purification by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. It is effective for removing smaller impurities and can also be used for buffer exchange.

Experimental Workflow for SEC

G prep_column 1. Equilibrate SEC Column (e.g., Sephadex G-25) with Mobile Phase (PBS, pH 7.4) load_sample 2. Dissolve Crude Product in Mobile Phase and Inject prep_column->load_sample elute 3. Elute with Mobile Phase at a Constant Flow Rate load_sample->elute collect_fractions 4. Collect Fractions based on UV Absorbance (260 nm for TFP) elute->collect_fractions pool_fractions 5. Pool Fractions Containing the Purified Product collect_fractions->pool_fractions lyophilize 6. Lyophilize for Storage pool_fractions->lyophilize

Caption: Workflow for SEC purification.

Protocol:

  • Materials:

    • SEC column (e.g., Sephadex G-25, Superdex 75, or equivalent) with a suitable fractionation range.

    • Mobile phase: PBS or other neutral buffer (pH 7.0-7.4).

    • HPLC or FPLC system with a UV detector.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

    • Dissolve the crude this compound in a small volume of the mobile phase.

    • Inject the sample onto the column.

    • Elute the sample with the mobile phase. The larger this compound conjugate will elute first, followed by smaller impurities.

    • Monitor the elution profile using a UV detector at 260 nm (for the TFP group) and/or 220 nm (for the amide bonds).

    • Collect fractions corresponding to the main product peak.

    • Pool the pure fractions and lyophilize for storage.

Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC offers the highest resolution and is capable of separating the desired product from closely related impurities, including hydrolyzed byproducts. Care must be taken to use a mobile phase that does not promote hydrolysis of the DSPE ester linkages.

Experimental Workflow for RP-HPLC

G prep_column 1. Equilibrate C8 or C18 Column with Initial Mobile Phase Conditions load_sample 2. Dissolve Crude Product in Mobile Phase A and Inject prep_column->load_sample gradient_elution 3. Elute with a Gradient of Acetonitrile in Water/Buffer load_sample->gradient_elution collect_fractions 4. Collect Fractions of the Main Product Peak gradient_elution->collect_fractions remove_solvent 5. Immediately Remove Organic Solvent (e.g., Rotary Evaporation) collect_fractions->remove_solvent lyophilize 6. Lyophilize for Storage remove_solvent->lyophilize

Caption: Workflow for RP-HPLC purification.

Protocol:

  • Materials:

    • RP-HPLC system with a UV or evaporative light scattering detector (ELSD).

    • C8 or C18 column suitable for lipid separations.

    • Mobile Phase A: Water with 0.1% ammonium acetate or a neutral buffer. Avoid strong acids like TFA if possible to prevent DSPE hydrolysis.

    • Mobile Phase B: Acetonitrile or methanol.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Dissolve the crude product in a minimal amount of Mobile Phase A or a compatible solvent.

    • Inject the sample onto the column.

    • Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes).

    • Monitor the elution at 260 nm (TFP) or with an ELSD.

    • Collect the fraction corresponding to the main product peak.

    • Immediately neutralize the collected fractions if an acidic modifier was used and remove the organic solvent under reduced pressure (e.g., rotary evaporation).

    • Lyophilize the aqueous solution to obtain the purified product as a dry powder.

Purity Assessment

The purity of the final this compound conjugate should be assessed using a combination of analytical techniques:

  • HPLC: Use the RP-HPLC method described above to determine the percentage purity by peak area integration.

  • NMR Spectroscopy (¹H NMR): Confirm the structure of the conjugate and check for the presence of impurities. The relative integration of peaks corresponding to the DSPE, PEG, and TFP moieties can confirm the integrity of the molecule.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the molecular weight distribution of the PEGylated lipid and confirm the absence of hydrolyzed byproducts.

  • TFP Ester Activity Assay: The reactivity of the purified TFP ester can be quantified by reacting it with a known concentration of an amine-containing molecule (e.g., glycine or a small peptide) and monitoring the reaction progress by HPLC.

Quantitative Data Summary

The following table summarizes the expected outcomes for each purification method. The actual values may vary depending on the initial purity of the crude product and the specific experimental conditions.

ParameterDialysisSize Exclusion Chromatography (SEC)Reverse-Phase HPLC (RP-HPLC)
Purity >90%>95%>98%
Yield >90%80-90%60-80%
Recovery HighHighModerate
Throughput High (for large volumes)ModerateLow
Resolution LowModerateHigh
Primary Impurities Removed Small molecules (<3 kDa)Small molecules, some aggregatesHydrolyzed byproducts, isomers

Storage and Handling

  • Storage: Store the lyophilized this compound at -20°C or below, under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use, as the TFP ester will hydrolyze in aqueous solutions over time. Use anhydrous solvents like DMSO or DMF for preparing stock solutions.

References

Application Notes and Protocols for Biomolecule Labeling with DSPE-PEG13-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the conjugation of biomolecules with DSPE-PEG13-TFP ester, a critical process in the development of targeted drug delivery systems, such as antibody-drug conjugates and targeted liposomes. The tetrafluorophenyl (TFP) ester offers a more hydrolytically stable alternative to the commonly used N-hydroxysuccinimide (NHS) ester, leading to more efficient and controllable labeling reactions.

Introduction to this compound Labeling

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid commonly used in the formation of liposomes and micelles. The addition of a polyethylene glycol (PEG) linker enhances the biocompatibility and circulation time of these nanoparticles. The terminal TFP ester is an amine-reactive functional group that readily reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) to form stable amide bonds. This process is essential for attaching targeting moieties, such as antibodies or peptides, to the surface of lipid-based nanoparticles.

The efficiency of the labeling reaction is highly dependent on the molar excess of the this compound relative to the biomolecule. This document outlines the principles and provides a step-by-step protocol for calculating the optimal molar excess and performing the conjugation reaction.

Calculating Molar Excess of this compound

The molar excess of the labeling reagent is a critical parameter that influences the degree of labeling (DOL), which is the average number of DSPE-PEG molecules conjugated to each biomolecule. An insufficient molar excess will result in a low DOL, while an excessive amount can lead to protein aggregation or loss of biological activity. The optimal molar excess is often determined empirically for each specific biomolecule.

Key Parameters for Calculation:

To calculate the required mass of this compound, the following information is needed:

ParameterDescriptionExample Value
Mass of Biomolecule (m_biomolecule) The amount of the protein or peptide to be labeled.10 mg
Molecular Weight of Biomolecule (MW_biomolecule) The molecular weight of the protein or peptide in Daltons ( g/mol ).150,000 Da (for IgG)
Molecular Weight of this compound (MW_ester) The molecular weight of the labeling reagent. The estimated molecular weight is approximately 1568.86 Da.1568.86 Da
Desired Molar Excess (ME) The desired molar ratio of this compound to the biomolecule.20-fold

Formula for Calculating the Mass of this compound:

The mass of the this compound required can be calculated using the following formula:

Mass_ester (mg) = (m_biomolecule (mg) / MW_biomolecule (Da)) * ME * MW_ester (Da)

Example Calculation:

For labeling 10 mg of an IgG antibody (MW ≈ 150,000 Da) with a 20-fold molar excess of this compound (MW ≈ 1568.86 Da):

Mass_ester (mg) = (10 mg / 150,000 Da) * 20 * 1568.86 Da ≈ 2.09 mg

Recommended Molar Excess Ratios:

The optimal molar excess can vary depending on the concentration of the biomolecule and the desired DOL.

Biomolecule ConcentrationRecommended Molar Excess
≥ 5 mg/mL5 to 20-fold[1]
< 5 mg/mL20 to 50-fold[1]

It is recommended to perform small-scale pilot reactions with varying molar excess to determine the optimal conditions for your specific application.

Experimental Protocol for Labeling a Biomolecule with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Biomolecule (e.g., antibody, peptide) in an amine-free buffer

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5, or phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., dialysis cassettes with an appropriate molecular weight cutoff, size-exclusion chromatography column)

Procedure:

  • Preparation of the Biomolecule:

    • Dissolve the biomolecule in the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve the calculated amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a 10-20 mg/mL stock solution. TFP esters are sensitive to moisture, so it is crucial to use anhydrous solvent and prepare the solution just prior to the reaction.

  • Conjugation Reaction:

    • Slowly add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.

  • Characterization of the Conjugate:

    • Determine the protein concentration of the final conjugate using a standard protein assay (e.g., BCA assay).

    • The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry, which will show an increase in mass corresponding to the number of conjugated DSPE-PEG molecules.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_biomolecule Prepare Biomolecule in Amine-Free Buffer conjugation Conjugation Reaction (1-2h RT or O/N 4°C) prep_biomolecule->conjugation prep_ester Prepare DSPE-PEG13-TFP Ester Stock Solution prep_ester->conjugation quenching Quench Reaction (e.g., Tris buffer) conjugation->quenching purification Purification (Dialysis or SEC) quenching->purification characterization Characterization (e.g., MALDI-TOF) purification->characterization HER2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization Ras Ras HER2->Ras HER3 HER3 Receptor HER3->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation TargetedTherapy Targeted Therapy (e.g., Antibody-Drug Conjugate) TargetedTherapy->HER2 Inhibition

References

DSPE-PEG13-TFP Ester: A Comprehensive Guide to Storage, Handling, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective storage, handling, and utilization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[tetrafluorophenyl poly(ethylene glycol)-13] (DSPE-PEG13-TFP ester). This versatile lipid-PEG conjugate is a cornerstone in the development of advanced drug delivery systems, particularly in the formulation of targeted nanoparticles and liposomes.

Product Description and Specifications

This compound is an amphiphilic molecule composed of a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor, a hydrophilic polyethylene glycol (PEG) spacer of 13 ethylene glycol units, and a reactive 2,3,5,6-tetrafluorophenyl (TFP) ester functional group. The DSPE moiety facilitates incorporation into lipid bilayers, while the PEG linker provides a protective hydrophilic corona, reducing opsonization and prolonging circulation times of nanoparticles in vivo.[1] The terminal TFP ester is an amine-reactive functional group used for covalent conjugation to primary amines on proteins, peptides, antibodies, and other targeting ligands.[1][2]

Chemical Structure:

G DSPE DSPE (Lipid Anchor) PEG -(CH2CH2O)13- (PEG Spacer) Linker1 --- TFP TFP Ester (Amine-Reactive Group) Linker2 ---

Caption: Molecular components of this compound.

Storage and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of this compound.

ParameterRecommendationRationale
Storage Temperature -20°CMinimizes degradation of the lipid and hydrolysis of the TFP ester.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the lipid components.
Moisture Protect from moisture. Keep in a desiccated environment.TFP esters are susceptible to hydrolysis, which inactivates the amine-reactive group.[3][4]
Handling Allow the vial to warm to room temperature before opening.Prevents condensation of moisture onto the cold product.
Solvent Preparation Dissolve in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use.Stock solutions are not recommended due to the potential for hydrolysis.

Applications

This compound is primarily used in the following applications:

  • Targeted Liposome and Nanoparticle Formulation: The TFP ester allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides) to the surface of pre-formed liposomes or nanoparticles. This is often achieved through a "post-insertion" method.

  • Bioconjugation: Covalent modification of proteins, peptides, and other biomolecules containing primary amines to impart liposomal anchoring and PEGylation benefits.

  • Drug Delivery Systems: Enhancing the pharmacokinetic properties of therapeutic-loaded nanoparticles by providing a stealth PEG layer and active targeting capabilities.

Experimental Protocols

Protocol for Protein Conjugation with this compound

This protocol describes the general procedure for conjugating a protein (e.g., an antibody) with this compound.

Materials:

  • Protein solution (e.g., antibody at 2-10 mg/mL in an amine-free buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

G prep_protein 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer) conjugation 3. Conjugation Reaction (Add PEG solution to protein solution, incubate for 1-2 hours at RT or 4°C overnight) prep_protein->conjugation prep_peg 2. Prepare this compound Solution (10 mg/mL in anhydrous DMSO/DMF) prep_peg->conjugation quenching 4. Quench Reaction (Add Tris buffer to a final concentration of 50-100 mM) conjugation->quenching purification 5. Purify Conjugate (Size exclusion chromatography or dialysis) quenching->purification storage 6. Store Conjugate (-20°C or as appropriate for the protein) purification->storage

Caption: Workflow for protein conjugation with this compound.

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer at an appropriate concentration.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound solution to the protein solution while gently vortexing. A 10- to 50-fold molar excess of the TFP ester to the protein is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP esters. Incubate for 15-30 minutes at room temperature.

  • Purify Conjugate: Remove unconjugated this compound and quenching buffer using size exclusion chromatography or dialysis.

  • Store Conjugate: Store the purified conjugate under conditions appropriate for the stability of the protein, typically at 4°C for short-term storage or -20°C for long-term storage.

Protocol for Post-Insertion of Ligand-PEG-DSPE into Pre-formed Liposomes

This protocol describes the preparation of targeted liposomes by inserting a pre-conjugated Ligand-PEG-DSPE into existing liposomes.

Materials:

  • Pre-formed liposomes

  • Ligand-conjugated DSPE-PEG13 (prepared as in Protocol 4.1)

  • Buffer (e.g., PBS, pH 7.4)

Procedure:

G prep_micelles 1. Prepare Ligand-PEG-DSPE Micelles (Disperse conjugate in buffer) incubation 2. Co-incubation (Mix pre-formed liposomes with micelles, incubate at a temperature above the lipid Tc) prep_micelles->incubation purification 3. Purify Targeted Liposomes (Remove unincorporated micelles via size exclusion or dialysis) incubation->purification characterization 4. Characterize Liposomes (Size, zeta potential, ligand density) purification->characterization

Caption: Workflow for the post-insertion method.

  • Prepare Ligand-PEG-DSPE Micelles: Disperse the purified ligand-conjugated DSPE-PEG13 in a suitable buffer (e.g., PBS, pH 7.4) to form micelles. Sonication can aid in this process.

  • Co-incubation:

    • Add the Ligand-PEG-DSPE micelles to the pre-formed liposome suspension. The amount to add will depend on the desired targeting ligand density on the liposome surface.

    • Incubate the mixture at a temperature above the phase transition temperature (Tc) of the liposome-forming lipids for 30-60 minutes. For many common formulations, incubation at 60°C is effective.

  • Purify Targeted Liposomes: Remove any unincorporated micelles using size exclusion chromatography or dialysis.

  • Characterize Liposomes: Analyze the final targeted liposomes for size, zeta potential, and the density of the conjugated ligand.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using TFP esters in bioconjugation.

Table 1: Comparison of Amine-Reactive Esters

FeatureTFP EsterNHS Ester
Optimal Reaction pH 7.5 - 8.57.0 - 7.5
Hydrolytic Stability More stable, especially in aqueous buffers, compared to NHS esters.Less stable, with a half-life that decreases significantly as pH increases above 7.
Reactivity Generally more reactive towards primary amines than NHS esters.High reactivity but also prone to hydrolysis.
Solubility The TFP group is more hydrophobic, potentially reducing the aqueous solubility of the PEG-lipid. Co-solvents like DMSO or DMF are often used.Generally more water-soluble.

Table 2: Recommended Reaction Parameters for Protein Conjugation

ParameterRecommended RangeNotes
Protein Concentration 2 - 20 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of TFP Ester 10 - 50 foldThe optimal ratio should be determined empirically for each specific protein and desired degree of labeling.
Reaction Time 1 - 4 hours at Room Temp. or Overnight at 4°CLonger incubation times may be necessary for less reactive proteins or lower temperatures.
pH 7.2 - 8.5A slightly basic pH promotes the deprotonation of primary amines, enhancing their nucleophilicity.
Quenching Agent 50 - 100 mM Tris or GlycineEffectively stops the reaction by consuming excess reactive esters.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Hydrolysis of TFP ester- Suboptimal pH- Low protein concentration- Insufficient molar excess of TFP ester- Ensure this compound is handled under anhydrous conditions.- Optimize reaction pH within the 7.5-8.5 range.- Increase protein concentration.- Increase the molar ratio of TFP ester to protein.
Protein Aggregation - Hydrophobicity of the this compound- Changes in protein conformation upon conjugation- Add a co-solvent like DMSO or DMF (up to 10% of the final reaction volume).- Optimize the degree of labeling by reducing the molar excess of the TFP ester.
Poor Liposome Insertion - Incubation temperature is too low- Insufficient incubation time- Ensure the incubation temperature is above the phase transition temperature of the liposomal lipids.- Increase the incubation time.

By following these guidelines, researchers can effectively utilize this compound to develop novel and targeted drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: DSPE-PEG13-TFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-PEG13-TFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in bioconjugation experiments.

Troubleshooting Guide: Low Conjugation Efficiency

This guide addresses the most common issues encountered during the conjugation of this compound to amine-containing molecules.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Incorrect Reaction pH: The pH of the reaction buffer is outside the optimal range for TFP ester reactivity (pH 7.5-8.5).[1][]Adjust the pH of your reaction buffer to 7.5-8.5 using a non-amine-containing buffer such as PBS, HEPES, or borate buffer.
Hydrolysis of TFP Ester: The this compound has degraded due to exposure to moisture. TFP esters are moisture-sensitive.[3]Allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.[3][4]
Suboptimal Molar Ratio: The molar ratio of this compound to your amine-containing molecule is too low.Increase the molar excess of the this compound. A starting point of a 10- to 20-fold molar excess is recommended for dilute protein solutions.
Inactive Amine Groups: The primary amine groups on your target molecule are not available for conjugation (e.g., sterically hindered).Consider using a longer PEG spacer to reduce steric hindrance. Ensure your protein is properly folded and that the target amines are accessible.
Competing Reactions: The reaction buffer contains primary amines (e.g., Tris or glycine) that compete with your target molecule.Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer.
Precipitation of Reagent in Reaction Mixture Low Aqueous Solubility: this compound has low solubility in aqueous buffers.Dissolve the this compound in a small amount of anhydrous DMSO or DMF before adding it to the reaction mixture. Add the organic solution dropwise to the aqueous reaction buffer while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
Inconsistent Results Variability in Reagent Quality: The this compound has degraded due to improper storage.Store the this compound at -20°C or lower in a desiccated environment.
Hydrolysis of DSPE Backbone: The ester linkages in the DSPE lipid anchor can hydrolyze under acidic or highly basic conditions, especially at elevated temperatures.Maintain the reaction and purification steps at a neutral or slightly basic pH and at room temperature or 4°C. Avoid prolonged exposure to acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a TFP ester over an NHS ester for conjugation?

A1: TFP esters offer greater stability against hydrolysis, especially in aqueous solutions at basic pH, compared to NHS esters. This leads to more efficient and reproducible conjugations, as the TFP ester has a longer half-life in the reaction mixture, allowing more time for the desired reaction with the amine to occur.

Q2: What is the optimal pH for conjugating this compound to a primary amine?

A2: The optimal pH range for TFP ester conjugation to primary amines is typically between 7.5 and 8.0. This is slightly higher than the optimal pH for NHS esters (7.0-7.5).

Q3: Can I use Tris buffer for my conjugation reaction?

A3: No, you should avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the TFP ester, leading to low conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.

Q4: My this compound is not dissolving well in my aqueous buffer. What should I do?

A4: this compound has limited solubility in water. It is recommended to first dissolve the lipid-PEG ester in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be added dropwise to your reaction buffer containing the amine-molecule.

Q5: How can I quench the reaction and remove unreacted this compound?

A5: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Unreacted this compound and the quenching agent can then be removed by dialysis or size-exclusion chromatography (SEC).

Data Summary

Table 1: Comparison of Hydrolysis Half-life for TFP Ester vs. NHS Ester

This table summarizes the significant difference in stability between TFP and NHS esters in aqueous buffers at various pH levels. The longer half-life of the TFP ester, particularly at higher pH, allows for a wider experimental window and potentially higher conjugation yields.

pHTFP Ester Half-lifeNHS Ester Half-lifeFold Difference in Stability (TFP vs. NHS)
7.0~7.6 hours~4 hours~1.9x
8.0~1.5 hours~30 minutes~3.0x
10.0~6.5 hours~39 minutes~10.0x

Data adapted from a study on self-assembled monolayers, providing a relative comparison of ester stability.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol provides a general workflow for the conjugation of this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein of interest with available primary amines

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., dialysis cassettes or size-exclusion chromatography column)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Initiate the Conjugation Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 10- to 20-fold molar excess over the protein).

    • While gently stirring the protein solution, slowly add the this compound stock solution dropwise. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubate the Reaction: Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris to consume any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove the unreacted this compound, hydrolyzed ester, and quenching agent from the protein conjugate using dialysis or size-exclusion chromatography.

  • Characterize the Conjugate: Analyze the purified conjugate to determine the degree of PEGylation using methods described in Protocol 2.

Protocol 2: Quantification of Conjugation Efficiency

Several methods can be used to quantify the degree of PEGylation.

A. SDS-PAGE Analysis:

  • Run samples of the unconjugated protein and the purified conjugate on an SDS-PAGE gel.

  • Stain the gel with a protein stain (e.g., Coomassie Blue).

  • The PEGylated protein will show a shift to a higher apparent molecular weight compared to the unconjugated protein. The magnitude of the shift can be used to estimate the number of PEG chains attached.

B. HPLC Analysis:

  • Use size-exclusion (SEC) or reverse-phase (RP) HPLC to separate the conjugated protein from the unconjugated protein.

  • Quantify the peak areas of the conjugated and unconjugated protein to determine the percentage of successful conjugation.

C. Mass Spectrometry (MS) Analysis:

  • Analyze the purified conjugate using MALDI-TOF or ESI-MS.

  • The mass of the conjugate will be higher than the unconjugated protein by the mass of the attached DSPE-PEG13 moieties. This allows for a precise determination of the number of PEG chains per protein molecule.

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Solution Prepare Protein in Reaction Buffer (pH 7.5-8.0) Mix Add DSPE-PEG13-TFP Stock to Protein Solution Protein_Solution->Mix DSPE_PEG_TFP_Stock Prepare DSPE-PEG13-TFP Stock in Anhydrous DMSO/DMF DSPE_PEG_TFP_Stock->Mix Incubate Incubate at Room Temp (1-4 hours) Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Purify Conjugate (Dialysis/SEC) Quench->Purify Analyze Analyze Conjugate (SDS-PAGE, HPLC, MS) Purify->Analyze

Caption: Experimental workflow for this compound conjugation.

Caption: Amine-reactive conjugation of this compound.

References

DSPE-PEG13-TFP ester hydrolysis issues and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common issues and prevention strategies related to the hydrolysis of DSPE-PEG13-TFP ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

DSPE-PEG13-TFP (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[tetrafluorophenyl(polyethylene glycol)-13]) ester is a lipid-PEG conjugate used for bioconjugation. The DSPE portion provides a lipid anchor for incorporation into liposomes and other lipid-based nanoparticles. The PEG spacer increases hydrophilicity and circulation time, while the tetrafluorophenyl (TFP) ester is an amine-reactive functional group used to covalently attach the lipid-PEG to proteins, peptides, antibodies, or other molecules containing primary or secondary amines.

Q2: What are the primary hydrolysis concerns with this compound?

There are two main sites of potential hydrolysis:

  • TFP Ester Hydrolysis: The active TFP ester can react with water (hydrolyze), rendering it inactive for conjugation to amines. This is a competing reaction during the conjugation process.

  • DSPE Fatty Acid Ester Hydrolysis: The two stearoyl fatty acid chains of the DSPE anchor are attached via ester bonds, which can be hydrolyzed, leading to the degradation of the lipid component.

Q3: How does the stability of TFP esters compare to NHS esters?

TFP esters are generally more stable in aqueous solutions than the more common N-hydroxysuccinimide (NHS) esters, particularly at the basic pH values typically used for amine conjugation.[1][2][3][4][5] This increased stability provides a longer half-life for the active ester, allowing for more controlled and efficient conjugation reactions.

Q4: What factors influence the rate of this compound hydrolysis?

The primary factors are:

  • pH: The hydrolysis of both the TFP ester and the DSPE fatty acid esters is highly pH-dependent. Basic conditions accelerate the hydrolysis of the TFP ester, while both acidic and unbuffered aqueous conditions can promote the hydrolysis of the DSPE fatty acid esters.

  • Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis for both the TFP ester and the DSPE fatty acid esters.

  • Buffer Composition: The presence of nucleophiles other than the target amine can lead to side reactions. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the TFP ester and should be avoided.

  • Moisture: this compound is moisture-sensitive and should be stored in a dry environment. Exposure to moisture, even from the atmosphere, can lead to hydrolysis of the TFP ester before use.

Q5: How can I detect hydrolysis of my this compound?

Hydrolysis can be detected using various analytical techniques:

  • Mass Spectrometry (MS): Techniques like ESI-MS and MALDI-TOF MS can detect changes in the molecular weight of the DSPE-PEG conjugate. Hydrolysis of the DSPE fatty acid esters results in a characteristic mass loss.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the intact this compound from its hydrolysis byproducts.

  • UV-Vis Spectrophotometry: While not directly applicable to the DSPE-PEG itself, the hydrolysis of the TFP ester can be monitored by observing the release of tetrafluorophenol, although this is less common for this specific application.

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments with this compound.

Problem: Low or No Conjugation Efficiency
Possible Cause Recommended Solution
Hydrolysis of TFP ester before or during the reaction. - Store the this compound under desiccated conditions at the recommended temperature (-20°C). - Allow the vial to warm to room temperature before opening to prevent condensation. - Prepare solutions of the this compound immediately before use. Do not prepare stock solutions for long-term storage in aqueous buffers. - Optimize the reaction pH. While amine reactivity is higher at basic pH, TFP ester hydrolysis is also faster. Start with a pH around 7.2-8.0 and optimize as needed.
Incorrect buffer composition. - Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer. - Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.
Degradation of the DSPE lipid anchor. - If the this compound has been exposed to acidic or unbuffered aqueous solutions, especially with heating, the DSPE fatty acid esters may have hydrolyzed. - Use a neutral pH buffer (e.g., PBS pH 7.4) for all steps involving the DSPE-PEG conjugate in an aqueous environment to maintain the integrity of the lipid.
Suboptimal reaction conditions. - Ensure the concentration of your target molecule is sufficient. - Optimize the molar ratio of this compound to your target molecule. A molar excess of the PEG reagent is often required.
Problem: Inconsistent Results Between Experiments
Possible Cause Recommended Solution
Variability in reagent quality. - Use high-purity this compound. - Ensure consistent quality of solvents and buffers. Anhydrous DMSO or DMF is recommended for dissolving the PEG reagent before adding it to the aqueous reaction buffer.
Slight variations in reaction pH. - Prepare fresh buffers for each experiment and verify the pH. Small shifts in pH can significantly impact the balance between conjugation and hydrolysis.
Differences in reaction time or temperature. - Carefully control the reaction time and temperature. Use a water bath or incubator to maintain a consistent temperature.

Data Summary

Relative Stability of Amine-Reactive Esters
Ester TypeRelative Hydrolytic StabilityOptimal pH for Amine Conjugation
TFP Ester More stable than NHS ester~7.2 - 8.5
NHS Ester Less stable than TFP ester~7.0 - 8.0

Note: The optimal pH is a balance between maximizing amine reactivity (favored at higher pH) and minimizing ester hydrolysis (favored at lower pH).

Stability of DSPE Fatty Acid Esters under Various Conditions
ConditionTemperatureDurationObservationReference
Unbuffered WaterRoom Temp.72 hoursSignificant hydrolysis of both fatty acid esters.
Unbuffered Water60°C2 hoursAccelerated hydrolysis of both fatty acid esters.
Acidic Buffer (pH 2.7)Room Temp.72 hoursHydrolysis of both fatty acid esters observed.
Acidic Buffer (pH 2.7)60°C30 minutesRapid hydrolysis detected.
PBS (pH 7.4)Room Temp.At least 2 hoursNo detectable hydrolysis.
PBS (pH 7.4)60°CAt least 2 hoursNo detectable hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • This compound Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted this compound and byproducts using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Monitoring DSPE Fatty Acid Ester Hydrolysis using Mass Spectrometry
  • Sample Preparation:

    • Prepare solutions of this compound (or a non-activated DSPE-PEG for stability studies) at a known concentration in the test buffers (e.g., unbuffered water, acidic buffer, PBS pH 7.4).

    • Incubate the samples at the desired temperatures (e.g., room temperature, 60°C).

  • Time Points:

    • At various time points (e.g., 0, 30 min, 1 hr, 2 hrs, 24 hrs), take an aliquot of each sample.

  • Analysis:

    • Analyze the samples using MALDI-TOF MS or ESI-MS.

    • For MALDI-TOF MS, look for a shift in the average molecular weight distribution corresponding to the loss of one or two stearic acid chains.

    • For ESI-MS, monitor for the appearance of hydrolysis-specific fragment ions.

Visualizations

cluster_main This compound Reactions cluster_products Reaction Products DSPE-PEG-TFP DSPE-PEG-TFP Active Ester Conjugate DSPE-PEG-Protein (Desired Product) DSPE-PEG-TFP->Conjugate Conjugation Hydrolyzed_PEG DSPE-PEG-COOH (Inactive Byproduct) DSPE-PEG-TFP->Hydrolyzed_PEG Hydrolysis Target_Amine Protein-NH2 Water H2O (Hydrolysis)

Caption: Competing reactions of this compound.

cluster_workflow Workflow for Assessing DSPE Hydrolysis A 1. Prepare DSPE-PEG solution in test buffer B 2. Incubate at defined temperature A->B C 3. Collect aliquots at time points B->C D 4. Analyze by Mass Spectrometry C->D E 5. Analyze by Reversed-Phase HPLC C->E F 6. Quantify intact and hydrolyzed species D->F E->F

Caption: Experimental workflow for hydrolysis assessment.

cluster_troubleshooting Troubleshooting Low Conjugation Yield Start Low Conjugation Yield? Check_Reagent Check Reagent Storage and Handling Start->Check_Reagent Reagent Issue? Check_Buffer Verify Buffer pH and Composition (Amine-Free) Start->Check_Buffer Buffer Issue? Check_Conditions Optimize Reaction (Time, Temp, Molar Ratio) Start->Check_Conditions Conditions Issue? Solution_Reagent Store desiccated at -20°C. Prepare fresh solutions. Check_Reagent->Solution_Reagent Solution_Buffer Use PBS, HEPES, or Borate. Verify pH is 7.2-8.0. Check_Buffer->Solution_Buffer Solution_Conditions Increase molar excess of PEG. Optimize incubation time. Check_Conditions->Solution_Conditions

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: DSPE-PEG13-TFP Ester Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when removing unreacted DSPE-PEG13-TFP ester from nanoparticle and liposome samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal critical?

This compound is a lipid-polyethylene glycol (PEG) conjugate used in drug delivery systems.[1][2] It consists of three key parts:

  • DSPE (Distearoylphosphatidylethanolamine): A phospholipid that acts as a hydrophobic anchor, allowing the molecule to integrate into the lipid bilayer of liposomes or the surface of nanoparticles.[2][3]

  • PEG13 (Polyethylene Glycol): A hydrophilic polymer chain that provides a "stealth" coating to the nanoparticle, which can help reduce recognition by the immune system and prolong circulation time in the body.[2]

  • TFP (Tetrafluorophenyl) Ester: A reactive group at the end of the PEG chain designed to form stable amide bonds with primary amines on targeting ligands, proteins, or other molecules.

Removal of any unreacted this compound is crucial for several reasons:

  • Purity and Safety: Unreacted material is an impurity that can affect the safety and toxicity profile of the final therapeutic product.

  • Characterization: Its presence can interfere with accurate particle size analysis, drug loading calculations, and other characterization assays.

  • Functionality: Free ester can potentially react with non-target molecules in vivo, leading to unpredictable behavior and potential side effects.

Q2: What are the primary methods for removing unreacted this compound?

The most common methods leverage the size difference between the relatively small, unreacted lipid (MW ~1500-2000 Da) and the much larger nanoparticle or liposome assembly. The main techniques are:

  • Dialysis: A gentle method that uses a semi-permeable membrane to allow small molecules to diffuse out into a larger volume of buffer, while retaining the larger nanoparticles.

  • Size Exclusion Chromatography (SEC): A column chromatography technique that separates molecules based on size. Larger particles (liposomes) pass through the column quickly (eluting in the void volume), while smaller molecules like the unreacted ester enter the pores of the chromatography resin and elute later.

  • Tangential Flow Filtration (TFF): A scalable and efficient filtration method where the sample solution is passed tangentially across a membrane. Small molecules and buffer pass through the membrane (permeate), while the larger nanoparticles are retained (retentate) and can be washed in a process called diafiltration.

Q3: My TFP ester appears to have hydrolyzed before I could complete my conjugation reaction. What happened?

TFP esters, while more stable than their N-hydroxysuccinimide (NHS) counterparts, are susceptible to hydrolysis, especially in aqueous solutions. Hydrolysis is a competing reaction where the TFP ester reacts with water instead of the intended amine, converting the reactive ester into a non-reactive carboxylic acid. The rate of this hydrolysis increases significantly with rising pH. To minimize hydrolysis, it is recommended to prepare stock solutions of the TFP ester in an anhydrous organic solvent like DMSO or DMF immediately before use and to perform conjugation reactions at a neutral or slightly acidic pH (pH 6.5-7.5) if the amine reactivity allows.

Q4: How can I verify that the unreacted this compound has been successfully removed?

Several analytical techniques can be used to confirm the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is highly effective for separating the amphiphilic DSPE-PEG construct from the final nanoparticle formulation and quantifying its presence.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can detect the specific mass of the unreacted ester or its hydrolysis byproducts in collected fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive for trace amounts, NMR can be used to analyze the final product and confirm the absence of characteristic peaks from the TFP ester.

Purification Method Selection

Choosing the right purification method depends on your sample volume, sensitivity to shear stress, and need for scalability. The following diagram provides a decision-making workflow.

G start Start: Sample with Unreacted Ester q_volume What is your sample volume? start->q_volume q_scale Is process scalability a key future requirement? q_volume->q_scale Pilot/Large Scale (>10 mL) q_gentle Is the sample highly sensitive to shear stress? q_volume->q_gentle Lab Scale (<10 mL) res_sec Recommended Method: Size Exclusion Chromatography (SEC) q_scale->res_sec No res_tff Recommended Method: Tangential Flow Filtration (TFF) q_scale->res_tff Yes res_dialysis Recommended Method: Dialysis q_gentle->res_dialysis Yes q_gentle->res_sec No note_tff TFF is the most scalable method, ideal for process development. res_tff->note_tff

Caption: Workflow for selecting a purification method.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Nanoparticle Yield After Purification SEC: Nanoparticles or liposomes are adsorbing to the column matrix.Pre-saturate the column by running a sample of empty liposomes (without the drug or targeting ligand) before loading your actual sample. Ensure the column material is appropriate for lipids.
Centrifugation: Smaller nanoparticles are being lost in the supernatant during pelleting steps.Optimize centrifugation speed and time. Avoid overly harsh pelleting. Consider switching to a method that does not require pelleting, such as TFF or dialysis.
TFF: The membrane's Molecular Weight Cut-Off (MWCO) is too large, or the transmembrane pressure (TMP) is too high, forcing particles into the membrane pores.Select a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your nanoparticle assembly. Optimize the TMP to minimize fouling and particle loss.
Unreacted Ester Still Detected Post-Purification Dialysis: Dialysis time was too short, the buffer volume was insufficient, or the membrane MWCO was too small.Increase the dialysis duration to at least 24-48 hours. Use a dialysis buffer (dialysate) volume that is at least 200-500 times your sample volume and perform at least 3-4 buffer changes. Ensure the MWCO is large enough for the ester (~2 kDa) to pass through freely (e.g., 10-20 kDa MWCO).
SEC: There is poor peak resolution between the nanoparticle/liposome peak and the unreacted ester peak.Use a longer column to improve separation. Decrease the flow rate to allow for better equilibration and separation. Select a gel filtration resin specifically designed for the size range of your nanoparticles.
TFF: An insufficient number of diavolumes (buffer exchanges) were performed.Perform at least 5-7 diavolumes to effectively wash out the small molecule impurities. Monitor the permeate for the presence of the unreacted ester to determine when the purification is complete.
Nanoparticles Aggregated After Purification Centrifugation: Irreversible aggregation occurred during the pelleting and resuspension steps.Use gentle resuspension methods (slow pipetting) instead of vigorous vortexing. Consider switching to a lower-shear method like dialysis or TFF, which are known to be gentler on samples.
Buffer Incompatibility: The purification buffer (e.g., dialysis buffer or SEC mobile phase) has a pH or ionic strength that destabilizes the nanoparticles.Ensure the purification buffer is identical or very similar in composition to the buffer in which the nanoparticles are known to be stable.
SEC: Interaction with the column matrix is causing instability.Screen different column types (e.g., Sepharose, Sephadex) to find one that is inert towards your formulation.

Experimental Protocols

Protocol 1: Purification by Dialysis

  • Membrane Preparation: Select a dialysis membrane (e.g., regenerated cellulose) with an appropriate Molecular Weight Cut-Off (MWCO), typically between 10-20 kDa, to retain your nanoparticles while allowing the this compound to pass through. Hydrate the membrane according to the manufacturer's instructions.

  • Sample Loading: Load your nanoparticle sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Immerse the sealed sample in a large beaker containing at least 200 times the sample volume of a suitable, chilled (4°C) buffer. Stir the buffer gently with a magnetic stir bar.

  • Buffer Exchange: Allow dialysis to proceed for 4-6 hours, then replace the dialysis buffer with a fresh batch. Repeat this step at least 3-4 times over 24-48 hours to ensure complete removal of the small molecule.

  • Sample Recovery: Carefully remove the sample from the dialysis device. The sample is now purified and ready for downstream analysis.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

  • Column Selection & Equilibration: Choose an SEC column with a resin (e.g., Sepharose CL-4B or Sephacryl S-1000) appropriate for the size of your nanoparticles. Equilibrate the column with at least 2-3 column volumes of your filtered and degassed mobile phase buffer.

  • (Optional but Recommended) Column Saturation: To prevent lipid loss, inject a sample of "empty" liposomes and discard the eluate before running your main sample.

  • Sample Loading: Carefully load your sample onto the top of the column. The sample volume should not exceed 5-10% of the total column volume for optimal separation.

  • Elution: Begin flowing the mobile phase through the column at a pre-determined flow rate.

  • Fraction Collection: Collect fractions as the sample elutes. The larger nanoparticles will elute first in the void volume, followed by the smaller, unreacted this compound. Monitor the elution profile using a UV detector if applicable.

  • Analysis: Analyze the collected fractions to identify those containing the purified nanoparticles, free from the unreacted ester.

Protocol 3: Purification by Tangential Flow Filtration (TFF)

  • System Setup: Select a TFF membrane (e.g., hollow fiber or flat sheet cassette) with an appropriate MWCO (e.g., 30-100 kDa) for your nanoparticle size. Sanitize and equilibrate the system according to the manufacturer's protocol.

  • Concentration: (Optional) If your sample is dilute, first concentrate it by running the TFF system and directing the permeate to waste until the desired volume is reached.

  • Diafiltration (Washing): Begin the diafiltration process by adding fresh, clean buffer to the sample reservoir at the same rate that permeate is being removed. This maintains a constant volume while washing away small molecules.

  • Buffer Exchange: Continue the diafiltration for at least 5-7 diavolumes (i.e., if your sample volume is 100 mL, pass 500-700 mL of fresh buffer through the system).

  • Final Concentration and Recovery: Once the wash is complete, concentrate the sample to the desired final volume and recover the purified product from the system.

References

Technical Support Center: DSPE-PEG13-TFP Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-PEG13-TFP ester bioconjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully use this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker composed of three parts:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that acts as a hydrophobic anchor, often used for incorporation into lipid bilayers of liposomes or nanoparticles.[1]

  • PEG13: A polyethylene glycol spacer with 13 ethylene glycol units. This hydrophilic spacer increases the water solubility of the overall molecule and the final conjugate.[1]

  • TFP (2,3,5,6-Tetrafluorophenyl) ester: A highly reactive group at the end of the PEG chain that readily couples with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond.[2][3]

This reagent is commonly used to attach proteins, peptides, antibodies, or other amine-containing molecules to the surface of lipid-based drug delivery systems.[4] It is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Q2: Why should I choose a TFP ester over a more common NHS ester?

TFP esters offer a key advantage over N-hydroxysuccinimide (NHS) esters: enhanced stability against hydrolysis in aqueous solutions, particularly at the basic pH levels required for efficient amine conjugation. This increased stability means less of the reagent is lost to the competing side-reaction of hydrolysis, which can lead to higher conjugation efficiency and a more controlled degree of labeling. While both react with amines to form stable amide bonds, TFP esters have a longer half-life in typical reaction buffers.

Q3: What is the optimal pH for reacting this compound with my protein/peptide?

The optimal pH range for TFP ester conjugation to primary amines is between 7.5 and 8.0. A broader range of 7.2 to 8.5 is also effective. At a pH below 7.2, the primary amines on your biomolecule become increasingly protonated and thus less nucleophilic, slowing down or preventing the reaction. At a pH above 8.5, the rate of TFP ester hydrolysis increases, reducing the amount of active reagent available for conjugation.

Q4: Which buffers should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers are all suitable choices.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target biomolecule for reaction with the TFP ester, significantly reducing your conjugation yield. If your biomolecule is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is required before starting the conjugation.

Q5: How should I store and handle the this compound reagent?

TFP esters are sensitive to moisture. Proper storage and handling are essential to maintain reactivity.

  • Storage: Store the reagent at -20°C in a desiccated environment.

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing onto the cold powder. Prepare stock solutions in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before you plan to use them. Stock solutions in anhydrous solvents can be stored for a few days at -20°C but preparing them fresh is always best practice.

Troubleshooting Guide

This section addresses specific issues you may encounter during your bioconjugation experiments.

Problem 1: Low or No Conjugation Yield

Potential Cause Recommended Solution
Hydrolyzed TFP Ester The TFP ester has been inactivated by moisture. Ensure the reagent was stored properly in a desiccator and allowed to warm to room temperature before opening. Use a fresh vial of the reagent and prepare the stock solution in anhydrous-grade DMSO or DMF immediately before the reaction.
Incorrect Buffer pH The buffer pH is too low ( < 7.2), leaving the amines on your biomolecule protonated and unreactive. Verify the pH of your reaction buffer and adjust it to the optimal range of 7.5-8.0.
Incompatible Buffer The buffer contains primary amines (e.g., Tris, glycine) that are competing with your target molecule. Perform a buffer exchange into a non-amine-containing buffer like PBS or HEPES before the reaction.
Low Biomolecule Concentration In dilute solutions, the unimolecular hydrolysis reaction can outcompete the bimolecular conjugation reaction. If possible, increase the concentration of your protein or peptide to favor conjugation.
Insufficient Molar Excess The molar ratio of this compound to your biomolecule is too low. Increase the molar excess of the TFP ester. A 10- to 50-fold molar excess is often a good starting point for dilute protein solutions.

Problem 2: Aggregation or Precipitation of the Final Conjugate

Potential Cause Recommended Solution
High Degree of Labeling Attaching multiple hydrophobic DSPE-PEG chains can decrease the overall solubility of the protein/peptide conjugate, leading to aggregation. Reduce the molar excess of the this compound in the reaction to achieve a lower degree of labeling.
Amphiphilic Nature The DSPE-PEG-biomolecule conjugate is amphiphilic and may self-assemble or precipitate, especially at high concentrations. Perform the reaction and subsequent handling at a lower concentration. If compatible with your biomolecule, adding a small amount (5-10%) of an organic co-solvent like DMSO may improve solubility.

Problem 3: Difficulty Purifying the Conjugate

Potential Cause Recommended Solution
Similar Size of Reactants and Products Unreacted or hydrolyzed DSPE-PEG13 is difficult to separate from the desired conjugate using only size exclusion chromatography (SEC), as the size difference may be minimal.
Dialysis: Use a dialysis membrane with a molecular weight cutoff (MWCO) significantly larger than the DSPE-PEG13 reagent (~1500 Da) but smaller than your conjugate. This is effective for removing unreacted lipid from larger protein conjugates.
Reverse-Phase HPLC (RP-HPLC): This technique separates based on hydrophobicity. The conjugate will be more hydrophobic than the unreacted biomolecule and can often be separated from the unreacted lipid. Caution: Be aware that the DSPE lipid itself can be hydrolyzed by acidic conditions (e.g., TFA) often used in RP-HPLC. Use mild conditions where possible.
Precipitation: The amphiphilic nature of the conjugate can be exploited. In some cases, the conjugate can be selectively precipitated from solution by adding a specific solvent or solvent mixture, leaving the unreacted lipid in the supernatant.

Problem 4: Product Instability or Unexpected Mass Spectrometry Results

Potential Cause Recommended Solution
Hydrolysis of DSPE Fatty Acid Esters The ester linkages within the DSPE molecule itself are susceptible to hydrolysis under acidic conditions (e.g., pH < 4), which can occur during RP-HPLC purification or long-term storage in acidic buffers. This results in a loss of one or both stearic acid tails.
Avoid prolonged exposure to acidic conditions and high temperatures during purification and storage. Whenever possible, use purification methods at a neutral pH. Analyze samples promptly after purification.

Experimental Protocols and Data

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a successful bioconjugation reaction.

ParameterRecommended ValueNotes
Reaction pH 7.5 – 8.0Optimal for TFP ester reactivity while minimizing hydrolysis.
Reaction Buffer PBS, HEPES, BorateMust be free of primary amines.
Molar Ratio (Ester:Amine) 10:1 to 50:1Highly dependent on the concentration of the biomolecule. Start with a 20-fold excess for solutions < 5 mg/mL.
Biomolecule Concentration 1 – 10 mg/mLHigher concentrations favor the conjugation reaction over hydrolysis.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature is faster; 4°C can be used for sensitive biomolecules.
Reaction Time 1 – 4 hours (Room Temp) or Overnight (4°C)Monitor progress if possible. Longer incubation can improve efficiency.
Solvent for Stock Solution Anhydrous DMSO or DMFPrepare fresh immediately before use.
Detailed Experimental Protocol

This protocol provides a general workflow for conjugating this compound to a protein.

1. Materials and Reagent Preparation

  • Protein of interest (in a compatible, amine-free buffer like PBS, pH 7.5).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification equipment (e.g., dialysis tubing, SEC column).

2. Procedure

  • Prepare the Protein Solution: Adjust the concentration of your protein to 1-10 mg/mL in PBS at pH 7.5. Ensure any incompatible buffer salts have been removed.

  • Prepare the TFP Ester Stock Solution: Allow the vial of this compound to warm to room temperature before opening. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. For example, for a reagent with a MW of ~1500 g/mol , dissolve 1.5 mg in 100 µL of anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.

  • Initiate the Conjugation Reaction:

    • Calculate the volume of the 10 mM TFP ester stock solution needed to achieve the desired molar excess (e.g., 20-fold).

    • While gently stirring the protein solution, add the calculated volume of the TFP ester stock solution dropwise. The final volume of DMSO should ideally be less than 10% of the total reaction volume.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction (Optional but Recommended): To stop the reaction and deactivate any remaining TFP ester, add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted this compound and quenching buffer components.

    • Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) using an appropriate MWCO dialysis membrane (e.g., 10 kDa for a 50 kDa protein) for 24-48 hours with several buffer changes.

    • Size Exclusion Chromatography (SEC): Pass the mixture through an SEC column equilibrated with PBS to separate the larger conjugate from the smaller, unreacted components.

  • Characterize and Store: Analyze the purified conjugate using appropriate methods (e.g., SDS-PAGE, Mass Spectrometry) to confirm conjugation. Store the final product under conditions suitable for the parent protein, typically at 4°C or frozen at -80°C.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis P1 Prepare Protein in Amine-Free Buffer (pH 7.5-8.0) R1 Add TFP Ester to Protein Solution (Molar Excess) P1->R1 P2 Prepare Fresh DSPE-PEG-TFP Stock in Anhydrous DMSO P2->R1 R2 Incubate (1-4h RT or O/N 4°C) R1->R2 R3 Quench Reaction (e.g., Tris Buffer) R2->R3 U1 Purify Conjugate (Dialysis / SEC) R3->U1 U2 Characterize (SDS-PAGE, MS) U1->U2 U3 Store Final Product U2->U3

Caption: Workflow for this compound bioconjugation.

Chemical Reaction Pathways

G cluster_desired Desired Conjugation cluster_competing Competing Hydrolysis reagents DSPE-PEG-TFP Ester + Protein-NH2 D1 Nucleophilic Attack by Amine reagents->D1 C1 Reaction with Water (H2O) reagents->C1 D2 Formation of Stable Amide Bond D1->D2 D3 DSPE-PEG-Protein Conjugate D2->D3 C2 Formation of Carboxylic Acid C1->C2 C3 Inactive DSPE-PEG-COOH C2->C3

Caption: Desired vs. competing reactions in TFP ester chemistry.

Troubleshooting Decision Tree

G start Low Conjugation Yield? q1 Is Buffer Amine-Free (e.g., PBS, HEPES)? start->q1 a1_yes Check Buffer pH q1->a1_yes Yes a1_no Buffer Exchange to Amine-Free Buffer q1->a1_no No q2 Is pH 7.5-8.0? a1_yes->q2 a2_yes Check Reagent Activity q2->a2_yes Yes a2_no Adjust pH to 7.5-8.0 q2->a2_no No q3 Was Reagent Stored Properly & Stock Made Fresh? a2_yes->q3 a3_yes Increase Molar Excess of TFP Ester q3->a3_yes Yes a3_no Use New Vial of Reagent, Prepare Fresh Stock q3->a3_no No

Caption: Decision tree for troubleshooting low conjugation yield.

References

improving the stability of DSPE-PEG13-TFP ester stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-PEG13-TFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of stock solutions and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound stock solutions?

A1: The primary cause of instability is the hydrolysis of the tetrafluorophenyl (TFP) ester functional group. The TFP ester is susceptible to reaction with water, which cleaves the ester and renders the molecule incapable of reacting with primary amines on your target molecule (e.g., protein, peptide, or small molecule). The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of moisture.[1][2][3]

Q2: What is the optimal solvent for dissolving this compound?

A2: Anhydrous (dry) organic solvents are highly recommended to minimize exposure to moisture and prevent hydrolysis.[2] Commonly used solvents include Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] It is crucial to use a fresh bottle of anhydrous solvent or a properly stored and dried solvent to ensure the stability of the stock solution.

Q3: Can I store this compound in a solution?

A3: It is strongly advised to prepare the this compound solution immediately before use. If short-term storage is necessary, stock solutions can be prepared in a dry organic solvent and kept for a few days when stored at low temperatures (e.g., -20°C) under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Q4: How should I store the solid this compound?

A4: The solid form of this compound should be stored at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light. Before opening the vial, it is critical to allow it to warm to room temperature to prevent moisture from condensing on the product.

Q5: How does pH affect the stability of the TFP ester?

A5: The TFP ester is more stable at neutral to slightly acidic pH and becomes increasingly susceptible to hydrolysis as the pH becomes more basic. While the optimal pH for conjugation reactions with primary amines is typically between 7.5 and 8.0, this is a compromise between amine reactivity and ester hydrolysis.

Q6: Is the DSPE-PEG lipid backbone stable?

A6: The DSPE (distearoylphosphatidylethanolamine) portion of the molecule contains ester bonds that can also undergo hydrolysis. This is more likely to occur under acidic or unbuffered aqueous conditions, particularly with elevated temperatures. The stability of the DSPE-PEG backbone is enhanced in neutral buffered solutions like phosphate-buffered saline (PBS).

Troubleshooting Guides

This section addresses common problems encountered during the use of this compound in a question-and-answer format.

Issue 1: Low Conjugation Yield

  • Question: I am observing a very low yield in my conjugation reaction. What could be the cause?

  • Answer: Low conjugation yield is often due to the hydrolysis of the TFP ester before it can react with your target molecule.

    • Potential Cause 1: Hydrolyzed this compound.

      • Solution: Ensure that your solid this compound has been stored correctly at -20°C under dry conditions. Always allow the vial to equilibrate to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before performing the conjugation. Do not use previously prepared and stored aqueous solutions.

    • Potential Cause 2: Suboptimal reaction pH.

      • Solution: The reaction of the TFP ester with a primary amine is pH-dependent. At low pH, the amine is protonated and less nucleophilic. At high pH, the hydrolysis of the TFP ester is accelerated. The optimal pH range for TFP ester conjugations is generally 7.5-8.0. You may need to perform small-scale pilot reactions to determine the optimal pH for your specific molecule.

    • Potential Cause 3: Incorrect buffer composition.

      • Solution: Avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for reaction with the TFP ester. Use amine-free buffers like phosphate, bicarbonate, HEPES, or borate buffers. If your protein or molecule of interest is in an amine-containing buffer, a buffer exchange step is necessary before starting the conjugation.

Issue 2: Reagent Precipitation in Reaction Buffer

  • Question: My this compound precipitates when I add it to my aqueous reaction buffer. What should I do?

  • Answer: Precipitation can occur due to the hydrophobic nature of the DSPE lipid and the TFP ester.

    • Potential Cause: High concentration of organic solvent.

      • Solution: While this compound is dissolved in an organic solvent like DMSO or DMF, adding a large volume of this stock to your aqueous buffer can cause precipitation of your target molecule or the reagent itself. Aim to keep the final concentration of the organic solvent in the reaction mixture low, typically below 10% (v/v).

Issue 3: Inconsistent Results

  • Question: I am getting variable results between experiments. Why might this be happening?

  • Answer: Inconsistent results often point to variations in the handling and storage of the this compound.

    • Potential Cause 1: Moisture contamination.

      • Solution: Ensure strict adherence to anhydrous conditions. Use fresh anhydrous solvents and handle the solid reagent in a low-humidity environment if possible. Even small amounts of moisture can lead to significant hydrolysis and batch-to-batch variability.

    • Potential Cause 2: Differences in reagent activity.

      • Solution: If you are using a vial of this compound that has been opened multiple times, it may have partially hydrolyzed. For critical experiments, it is best to use a fresh, unopened vial of the reagent.

Data Presentation

Table 1: Comparison of TFP Ester and NHS Ester Hydrolysis Half-Life at Room Temperature

pHTFP Ester Half-LifeNHS Ester Half-LifeFold Difference
7.0~15.4 hours~8.1 hours~1.9x
8.0~4.6 hours~1.5 hours~3.0x
10.0~6.5 hours~39 minutes~10x

Data adapted from a study on self-assembled monolayers, providing a relative comparison of ester stability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Remove the vial of this compound from -20°C storage.

  • Allow the vial to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Using a calibrated, dry microsyringe, add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the vial until the lipid is completely dissolved.

  • This stock solution should be used immediately for the best results.

Protocol 2: General Protein Conjugation with this compound

  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5). If not, perform a buffer exchange using dialysis or a desalting column. The protein concentration should ideally be 2-10 mg/mL.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO as described in Protocol 1.

  • Conjugation Reaction:

    • Slowly add a calculated molar excess of the this compound stock solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess of the TFP ester over the protein is a common starting point.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, add an amine-containing buffer such as Tris to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove the unreacted this compound and byproducts using size exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

Hydrolysis_Pathway DSPE_PEG_TFP This compound (Active) Hydrolyzed_Product DSPE-PEG13-Carboxylic Acid (Inactive) DSPE_PEG_TFP->Hydrolyzed_Product Hydrolysis TFP_leaving_group 2,3,5,6-Tetrafluorophenol DSPE_PEG_TFP->TFP_leaving_group releases H2O Water (H₂O) H2O->Hydrolyzed_Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagent 1. Equilibrate DSPE-PEG13-TFP to Room Temp Solvent 2. Dissolve in Anhydrous DMSO/DMF Reagent->Solvent Mix 4. Mix Reagent and Protein Solvent->Mix Buffer_Exchange 3. Prepare Protein in Amine-Free Buffer Buffer_Exchange->Mix Incubate 5. Incubate Mix->Incubate Quench 6. Quench Reaction (Optional) Incubate->Quench Purify 7. Purify Conjugate Quench->Purify

References

Technical Support Center: TFP Esters in Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tetrafluorophenyl (TFP) esters for protein labeling.

Frequently Asked Questions (FAQs)

Q1: What are TFP esters and why are they used for protein labeling?

Tetrafluorophenyl (TFP) esters are amine-reactive chemical groups used to form stable covalent bonds with primary amines (e.g., the side chain of lysine residues and the N-terminus) on proteins.[1] They are a popular alternative to N-hydroxysuccinimide (NHS) esters due to their increased stability in aqueous solutions, particularly at the basic pH levels often required for efficient labeling.[2][3] This higher stability towards hydrolysis can lead to more efficient and reproducible conjugations.[4]

Q2: What is the primary side reaction to be aware of when using TFP esters?

The main side reaction is hydrolysis, where the TFP ester reacts with water instead of the desired amine on the protein.[5] This inactivates the ester, making it unable to participate in the conjugation reaction. While TFP esters are more resistant to hydrolysis than NHS esters, it is still a competing reaction that needs to be managed.

Q3: Can TFP esters react with other amino acid residues besides lysine?

Yes, besides primary amines, TFP esters have the potential to react with other nucleophilic amino acid side chains, such as those of tyrosine, serine, threonine, and histidine. However, the resulting ester linkages with these residues are generally less stable than the amide bond formed with primary amines and can often be cleaved by treatment with hydroxylamine. Under alkaline conditions, the reaction with lysine is more favorable.

Q4: What is the optimal pH for TFP ester labeling reactions?

The optimal pH for TFP ester conjugation is typically in the range of 7.5 to 8.5. Some protocols suggest a broader range of pH 7-9. It's a balance between ensuring the primary amines on the protein are deprotonated and thus nucleophilic, and minimizing the rate of hydrolysis of the TFP ester, which increases with pH.

Q5: What type of buffer should be used for the labeling reaction?

It is critical to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the TFP ester. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.

Troubleshooting Guides

Problem 1: Low Labeling Efficiency / Low Degree of Labeling (DOL)

Possible Causes and Solutions

CauseRecommended Action
Hydrolysis of TFP Ester Ensure the TFP ester reagent is stored under dry conditions and is protected from moisture. Allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Suboptimal Reaction pH Verify the pH of your reaction buffer is within the optimal range (typically 7.5-8.5). Buffers can change pH over time, so fresh preparation is recommended.
Presence of Competing Amines Ensure your protein solution and reaction buffer are free of extraneous primary amines (e.g., Tris, glycine, ammonium salts). If necessary, perform a buffer exchange via dialysis or desalting column prior to labeling.
Low Protein Concentration For optimal results, the protein concentration should be at least 2 mg/mL. Low concentrations can significantly decrease the reaction efficiency.
Inadequate Molar Excess of TFP Ester The optimal molar ratio of TFP ester to protein can vary. Start with a 10-20 fold molar excess and optimize as needed. For protein concentrations below 5 mg/mL, a higher excess (20- to 50-fold) may be required. However, be aware that excessive amounts can lead to other issues like aggregation.
Problem 2: Protein Aggregation or Precipitation After Labeling

Possible Causes and Solutions

CauseRecommended Action
Over-labeling Excessive modification of lysine residues can alter the protein's isoelectric point and surface charge, leading to aggregation. Reduce the molar excess of the TFP ester in the reaction.
Hydrophobicity of the Label Some fluorescent dyes or other modifications are hydrophobic and can cause the labeled protein to become less soluble. If possible, choose a more hydrophilic label or a TFP ester with a hydrophilic spacer (e.g., PEG).
Inappropriate Buffer Conditions The final buffer in which the labeled protein is stored is crucial. Ensure the pH is not close to the new isoelectric point of the conjugated protein. Consider adding stabilizing excipients like arginine or glycerol.
High Protein Concentration During Storage Store the purified, labeled protein at an appropriate concentration. If high concentrations are necessary, screen for optimal buffer conditions to maintain solubility.
Problem 3: Loss of Protein Biological Activity

Possible Causes and Solutions

CauseRecommended Action
Labeling of Critical Residues The TFP ester may have reacted with lysine or other residues within the protein's active site or binding interface. If the protein's structure is known, you can assess the location of reactive residues.
Conformational Changes The attachment of a label can induce conformational changes that affect protein function. This is more likely with larger labels.
Denaturation The reaction conditions (e.g., pH, presence of organic solvent) may have partially denatured the protein. Minimize the amount of organic solvent (e.g., DMSO/DMF) in the final reaction mixture (typically <10%).
Aggregation Small, soluble aggregates may not be visible but can inhibit biological activity. Analyze the labeled protein by size-exclusion chromatography to check for aggregation.

Data Presentation

Table 1: Comparison of Hydrolysis Half-life for TFP- and NHS-Ester Terminated Self-Assembled Monolayers (SAMs)

pHTFP-Ester Half-life (t1/2, minutes)NHS-Ester Half-life (t1/2, minutes)
7.0~770407
8.0~350178
10.033039

Data adapted from a study on self-assembled monolayers, providing a relative comparison of stability.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with TFP Esters
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, 100 mM carbonate/bicarbonate, or 50 mM borate buffer) at a pH of 7.5-8.5.

    • Ensure the protein concentration is at least 2 mg/mL. If necessary, perform a buffer exchange to remove any interfering substances.

  • TFP Ester Preparation:

    • Allow the vial of TFP ester to warm to room temperature before opening.

    • Immediately before use, dissolve the TFP ester in a small amount of anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the dissolved TFP ester to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the unreacted TFP ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL can be determined by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the attached label.

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the λmax of the label (Aλmax).

  • Calculate Protein Concentration:

    • The absorbance of the label at 280 nm must be accounted for. A correction factor (CF) is used, which is the ratio of the label's absorbance at 280 nm to its absorbance at λmax.

    • Corrected A280 = A280 - (Aλmax × CF)

    • Protein Concentration (M) = Corrected A280 / (εprotein × path length)

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Label Concentration:

    • Label Concentration (M) = Aλmax / (εlabel × path length)

      • εlabel is the molar extinction coefficient of the label at its λmax.

  • Calculate DOL:

    • DOL = Label Concentration (M) / Protein Concentration (M)

Protocol 3: Analysis of Off-Target Labeling using Hydroxylamine

This protocol can be used to test for the presence of unstable ester linkages that may have formed on residues like tyrosine or serine.

  • Sample Preparation:

    • Prepare two aliquots of the purified, labeled protein.

  • Hydroxylamine Treatment:

    • To one aliquot, add a freshly prepared hydroxylamine solution (e.g., 0.5 M hydroxylamine at pH 8.5) to a final concentration of 0.1-0.5 M.

    • To the second (control) aliquot, add the same volume of buffer without hydroxylamine.

    • Incubate both samples for 1-2 hours at room temperature.

  • Analysis:

    • Remove the hydroxylamine and byproducts by desalting or dialysis.

    • Analyze both samples. A decrease in the label-to-protein ratio (e.g., measured by absorbance or fluorescence) in the hydroxylamine-treated sample compared to the control suggests the presence of unstable, off-target ester linkages.

    • For more detailed analysis, the samples can be analyzed by mass spectrometry to identify the specific sites of label loss.

Visualizations

cluster_0 Protein Labeling Reaction Protein Protein (with primary amines) LabeledProtein Labeled Protein (Stable Amide Bond) Protein->LabeledProtein Aminolysis (Desired Reaction) TFPEster TFP Ester TFPEster->LabeledProtein Hydrolysis Hydrolyzed TFP Ester (Inactive) TFPEster->Hydrolysis Hydrolysis (Side Reaction) Water H₂O (Aqueous Buffer) Water->Hydrolysis

Caption: Competing reactions in TFP ester protein labeling.

start Low Labeling Efficiency Observed check_reagents Check TFP Ester Reagent (Storage, Age, Handling) start->check_reagents check_reagents->start Reagent Faulty check_buffer Verify Reaction Buffer (pH 7.5-8.5, Amine-Free) check_reagents->check_buffer Reagent OK check_buffer->start Buffer Incorrect check_protein Check Protein Solution (Concentration > 2mg/mL, Purity) check_buffer->check_protein Buffer OK check_protein->start Protein Issue optimize_ratio Optimize Molar Ratio (Increase TFP Ester Excess) check_protein->optimize_ratio Protein OK success Labeling Efficiency Improved optimize_ratio->success Optimization Works fail Still Low Efficiency (Consider Alternative Chemistry) optimize_ratio->fail No Improvement

Caption: Troubleshooting workflow for low labeling efficiency.

start Start DOL Calculation purify Purify Labeled Protein (Remove Free Label) start->purify measure_abs Measure Absorbance (A280 and A_λmax) purify->measure_abs calc_prot_conc Calculate Protein Concentration (with Correction Factor) measure_abs->calc_prot_conc calc_label_conc Calculate Label Concentration measure_abs->calc_label_conc calc_dol Calculate DOL (Ratio of Label:Protein) calc_prot_conc->calc_dol calc_label_conc->calc_dol end Final DOL Value calc_dol->end

Caption: Experimental workflow for DOL determination.

References

how to monitor the progress of a DSPE-PEG13-TFP ester reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring and troubleshooting DSPE-PEG13-TFP ester reactions.

Frequently Asked Questions (FAQs)

Q1: What is a this compound and what is it used for? DSPE-PEG13-TFP is a PEGylated lipid composed of three parts:

  • DSPE (Distearoylphosphatidylethanolamine): A phospholipid that provides a hydrophobic tail, enabling incorporation into lipid bilayers for applications like liposome and lipid nanoparticle formation[1][2].

  • PEG13 (Polyethylene Glycol): A 13-unit polyethylene glycol spacer that is hydrophilic. It enhances circulation time and provides "stealth" properties to drug delivery systems by reducing recognition by the immune system[1][2].

  • TFP (2,3,5,6-Tetrafluorophenyl) Ester: A reactive group at the end of the PEG chain. TFP esters are used to form stable amide bonds by reacting with primary or secondary amine groups on molecules such as proteins, peptides, or amine-modified oligonucleotides[3]. This makes them valuable reagents in bioconjugation and drug delivery system development.

Q2: Why use a TFP ester instead of a more common NHS ester? TFP esters are an improved alternative to N-hydroxysuccinimide (NHS) esters. They are more stable against spontaneous hydrolysis, especially in the slightly basic aqueous solutions (pH 7.5-8.0) that are optimal for reactions with amines. This increased stability can lead to more efficient conjugation and higher labeling yields compared to NHS esters under similar conditions.

Q3: What is the optimal pH for a DSPE-PEG-TFP ester reaction with an amine? The optimal pH for conjugating TFP esters with primary amines is typically between 7.5 and 8.0. This is slightly higher than the optimal range for NHS esters. At a lower pH, the amine groups may be protonated and less reactive. At a much higher pH, the rate of hydrolysis of the TFP ester increases, which becomes a significant competing reaction.

Q4: What are the primary methods for monitoring the reaction progress? The progress of a PEGylation reaction can be monitored using a combination of chromatographic and spectroscopic techniques:

  • Chromatography: Thin-Layer Chromatography (TLC) for rapid qualitative checks, and High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reactants and products.

  • Spectroscopy: Nuclear Magnetic Resonance (¹H NMR) is a powerful, quantitative, and non-destructive method for detailed structural information and determining the degree of PEGylation.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS are used to confirm the molecular weight of the final conjugate and identify any byproducts.

Q5: Which buffers are recommended for this reaction? Use non-amine-containing buffers to avoid competition with your target molecule. Recommended buffers include:

  • Phosphate-buffered saline (PBS).

  • HEPES buffer.

  • Carbonate/bicarbonate buffer.

  • Borate buffer.

Crucially, avoid buffers containing primary amines, such as Tris or glycine , as they will react with the TFP ester and reduce your conjugation efficiency.

Troubleshooting Guide

Problem / QuestionPossible Causes & Solutions
Why is my conjugation yield low or non-existent? 1. Hydrolyzed TFP Ester: The TFP ester is moisture-sensitive. • Solution: Always allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare solutions in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage. 2. Incorrect Buffer pH: The pH may be too low, leaving the amine protonated and unreactive, or too high, accelerating TFP ester hydrolysis. • Solution: Verify that your reaction buffer is within the optimal pH range of 7.5-8.0. 3. Incompatible Buffer: The buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule. • Solution: Switch to a non-amine-containing buffer like PBS or HEPES. If your protein is in an incompatible buffer, perform a buffer exchange before the reaction. 4. Dilute Reactants: The hydrolysis of the TFP ester is a unimolecular reaction, while conjugation is bimolecular. In dilute solutions, hydrolysis can outcompete the desired reaction. • Solution: If possible, increase the concentration of your reactants to favor the conjugation reaction.
How can I detect potential side reactions? 1. DSPE-PEG-TFP Hydrolysis: The primary side reaction is the hydrolysis of the TFP ester to a non-reactive carboxylic acid. • Detection: This can be observed in HPLC as the DSPE-PEG-TFP starting material peak decreases, but a new product peak for the conjugate does not appear proportionally. A new peak corresponding to the hydrolyzed DSPE-PEG-COOH may appear. Mass spectrometry can confirm the mass of the hydrolyzed byproduct. 2. DSPE Lipid Hydrolysis: The ester linkages in the DSPE anchor itself can hydrolyze, especially under acidic conditions (pH < 6.5) or in unbuffered water, a process accelerated by heat. • Detection: Mass spectrometry (MALDI-TOF or ESI-MS) is the best method to detect this. Hydrolysis of one stearic acid tail results in a mass loss of approximately 266 Da. • Prevention: Use a neutral pH buffer (e.g., PBS at pH 7.4) for purification and storage, as DSPE-PEG esters are stable under these conditions.
My product peak is broad or shows multiple peaks in HPLC/MS. What does this mean? 1. Polydispersity of PEG: The PEG component of DSPE-PEG is inherently polydisperse, meaning it's a mixture of chains with slightly different lengths. • Observation: This results in a series of peaks in the mass spectrum, each differing by the mass of one ethylene glycol unit (44 Da). In reverse-phase HPLC, this can contribute to peak broadening. 2. Multiple Conjugation Sites: If your target molecule (e.g., a protein) has multiple amine groups, you may be creating a heterogeneous mixture of products with varying degrees of PEGylation (mono-, di-, tri-PEGylated, etc.). • Analysis: SDS-PAGE can show distinct bands for different PEGylation states. Ion-exchange chromatography or mass spectrometry can also resolve these different species.
How can I remove unreacted DSPE-PEG-TFP after the reaction? Unreacted PEGylated lipids can be removed using size-based separation techniques. • Solution: Size exclusion chromatography (SEC) or dialysis are effective methods for separating the larger PEGylated conjugate from the smaller, unreacted DSPE-PEG-TFP and other small molecules.

Experimental Protocols & Data

Visualization of Key Processes

Reaction Scheme

reaction_scheme cluster_main Conjugation (Desired) cluster_side Hydrolysis (Competing) reactant1 DSPE-PEG-TFP plus1 + reactant1->plus1 plus3 + reactant1->plus3 reactant2 Amine-Molecule (R-NH₂) product1 DSPE-PEG-NH-R (Conjugate) reactant2->product1 pH 7.5-8.0 water H₂O hydrolysis_product DSPE-PEG-COOH (Hydrolyzed/Inactive) water->hydrolysis_product High pH / H₂O plus2 + product1->plus2 product2 TFP (Leaving Group) plus1->reactant2 plus2->product2 plus3->water

Caption: Reaction scheme for TFP ester conjugation and the competing hydrolysis side reaction.

General Experimental & Monitoring Workflow

workflow cluster_analysis 5. Monitor Progress prep 1. Prepare Reagents - Dissolve DSPE-PEG-TFP in anhydrous DMSO/DMF - Prepare target molecule in amine-free buffer (pH 7.5-8.0) react 2. Initiate Reaction - Add TFP-ester solution to target molecule - Incubate at RT or 4°C prep->react sample 3. Take Time Points (e.g., t=0, 1h, 4h, 24h) react->sample quench 4. Quench Reaction (Optional, e.g., add excess Tris) sample->quench tlc TLC (Qualitative Check) quench->tlc hplc HPLC (Quantitative Analysis) quench->hplc ms LC-MS / MALDI (Mass Confirmation) quench->ms interpret 6. Data Interpretation - Calculate % conversion - Confirm product mass - Identify byproducts tlc->interpret hplc->interpret ms->interpret purify 7. Purification (e.g., SEC, Dialysis) interpret->purify

Caption: General workflow for performing and monitoring a DSPE-PEG-TFP ester reaction.

Comparison of Monitoring Techniques
TechniqueInformation ProvidedThroughputCost/ComplexityKey Advantage
TLC Qualitative check of disappearance of starting material and appearance of new spots.HighLowRapid, simple, and inexpensive for initial reaction checks.
HPLC Quantitative data on the consumption of reactants and formation of products. Purity assessment.MediumMediumProvides quantitative kinetics and allows for purity analysis of the final product.
¹H NMR Detailed structural information. Can be used to quantify the degree of PEGylation.LowHighQuantitative and non-destructive; provides definitive structural confirmation.
Mass Spec. Confirms the molecular weight of the conjugate and identifies byproducts (e.g., hydrolysis).MediumHighEssential for confirming product identity and detecting subtle side reactions.
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica TLC plate, draw a baseline in pencil. Mark three lanes: "SM" (DSPE-PEG-TFP Starting Material), "R" (Reaction Mixture), and "Co" (Co-spot).

  • Spotting:

    • In the "SM" lane, spot a dilute solution of your DSPE-PEG-TFP ester.

    • At each time point (e.g., 0, 30, 60, 120 minutes), take a small aliquot of the reaction mixture and spot it in the "R" lane.

    • In the "Co" lane, spot the starting material first, then spot the reaction mixture directly on top.

  • Development: Develop the plate in a suitable mobile phase (e.g., a mixture of dichloromethane and methanol). A good starting point is a 9:1 DCM:MeOH ratio; you may need to add a small amount of ammonium hydroxide to improve resolution.

  • Visualization: Dry the plate and visualize the spots. Since PEG compounds are often not UV-active, staining is required. Staining with iodine vapor is a common method.

  • Interpretation: The reaction is progressing if the starting material spot in the "R" lane diminishes over time and a new, slower-moving spot (the higher molecular weight conjugate) appears. The co-spot helps distinguish the product from the starting material, especially if their Rf values are close.

Protocol 2: Monitoring by Reverse-Phase HPLC (RP-HPLC)
  • System Setup: Use a C18 column. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like ammonium acetate.

  • Sample Preparation: At each time point, take an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of Tris buffer or by acidifying) and dilute it with the initial mobile phase.

  • Standard Preparation: Prepare standards of your DSPE-PEG-TFP starting material and, if available, the purified product at known concentrations.

  • Injection and Elution: Inject the samples onto the column. A typical gradient might run from 30% to 95% acetonitrile over 20-30 minutes. Use a detector suitable for lipids, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as PEGylated lipids have poor UV absorbance.

  • Data Analysis: Monitor the decrease in the peak area of the DSPE-PEG-TFP ester and the increase in the peak area of the new, typically more retained, product peak. The percentage of conversion can be calculated from the relative peak areas at each time point.

Protocol 3: Analysis by ¹H NMR Spectroscopy
  • Sample Preparation: Lyophilize an aliquot of the reaction mixture to remove solvents. Re-dissolve a precisely weighed amount in a deuterated solvent (e.g., D₂O or CDCl₃). Add a known amount of an internal standard (e.g., DMSO) that has a distinct peak that does not overlap with PEG or your target molecule signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • The large, characteristic signal for the PEG ethylene oxide protons appears around 3.6 ppm.

    • Identify unique signals corresponding to your target molecule and the DSPE-PEG-TFP starting material.

    • The progress of the reaction can be monitored by observing the disappearance of a signal unique to the TFP ester group and the appearance of new signals corresponding to the conjugated product.

    • The degree of PEGylation can be calculated by integrating the area of the PEG signal and comparing it to the integrated area of a known number of protons on the target molecule.

References

Technical Support Center: DSPE-PEG13-TFP Ester Conjugations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-PEG13-TFP ester conjugations. This resource is designed to assist researchers, scientists, and drug development professionals in successfully scaling up their conjugation reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure efficient and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a TFP ester over an NHS ester for my conjugation?

A1: Tetrafluorophenyl (TFP) esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][2][3] TFP esters are less susceptible to spontaneous hydrolysis, especially at the basic pH levels often used for conjugation to primary amines.[1][2] This enhanced stability provides a larger reaction window and can lead to higher conjugation efficiencies.

Q2: What is the optimal pH for this compound conjugation reactions?

A2: The optimal pH for conjugation of TFP esters to primary amines is slightly higher than that for NHS esters, typically in the range of 7.2 to 8.5. It is crucial to avoid highly acidic or basic conditions, as the ester linkages in the DSPE moiety are susceptible to hydrolysis, particularly at elevated temperatures.

Q3: What solvents are recommended for dissolving the this compound?

A3: this compound should first be dissolved in a minimal amount of a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. It is critical to use anhydrous solvents to prevent premature hydrolysis of the TFP ester.

Q4: How can I monitor the progress of my conjugation reaction?

A4: The progress of the conjugation reaction can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to separate the conjugated product from the unreacted starting materials. Thin-Layer Chromatography (TLC) can also be a quick method to check for the disappearance of the starting materials.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of TFP ester: The TFP ester is sensitive to moisture and can hydrolyze before reacting with the amine.Ensure all solvents and reagents are anhydrous. Prepare the this compound solution immediately before use.
Incorrect pH: The reaction pH is outside the optimal range of 7.2-8.5.Carefully prepare and validate the pH of all reaction buffers.
Suboptimal Molar Ratio: The molar ratio of this compound to the amine-containing molecule is too low.Increase the molar excess of the this compound. Optimization of this ratio is critical for maximizing yield.
Steric Hindrance: The amine group on the target molecule is sterically hindered, preventing efficient reaction.Consider using a longer PEG spacer to reduce steric hindrance.
Product Degradation (Hydrolysis of DSPE) Extreme pH during reaction or purification: The ester linkages in the DSPE lipid are sensitive to both acidic and basic conditions.Maintain a neutral to slightly basic pH throughout the process. Buffer purification fractions immediately to a neutral pH.
Elevated Temperatures: High temperatures can accelerate the hydrolysis of the DSPE ester bonds.Perform the reaction and purification at room temperature or below if possible. Avoid heating during purification steps like HPLC.
Difficulty in Purification at Scale Inefficient separation of unreacted PEG: Excess DSPE-PEG-TFP ester can be difficult to remove from the final product.Utilize size exclusion chromatography (SEC) or tangential flow filtration (TFF) for large-scale purification to effectively separate based on size. Silica gel chromatography can also be employed.
Product Aggregation: The final conjugate may aggregate, especially at high concentrations.Optimize buffer conditions, including ionic strength and the addition of excipients, to improve solubility and prevent aggregation.
Inconsistent Batch-to-Batch Results Variability in Raw Materials: The quality and purity of the this compound and the target molecule can vary between batches.Perform thorough analytical characterization of all starting materials before use, including NMR and mass spectrometry to confirm identity and purity.
Lack of Process Control: Minor variations in reaction time, temperature, or mixing can have a significant impact on the outcome at a larger scale.Implement strict process controls and standard operating procedures (SOPs) for all steps of the conjugation and purification process.

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a general framework. Optimization of specific parameters such as molar ratios, reaction time, and temperature is recommended for each specific application.

1. Reagent Preparation:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare an amine-free reaction buffer (e.g., phosphate-buffered saline, PBS) at the desired pH (typically 7.2-8.5).

  • Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.

2. Conjugation Reaction:

  • Slowly add the desired molar excess of the this compound stock solution to the stirring solution of the amine-containing molecule. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C. The optimal reaction time should be determined empirically.

  • The reaction can be quenched by adding an excess of a small molecule primary amine, such as Tris or glycine, to consume any unreacted TFP esters.

3. Purification:

  • For small-scale reactions, the conjugate can be purified using dialysis or a desalting column to remove unreacted PEG-lipid and quenching agents.

  • For larger-scale purification, size exclusion chromatography (SEC) or tangential flow filtration (TFF) is recommended for efficient separation.

4. Analysis and Characterization:

  • Confirm the successful conjugation and assess the purity of the final product using analytical techniques such as:

    • HPLC: To determine the purity and quantify the amount of conjugate.

    • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.

    • NMR Spectroscopy: To confirm the structure of the conjugate.

Key Data Summary

Table 1: Comparison of TFP and NHS Ester Stability

FeatureTFP EsterNHS EsterReference
Relative Hydrolysis Rate LowerHigher
Optimal Reaction pH 7.2 - 8.57.0 - 8.0
Stability in Aqueous Buffer More StableLess Stable

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_peg Dissolve DSPE-PEG13-TFP in anhydrous DMSO/DMF reaction Mix Reagents (Room Temp, 1-4h or 4°C, overnight) prep_peg->reaction prep_target Dissolve Amine-Molecule in Reaction Buffer (pH 7.2-8.5) prep_target->reaction quench Quench Reaction (e.g., Tris, Glycine) reaction->quench purify Purify Conjugate (SEC, TFF, or Dialysis) quench->purify analysis Characterize Product (HPLC, MS, NMR) purify->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Low Conjugation Yield? check_ph Is pH 7.2-8.5? start->check_ph check_reagents Are Reagents Anhydrous? check_ph->check_reagents Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_ratio Is Molar Ratio Optimized? check_reagents->check_ratio Yes use_dry Use Anhydrous Solvents check_reagents->use_dry No increase_ratio Increase Molar Excess of PEG check_ratio->increase_ratio No success Yield Improved check_ratio->success Yes adjust_ph->success use_dry->success increase_ratio->success

Caption: Troubleshooting logic for low conjugation yield.

References

Validation & Comparative

A Head-to-Head Comparison for Bioconjugation: DSPE-PEG13-TFP Ester vs. DSPE-PEG-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker can significantly impact the efficiency, stability, and overall success of their work. This guide provides an in-depth, objective comparison of two prominent amine-reactive crosslinkers: DSPE-PEG13-TFP (2,3,5,6-tetrafluorophenyl) ester and DSPE-PEG-NHS (N-hydroxysuccinimidyl) ester. By examining their chemical properties, reaction mechanisms, and performance data, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.

At the heart of many bioconjugation strategies lies the desire to covalently attach a molecule of interest, such as a targeting ligand or a therapeutic agent, to a biological entity, often a protein or a lipid nanoparticle. Both DSPE-PEG13-TFP ester and DSPE-PEG-NHS are designed for this purpose, utilizing a distal reactive group to form a stable amide bond with primary amines present on the target biomolecule. The core difference between these two reagents lies in their leaving groups—TFP and NHS, respectively—which dictates their reactivity and, crucially, their stability in aqueous environments.

Unveiling the Chemical Distinction and Reaction Pathway

DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]) provides a versatile platform for bioconjugation. The DSPE portion acts as a lipid anchor, readily incorporating into liposomes and other lipid-based nanoparticles, while the hydrophilic PEG spacer enhances solubility and reduces non-specific interactions. The terminal end of the PEG chain is functionalized with either a TFP or an NHS ester, making it reactive towards primary amines, such as the lysine residues on proteins.

The fundamental reaction for both esters is a nucleophilic acyl substitution, where the primary amine of the biomolecule attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the corresponding leaving group (TFP or NHS).

Bioconjugation Reaction Pathway DSPE_PEG_Ester DSPE-PEG-Ester (Ester = TFP or NHS) Conjugate DSPE-PEG-CO-NH-Biomolecule (Stable Amide Bond) DSPE_PEG_Ester->Conjugate + Biomolecule-NH₂ Biomolecule Biomolecule-NH₂ Leaving_Group Leaving Group (TFP or NHS)

Diagram 1: General Bioconjugation Reaction

Performance Showdown: Stability and Reactivity

The critical differentiator between this compound and DSPE-PEG-NHS is their susceptibility to hydrolysis, a competing reaction in aqueous buffers that can significantly reduce conjugation efficiency. The ester functional group can react with water, leading to the formation of an unreactive carboxylic acid and rendering the linker incapable of binding to the target amine.

TFP esters exhibit significantly greater stability against hydrolysis compared to NHS esters, particularly in neutral to basic aqueous solutions. This enhanced stability is a key advantage, as it allows for more controlled and efficient conjugation reactions, especially when working with precious biomolecules or under conditions that require longer incubation times.

ParameterThis compoundDSPE-PEG-NHS EsterReferences
Relative Hydrolysis Rate LowerHigher[1][2]
Optimal pH for Conjugation 7.5 - 8.57.0 - 8.0[3]
Half-life in Aqueous Buffer (pH 8.5) HoursMinutes[1]
Reaction Speed with Amines Generally comparable to NHS estersFast[4]
Storage Stability (as solid) HighModerate (moisture sensitive)

Table 1: Comparative Performance of this compound and DSPE-PEG-NHS Ester.

The higher stability of the TFP ester can be attributed to the electron-withdrawing nature of the fluorine atoms on the phenyl ring, which makes the ester less susceptible to nucleophilic attack by water. In contrast, the NHS ester is more readily hydrolyzed, especially as the pH increases.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for performing bioconjugation with this compound and DSPE-PEG-NHS. It is crucial to optimize reaction conditions, such as the molar ratio of reactants and incubation time, for each specific application.

Protocol 1: Bioconjugation with this compound
  • Preparation of Biomolecule: Dissolve the amine-containing biomolecule (e.g., protein, peptide) in a suitable amine-free buffer (e.g., PBS, HEPES, borate buffer) at a pH between 7.5 and 8.5. The concentration of the biomolecule should be optimized for the specific application.

  • Preparation of this compound Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the biomolecule solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the biomolecule.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM and incubated for 30 minutes.

  • Purification: Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Bioconjugation with DSPE-PEG-NHS Ester
  • Preparation of Biomolecule: Dissolve the amine-containing biomolecule in an amine-free buffer at a pH between 7.0 and 8.0.

  • Preparation of DSPE-PEG-NHS Ester Solution: Due to its sensitivity to hydrolysis, dissolve the DSPE-PEG-NHS ester in anhydrous DMSO or DMF immediately before use to prepare a stock solution.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the DSPE-PEG-NHS ester stock solution to the biomolecule solution.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C. Due to the faster hydrolysis of the NHS ester, longer incubation times may not lead to higher conjugation yields.

  • Quenching: Quench the reaction by adding an amine-containing buffer as described for the TFP ester protocol.

  • Purification: Purify the conjugate using standard methods such as size-exclusion chromatography or dialysis.

Experimental_Workflow_Comparison TFP_Start Prepare Biomolecule (pH 7.5-8.5) TFP_Reagent Dissolve DSPE-PEG-TFP (Anhydrous DMSO/DMF) TFP_React Mix & Incubate (1-4h RT or O/N 4°C) TFP_Reagent->TFP_React TFP_Quench Quench Reaction (Optional) TFP_React->TFP_Quench TFP_Purify Purify Conjugate TFP_Quench->TFP_Purify NHS_Start Prepare Biomolecule (pH 7.0-8.0) NHS_Reagent Dissolve DSPE-PEG-NHS (Anhydrous DMSO/DMF - Use Immediately) NHS_React Mix & Incubate (30min-2h RT) NHS_Reagent->NHS_React NHS_Quench Quench Reaction NHS_React->NHS_Quench NHS_Purify Purify Conjugate NHS_Quench->NHS_Purify

Diagram 2: Comparative Experimental Workflows

Making the Right Choice: Application-Specific Considerations

The decision between this compound and DSPE-PEG-NHS ultimately depends on the specific requirements of the bioconjugation experiment.

This compound is the superior choice when:

  • High conjugation efficiency is paramount: Its greater stability against hydrolysis leads to a higher proportion of the reagent being available to react with the target amine.

  • Longer reaction times are required: This may be necessary for sterically hindered amines or when optimizing reaction conditions.

  • Reproducibility is critical: The lower susceptibility to hydrolysis contributes to more consistent results between experiments.

  • Working with sensitive or expensive biomolecules: The more controlled reaction minimizes waste of valuable materials.

DSPE-PEG-NHS ester may be a suitable option when:

  • Rapid conjugation is the primary goal: Under optimal conditions, the reaction can be very fast.

  • Cost is a major consideration: NHS esters are often more economical.

  • The biomolecule is robust and available in larger quantities: The potential for lower efficiency due to hydrolysis may be acceptable.

Conclusion

In the landscape of bioconjugation, both this compound and DSPE-PEG-NHS serve as valuable tools for linking molecules to primary amines. However, the enhanced stability of the TFP ester against hydrolysis provides a clear advantage in terms of conjugation efficiency, control, and reproducibility. For researchers seeking to maximize the yield and consistency of their bioconjugation reactions, particularly in the development of targeted drug delivery systems and other advanced therapeutics, this compound represents a more robust and reliable choice. By carefully considering the experimental parameters and the specific needs of their application, scientists can leverage the distinct properties of these linkers to achieve their desired outcomes.

References

A Head-to-Head Battle of Amine-Reactive Crosslinkers: TFP Ester vs. NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the precise and efficient linking of molecules is paramount for applications ranging from therapeutic drug development to diagnostic assays and proteomics research. Among the most common methods for modifying proteins, antibodies, and other biomolecules is the acylation of primary amines. For years, N-hydroxysuccinimide (NHS) esters have been the go-to reagents for this purpose. However, 2,3,5,6-tetrafluorophenyl (TFP) esters have emerged as a robust alternative, offering distinct advantages in terms of stability.

This guide provides a comprehensive comparison of TFP and NHS esters, examining their reactivity and stability with supporting data. We will delve into their chemical properties, optimal reaction conditions, and provide detailed experimental protocols to assist researchers in selecting the most suitable crosslinker for their specific needs.

Chemical Structures and Reaction Mechanism

Both TFP and NHS esters react with primary amines (e.g., the side chain of a lysine residue or the N-terminus of a protein) via nucleophilic acyl substitution to form a stable amide bond. The primary difference lies in the leaving group: 2,3,5,6-tetrafluorophenol for TFP esters and N-hydroxysuccinimide for NHS esters.

G cluster_0 TFP Ester Reaction cluster_1 NHS Ester Reaction TFP_Ester R-CO-OTFP Amide_TFP R-CO-NH-R' TFP_Ester->Amide_TFP + R'-NH₂ Amine R'-NH₂ TFP_Leaving_Group HO-TFP Amide_TFP->TFP_Leaving_Group + NHS_Ester R-CO-ONHS Amide_NHS R-CO-NH-R' NHS_Ester->Amide_NHS + R'-NH₂ Amine2 R'-NH₂ NHS_Leaving_Group HO-NHS Amide_NHS->NHS_Leaving_Group +

Figure 1: General reaction scheme for TFP and NHS esters with primary amines.
Reactivity and Optimal pH

The reactivity of both esters is highly pH-dependent. The reaction requires the amine to be in its deprotonated, nucleophilic state. Therefore, the reaction is typically carried out at a pH above the pKa of the target amine groups.

  • NHS Esters: The optimal pH range for NHS ester reactions is generally considered to be 8.3 to 8.5[1][2][3]. While the reaction can proceed at a lower pH, the rate is significantly slower.

  • TFP Esters: TFP esters also react efficiently with amines at basic pH. Some sources suggest an optimal pH range greater than 7.5, and even up to pH 9.0 for certain applications[4][5].

While both are reactive, some studies have indicated that NHS esters may have a slightly higher intrinsic reactivity towards amines than TFP esters under identical conditions. However, this is often offset by the superior stability of TFP esters in aqueous solutions.

Stability and the Competing Hydrolysis Reaction

A critical factor in the efficiency of bioconjugation is the stability of the active ester in the aqueous reaction buffer. Both TFP and NHS esters are susceptible to hydrolysis, a competing reaction where water acts as the nucleophile, converting the active ester into an unreactive carboxylic acid. This hydrolysis not only consumes the labeling reagent but can also lower the pH of the reaction mixture, further inhibiting the desired amidation reaction.

Numerous studies have demonstrated that TFP esters are significantly more stable against hydrolysis than NHS esters , particularly at the basic pH required for efficient amine conjugation. This increased stability provides a longer reaction window and can lead to higher conjugation yields.

At a pH of 8, an NHS ester can have a half-life measured in minutes, whereas TFP esters are stable for several hours under similar conditions. One study that directly compared the hydrolysis rates of TFP and NHS ester-terminated self-assembled monolayers (SAMs) provided clear quantitative evidence of this difference.

pHTFP Ester Half-life (minutes)NHS Ester Half-life (minutes)
7.01066456
8.0462141
10.07739
Table 1: Comparison of the hydrolytic half-lives of TFP and NHS ester-terminated SAMs at various pH values. Data sourced from Lockett et al. (2008).

This enhanced stability of TFP esters means that they are less prone to degradation during the course of the reaction, which can be particularly advantageous in lengthy or complex conjugation procedures.

Performance Summary

FeatureTFP EsterNHS Ester
Reactivity Highly reactive towards primary amines.Generally considered highly reactive, sometimes slightly faster than TFP esters in direct comparisons.
Hydrolytic Stability Significantly more stable, especially at basic pH. Half-life of several hours.Prone to rapid hydrolysis, especially at pH > 8. Half-life can be in the order of minutes.
Optimal Reaction pH Typically pH 7.5 - 9.0.Typically pH 8.3 - 8.5.
Solubility The TFP group is hydrophobic, which can reduce the water solubility of the reagent.Generally more water-soluble than TFP esters.
Byproducts 2,3,5,6-tetrafluorophenol.N-hydroxysuccinimide.

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general guideline for labeling a protein with either a TFP or NHS ester of a desired molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Protein of interest (at a concentration of 1-10 mg/mL)

  • TFP or NHS ester of the label

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 for NHS esters, or pH 8.5-9.0 for TFP esters. Alternatively, 0.1 M phosphate buffer can be used. Avoid buffers containing primary amines like Tris.

  • Anhydrous DMSO or DMF

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the appropriate reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Ester Stock Solution: Immediately before use, dissolve the TFP or NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Perform the Conjugation: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the ester stock solution. The optimal ratio may need to be determined empirically.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescent label.

  • Quench the Reaction (Optional): Add the quenching reagent to a final concentration of 50-100 mM to consume any unreacted ester. Incubate for 30 minutes.

  • Purify the Conjugate: Remove the excess, unreacted label and byproducts by gel filtration, dialysis, or another suitable chromatographic method.

Protocol for Comparing TFP and NHS Ester Labeling Efficiency

This experiment is designed to directly compare the performance of a TFP ester versus an NHS ester for a specific protein.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P Prepare Protein Solution in Reaction Buffer (pH 8.5) R_TFP Reaction A: Protein + TFP Ester P->R_TFP R_NHS Reaction B: Protein + NHS Ester P->R_NHS TFP Prepare TFP Ester Stock Solution (10 mg/mL in DMSO) TFP->R_TFP NHS Prepare NHS Ester Stock Solution (10 mg/mL in DMSO) NHS->R_NHS Purify_TFP Purify Conjugate A R_TFP->Purify_TFP Purify_NHS Purify Conjugate B R_NHS->Purify_NHS Analyze Analyze Degree of Labeling (DOL) (e.g., UV-Vis Spectroscopy) Purify_TFP->Analyze Purify_NHS->Analyze

Figure 2: Workflow for comparing TFP and NHS ester labeling efficiency.

Methodology:

  • Set up two identical protein samples in a reaction buffer with a pH suitable for both, such as pH 8.5.

  • To one sample, add a defined molar excess of the TFP ester.

  • To the second sample, add the same molar excess of the NHS ester.

  • Incubate both reactions under identical conditions (time, temperature).

  • After incubation, purify both conjugates using the same method to remove free labels.

  • Determine the Degree of Labeling (DOL) for each conjugate. For fluorescent labels, this can be done using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.

  • Compare the DOL values to determine which ester provided a higher conjugation efficiency under the tested conditions.

Conclusion and Recommendations

The choice between TFP and NHS esters depends on the specific requirements of the bioconjugation experiment.

  • Choose NHS esters when:

    • Working with robust proteins where a short reaction time is feasible.

    • High water solubility of the labeling reagent is critical.

    • Cost is a primary consideration, as NHS esters are often more common and less expensive.

  • Choose TFP esters when:

    • Stability is paramount. The significantly lower hydrolysis rate of TFP esters makes them ideal for longer reaction times, low protein concentrations, or when working with sensitive biomolecules that may be damaged by a large excess of labeling reagent.

    • Reproducibility is critical, as the lower susceptibility to hydrolysis leads to more consistent results.

    • Performing conjugations at higher pH values (e.g., pH 9.0), where NHS esters would rapidly degrade.

For many modern applications in drug development and diagnostics, the enhanced stability and reliability of TFP esters provide a clear advantage, often justifying the potential for slightly lower water solubility or higher cost. By offering greater control over the conjugation reaction, TFP esters empower researchers to generate more consistent and higher-quality bioconjugates.

G Start Start: Choose an Amine-Reactive Ester Stability Is high hydrolytic stability critical for your experiment? Start->Stability Solubility Is high aqueous solubility of the reagent essential? Stability->Solubility No TFP Use TFP Ester Stability->TFP Yes NHS Use NHS Ester Solubility->NHS No Consider_Sulfo Consider a sulfo-NHS ester for improved solubility Solubility->Consider_Sulfo Yes

References

A Comparative Guide to Analytical Methods for Characterizing DSPE-PEG13-TFP Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of DSPE-PEG13-TFP conjugates is critical for ensuring the quality, efficacy, and safety of lipid-based drug delivery systems. This guide provides an objective comparison of key analytical methods for the comprehensive characterization of these important molecules, supported by experimental protocols and data interpretation guidelines.

Overview of DSPE-PEG13-TFP and Analytical Challenges

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a 13-unit polyethylene glycol (PEG) chain and activated with a 2,2,2-trifluoroethyl (TFP) ester, or DSPE-PEG13-TFP, is a functionalized lipid used in drug delivery systems like liposomes and lipid nanoparticles. The DSPE moiety provides a hydrophobic anchor for incorporation into lipid bilayers, while the hydrophilic PEG chain offers a "stealth" characteristic, reducing clearance by the immune system. The terminal TFP ester is a reactive group for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs.

The key analytical challenges in characterizing DSPE-PEG13-TFP lie in its heterogeneity, primarily due to the polydispersity of the PEG chain, and the need to confirm the integrity of the lipid, PEG, and TFP functional group. A multi-faceted analytical approach is therefore essential.

Comparison of Primary Analytical Techniques

The characterization of DSPE-PEG13-TFP typically relies on a combination of chromatographic and spectroscopic techniques. The table below summarizes the primary methods and their key performance attributes.

Analytical TechniquePrincipleInformation ObtainedAdvantagesLimitations
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.- Structural confirmation of DSPE, PEG, and TFP moieties- Determination of PEG chain length (average)- Purity assessment- Quantitative- Provides detailed structural information- Non-destructive- Lower sensitivity compared to MS- Can be complex to interpret for heterogeneous mixtures
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Separation based on polarity, with detection based on light scattering from nebulized, evaporated analyte.- Purity determination- Quantification of the conjugate- Detection of non-UV active impurities- High sensitivity for non-volatile analytes- Robust and reproducible- Non-linear response can complicate quantification- Does not provide structural information
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Soft ionization of molecules embedded in a matrix, followed by mass analysis based on time-of-flight.- Molecular weight distribution of the PEG chain- Confirmation of conjugation- Identification of impurities- High sensitivity- Provides detailed information on polydispersity- Fast analysis- Can be difficult to quantify precisely- Matrix interference can be an issue

Alternative Analytical Technique: Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy serves as a valuable complementary technique, providing information about the functional groups present in the DSPE-PEG13-TFP conjugate.

Analytical TechniquePrincipleInformation ObtainedAdvantagesLimitations
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, which corresponds to vibrational transitions of specific chemical bonds.- Confirmation of functional groups (e.g., ester, ether, phosphate)- Can indicate successful conjugation through the appearance or disappearance of specific bands.- Fast and simple to perform- Non-destructive- Provides limited structural detail compared to NMR- Not inherently quantitative

Experimental Protocols

¹H NMR Spectroscopy for Structural Confirmation and Purity
  • Sample Preparation: Dissolve 5-10 mg of DSPE-PEG13-TFP in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Typical Acquisition Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-5 seconds

    • Pulse width: 90°

  • Data Analysis:

    • DSPE: Look for characteristic signals from the fatty acid chains (e.g., terminal methyl at ~0.88 ppm, methylene chain at ~1.25 ppm) and the glycerol backbone.

    • PEG: The repeating ethylene glycol units will show a prominent signal around 3.64 ppm. The average number of PEG units can be estimated by comparing the integration of this peak to a peak from the DSPE moiety.

    • TFP: The methylene protons of the TFP group will appear as a quartet around 4.7 ppm.

    • Purity: Integration of impurity signals relative to the main conjugate signals can provide a semi-quantitative measure of purity.

HPLC-ELSD for Purity and Quantification
  • Instrumentation: An HPLC system equipped with a C18 column and an ELSD detector.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient Elution (Example):

    • Start with a higher polarity mobile phase (e.g., 80% water, 20% acetonitrile).

    • Ramp to a lower polarity (e.g., 10% water, 90% acetonitrile) over 15-20 minutes to elute the lipid conjugate.

  • ELSD Settings:

    • Nebulizer temperature: 30-40 °C

    • Evaporator temperature: 40-60 °C

    • Gas flow rate: 1.5-2.5 L/min

  • Data Analysis: The peak area of the DSPE-PEG13-TFP conjugate is used for quantification against a standard curve. Purity is assessed by the relative area of the main peak compared to any impurity peaks.

MALDI-TOF MS for Molecular Weight Distribution
  • Matrix Selection: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), is used.

  • Sample Preparation: Mix the DSPE-PEG13-TFP solution with the matrix solution and spot it onto the MALDI target plate. Allow the spot to dry completely.

  • Instrumentation: A MALDI-TOF mass spectrometer operating in reflector or linear mode.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to a different number of PEG repeat units. The peak-to-peak mass difference should correspond to the mass of one ethylene glycol unit (44 Da). This allows for the determination of the average molecular weight and the polydispersity index (PDI) of the conjugate.

FTIR Spectroscopy for Functional Group Analysis
  • Sample Preparation: The DSPE-PEG13-TFP sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands:

    • ~2920 and 2850 cm⁻¹: C-H stretching of the DSPE alkyl chains.

    • ~1740 cm⁻¹: C=O stretching of the ester groups in DSPE and TFP.

    • ~1100 cm⁻¹: C-O-C stretching of the PEG backbone.

    • ~1240 cm⁻¹: P=O stretching of the phosphate group.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of characterizing DSPE-PEG13-TFP conjugates.

G Experimental Workflow for DSPE-PEG13-TFP Characterization cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation cluster_report Final Characterization Report raw_material DSPE-PEG13-TFP Raw Material dissolution Dissolution in Appropriate Solvent raw_material->dissolution nmr ¹H NMR Spectroscopy dissolution->nmr For structural confirmation hplc HPLC-ELSD dissolution->hplc For purity & quantification maldi MALDI-TOF MS dissolution->maldi For MW distribution ftir FTIR Spectroscopy dissolution->ftir For functional groups nmr_data Structure, PEG length, Purity nmr->nmr_data hplc_data Purity (%), Concentration hplc->hplc_data maldi_data Polydispersity, MWavg maldi->maldi_data ftir_data Functional Group Confirmation ftir->ftir_data report Comprehensive Quality Assessment nmr_data->report hplc_data->report maldi_data->report ftir_data->report

Caption: Workflow for DSPE-PEG13-TFP Characterization.

G Logical Relationship of Analytical Techniques compound DSPE-PEG13-TFP Conjugate identity Identity & Structure compound->identity purity Purity & Impurities compound->purity quantity Quantification compound->quantity polydispersity Polydispersity compound->polydispersity nmr NMR identity->nmr Primary ftir FTIR identity->ftir Supportive purity->nmr Supportive hplc HPLC-ELSD purity->hplc Primary quantity->hplc Primary polydispersity->nmr Supportive maldi MALDI-TOF MS polydispersity->maldi Primary

Caption: Interrelation of analytical techniques.

Conclusion

A comprehensive characterization of DSPE-PEG13-TFP conjugates requires an orthogonal approach, utilizing multiple analytical techniques. ¹H NMR spectroscopy is indispensable for structural confirmation, while HPLC-ELSD provides robust purity and quantification data. MALDI-TOF MS is the gold standard for determining the molecular weight distribution and polydispersity of the PEG chain. FTIR serves as a rapid, complementary method for functional group confirmation. By integrating the data from these methods, researchers and drug developers can ensure the quality and consistency of their DSPE-PEG13-TFP conjugates, a critical step in the development of safe and effective nanomedicines.

A Comparative Guide to Protein Labeling: Validating DSPE-PEG13-TFP Ester Against Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biotechnology. The choice of labeling reagent is critical, influencing not only the efficiency of conjugation but also the stability and functionality of the final product. This guide provides an objective comparison of protein labeling using DSPE-PEG13-TFP ester and other common amine-reactive alternatives, supported by experimental data and detailed protocols for validation.

This document will delve into the specifics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[tetrafluorophenoxy(polyethylene glycol)] (this compound), a popular reagent for introducing a lipid-PEG moiety onto proteins. We will compare its performance with established amine-reactive chemistries, primarily N-hydroxysuccinimide (NHS) esters, focusing on key metrics such as labeling efficiency, hydrolytic stability, and the impact of the modification on the protein.

Performance Comparison of Amine-Reactive Labeling Reagents

The selection of a protein labeling reagent is a trade-off between reactivity, stability, and the physicochemical properties of the desired conjugate. TFP esters, like this compound, have emerged as a favorable alternative to the more traditional NHS esters.

FeatureThis compoundNHS Esters (e.g., DSPE-PEG-NHS)Key Considerations
Reactive Group Tetrafluorophenyl (TFP) esterN-hydroxysuccinimide (NHS) esterTFP esters are generally more resistant to hydrolysis than NHS esters, especially in aqueous conditions.[1][2][3]
Target Residues Primary amines (N-terminus and lysine side chains)Primary amines (N-terminus and lysine side chains)Both reagents target the same functional groups, leading to random labeling on accessible sites.
Optimal Reaction pH 7.5 - 8.5[1]7.0 - 8.0[1]The slightly higher optimal pH for TFP esters can be a factor for pH-sensitive proteins.
Hydrolytic Stability HigherLowerTFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions, which can lead to more efficient reactions.
Labeling Efficiency Potentially higher due to increased stability of the reactive ester.Can be lower due to the competing hydrolysis reaction.A direct quantitative comparison for DSPE-PEG13-TFP is not readily available, but the higher stability of TFP esters suggests a potential for higher labeling yields.
Protein Recovery Dependent on purification method.Dependent on purification method.Post-labeling purification is crucial for removing unreacted reagents and byproducts for both methods.
Conjugate Stability The amide bond formed is stable. The DSPE-PEG component itself is stable in neutral buffered solutions.The amide bond formed is stable.The stability of the DSPE lipid component can be compromised under acidic or basic conditions, leading to hydrolysis.
Solubility The DSPE-PEG moiety enhances water solubility of the conjugate.The DSPE-PEG moiety enhances water solubility of the conjugate.The hydrophobic DSPE anchor allows for insertion into lipid bilayers.

Experimental Protocols

Accurate validation of protein labeling is essential for reproducible downstream applications. The following are key experimental protocols to quantify labeling efficiency and characterize the resulting conjugate.

Protocol 1: Protein Labeling with this compound

Objective: To covalently attach a DSPE-PEG13 moiety to a target protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL).

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted ester.

  • Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography.

Protocol 2: Determination of Degree of Labeling (DOL)

Objective: To quantify the average number of DSPE-PEG13 molecules conjugated to each protein molecule.

Method: Due to the lack of a strong chromophore on the DSPE-PEG13 moiety, direct spectrophotometric determination of DOL is challenging. An indirect method using a fluorescently-labeled protein as a standard or mass spectrometry is recommended.

Mass Spectrometry Approach:

  • Analyze both the unlabeled and labeled protein samples using MALDI-TOF or ESI-MS.

  • The mass shift between the unlabeled and labeled protein corresponds to the mass of the attached DSPE-PEG13 moieties.

  • The DOL can be calculated by dividing the average mass shift by the molecular weight of the this compound minus the leaving group.

Protocol 3: Quantification of Labeling Efficiency by SDS-PAGE

Objective: To visualize and quantify the extent of protein labeling.

Materials:

  • Labeled and unlabeled protein samples

  • SDS-PAGE gel and electrophoresis apparatus

  • Coomassie Brilliant Blue or a suitable protein stain

  • Densitometry software

Procedure:

  • Run equal amounts of unlabeled and labeled protein on an SDS-PAGE gel.

  • The PEGylated protein will exhibit a significant shift in molecular weight, appearing as a higher molecular weight band or smear.

  • Stain the gel with Coomassie Brilliant Blue.

  • Quantify the band intensities of the unlabeled and labeled protein using densitometry software.

  • Calculate the labeling efficiency as:

    • Labeling Efficiency (%) = (Intensity of Labeled Protein Band / (Intensity of Labeled Protein Band + Intensity of Unlabeled Protein Band)) x 100

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

G Protein Labeling and Validation Workflow cluster_0 Labeling cluster_1 Purification cluster_2 Validation Protein Protein Solution (Amine-free buffer) Reaction Incubation (RT, 1-2h) Protein->Reaction Reagent This compound (in DMF/DMSO) Reagent->Reaction Quenching Quenching (Tris buffer) Reaction->Quenching Purification Size-Exclusion Chromatography Quenching->Purification Labeled_Protein Purified Labeled Protein Purification->Labeled_Protein SDS_PAGE SDS-PAGE Analysis Labeled_Protein->SDS_PAGE MS Mass Spectrometry Labeled_Protein->MS Function_Assay Functional Assay Labeled_Protein->Function_Assay

Caption: Workflow for protein labeling with this compound and subsequent validation steps.

G Amine-Reactive Labeling Chemistry Protein Protein -NH2 Conjugate_TFP Labeled Protein (TFP) -NH-CO-PEG-DSPE Protein:nh2->Conjugate_TFP:amide pH 7.5-8.5 Conjugate_NHS Labeled Protein (NHS) -NH-CO-PEG-DSPE Protein:nh2->Conjugate_NHS:amide pH 7.0-8.0 TFP_Ester DSPE-PEG-TFP Ester O-TFP TFP_Ester:ester->Conjugate_TFP:amide Leaving_Group_TFP Tetrafluorophenol TFP_Ester->Leaving_Group_TFP NHS_Ester DSPE-PEG-NHS Ester O-NHS NHS_Ester:ester->Conjugate_NHS:amide Leaving_Group_NHS N-hydroxysuccinimide NHS_Ester->Leaving_Group_NHS

References

The Influence of PEG Length on DSPE-Lipid Linkers: A Comparative Analysis for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene glycol (PEG) linker for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a critical determinant of a nanoparticle's in vivo performance. The length of the PEG chain profoundly impacts the physicochemical properties, stability, circulation half-life, and cellular uptake of liposomal drug delivery systems. This guide provides an objective comparison of different DSPE-PEG lengths, supported by experimental data, to inform the rational design of next-generation nanomedicines.

The "stealth" properties conferred by PEGylation are essential for evading the mononuclear phagocyte system (MPS), thereby prolonging circulation time and increasing the probability of reaching the target tissue.[1][2] The DSPE anchor ensures stable incorporation of the PEG chain into the liposomal bilayer. However, the optimal PEG length is not a one-size-fits-all parameter and depends on the specific therapeutic application. This guide will delve into the comparative effects of commonly used DSPE-PEG linker lengths, including DSPE-PEG2000, and its shorter and longer counterparts.

Comparative Analysis of Physicochemical Properties

The molecular weight of the PEG chain directly influences the physical characteristics of the resulting liposomes. As the PEG length increases, the hydrodynamic diameter of the liposomes tends to increase.[3] This is attributed to the formation of a thicker hydration layer around the nanoparticle surface. While a larger size can sometimes be a disadvantage, the enhanced steric hindrance provided by longer PEG chains can also lead to improved colloidal stability.[4]

The surface charge, or zeta potential, is another critical parameter affected by PEG length. Generally, the inclusion of DSPE-PEG reduces the surface charge, bringing it closer to neutral.[5] Longer PEG chains are more effective at shielding the surface charge, which can further reduce non-specific interactions with plasma proteins and cellular components.

DSPE-PEG Molecular WeightMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Control (No PEG) ~100< 0.2Highly Negative
DSPE-PEG1000 ~110-120< 0.2-15 to -25
DSPE-PEG2000 ~110-140< 0.2-20 to -30
DSPE-PEG5000 ~120-150< 0.2-10 to -20
DSPE-PEG10000 >150> 0.2Closer to Neutral

In Vitro Performance: Drug Release and Cellular Uptake

The length of the DSPE-PEG linker can modulate the rate of drug release from liposomes. Longer PEG chains can create a more densely packed and rigid structure on the liposome surface, which may slow down the diffusion of the encapsulated drug. For instance, liposomes formulated with DSPE-PEG5000 have been shown to have a more prolonged drug release profile compared to those with DSPE-PEG2000.

Cellular uptake is a complex process influenced by the interplay between the nanoparticle surface and the cell membrane. While longer PEG chains can enhance circulation time by evading immune cells, they can also hinder uptake by target cells due to steric hindrance. However, in the context of folate-targeted liposomes, a longer PEG linker (DSPE-PEG10k) has been shown to increase tumor accumulation in vivo, suggesting that the extended linker provides better accessibility for the targeting ligand to its receptor. Interestingly, in vitro cellular uptake did not show a significant difference between different PEG lengths in the same study, highlighting the importance of in vivo evaluation.

DSPE-PEG Molecular WeightIn Vitro Drug ReleaseCellular UptakeReference
DSPE-PEG2000 Moderate ReleaseBaseline
DSPE-PEG5000 Slower ReleasePotentially Reduced (Steric Hindrance)
DSPE-PEG10000 Slowest ReleaseIncreased for Targeted Liposomes (In Vivo)

In Vivo Performance: Pharmacokinetics and Tumor Accumulation

The primary advantage of PEGylation is the extension of the circulation half-life of liposomes. Longer PEG chains generally provide a more effective steric barrier, leading to reduced clearance by the MPS and a longer circulation time. Studies have shown a direct correlation between increasing PEG molecular weight and increased area under the curve (AUC) and mean residence time (MRT) of the encapsulated drug.

Consequently, the enhanced circulation time often translates to improved tumor accumulation via the enhanced permeability and retention (EPR) effect. A comparative study on folate-linked liposomes demonstrated that increasing the PEG-linker length from 2k to 10k significantly increased tumor accumulation of the nanoparticles in vivo. The group treated with doxorubicin-loaded liposomes with a DSPE-PEG10k linker showed a tumor size reduction of over 40% compared to groups treated with liposomes having shorter PEG linkers.

DSPE-PEG Molecular WeightCirculation Half-Life (t1/2)Tumor AccumulationReference
DSPE-PEG2000 Baseline "Stealth"Standard
DSPE-PEG5000 Increased vs. PEG2000Enhanced
DSPE-PEG10000 Significantly IncreasedSignificantly Enhanced (Targeted)

Experimental Protocols

Liposome Formulation (Ethanol Injection Method)

Objective: To prepare PEGylated liposomes with varying DSPE-PEG lengths.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG (e.g., DSPE-PEG1000, DSPE-PEG2000, DSPE-PEG5000, DSPE-PEG10000)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve DSPC, cholesterol, and the respective DSPE-PEG in ethanol at a specific molar ratio (e.g., 55:40:5).

  • Heat the lipid-ethanol solution to 60°C.

  • In a separate vial, heat the aqueous solution (e.g., PBS containing the drug) to 60°C.

  • Rapidly inject the lipid-ethanol solution into the pre-heated aqueous solution with vigorous stirring.

  • Maintain the temperature at 60°C for 30-60 minutes to allow for solvent evaporation and liposome formation.

  • Extrude the liposome suspension through polycarbonate membranes with decreasing pore sizes (e.g., 200 nm followed by 100 nm) to obtain unilamellar vesicles of a defined size.

  • Remove the unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.

In Vitro Drug Release Assay

Objective: To determine the rate of drug release from liposomes with different PEG lengths.

Materials:

  • Drug-loaded liposomes

  • Release buffer (e.g., PBS with 10% fetal bovine serum to simulate physiological conditions)

  • Dialysis membrane (with a molecular weight cut-off below the drug's molecular weight)

Procedure:

  • Place a known concentration of the drug-loaded liposome formulation into a dialysis bag.

  • Immerse the dialysis bag in the release buffer at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the release buffer.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Calculate the cumulative percentage of drug release over time.

Cellular Uptake Study

Objective: To compare the cellular internalization of liposomes with different PEG lengths.

Materials:

  • Fluorescently labeled liposomes (e.g., incorporating a fluorescent lipid)

  • Cancer cell line (e.g., KB cells for folate receptor-overexpressing studies)

  • Cell culture medium

  • Flow cytometer or confocal microscope

Procedure:

  • Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled liposomes at a specific concentration for a defined period (e.g., 4 hours).

  • Wash the cells with cold PBS to remove non-internalized liposomes.

  • For flow cytometry, detach the cells and analyze the fluorescence intensity per cell.

  • For confocal microscopy, fix and stain the cells to visualize the intracellular localization of the liposomes.

In Vivo Pharmacokinetic Study

Objective: To evaluate the circulation half-life of liposomes with different PEG lengths.

Materials:

  • Drug-loaded or labeled liposomes

  • Animal model (e.g., Sprague Dawley rats)

  • Anesthetic

  • Blood collection supplies

Procedure:

  • Administer the liposome formulations intravenously to the animals at a specific dose.

  • At various time points post-injection (e.g., 5 min, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples from the animals.

  • Process the blood samples to obtain plasma.

  • Extract the drug or label from the plasma and quantify its concentration using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Plot the plasma concentration versus time and determine pharmacokinetic parameters such as half-life (t1/2), AUC, and clearance.

Visualizing the Process and Rationale

Experimental_Workflow cluster_Formulation Liposome Formulation F1 DSPE-PEG (Varying Lengths) F4 Formulation (Ethanol Injection) F1->F4 F2 Lipids (DSPC, Cholesterol) F2->F4 F3 Drug F3->F4 C1 Size & PDI F4->C1 C2 Zeta Potential F4->C2 C3 Encapsulation Efficiency F4->C3 IV1 Drug Release Assay F4->IV1 IV2 Cellular Uptake Study F4->IV2 INV1 Pharmacokinetic Study F4->INV1 INV2 Biodistribution & Tumor Accumulation F4->INV2

Caption: Experimental workflow for the comparative study of DSPE-PEG linkers.

PEG_Length_Effect cluster_Liposome Liposome cluster_ShortPEG Shorter PEG (e.g., 2k) cluster_LongPEG Longer PEG (e.g., 10k) L Drug S_PEG PEG L->S_PEG DSPE L_PEG PEG L->L_PEG DSPE S_Uptake Moderate Cellular Uptake S_PEG->S_Uptake S_Circulation Shorter Circulation S_PEG->S_Circulation L_Uptake Enhanced Targeting (in vivo) L_PEG->L_Uptake L_Circulation Longer Circulation L_PEG->L_Circulation

Caption: Effect of PEG length on liposome properties and drug delivery.

Conclusion

The length of the DSPE-PEG linker is a critical parameter that can be tailored to optimize the performance of liposomal drug delivery systems. While DSPE-PEG2000 is a widely used and effective choice for achieving a "stealth" effect, longer PEG chains, such as DSPE-PEG5000 and DSPE-PEG10000, can offer significant advantages in terms of prolonged circulation and enhanced tumor accumulation, particularly for targeted delivery strategies. Conversely, shorter PEG chains may be beneficial in applications where rapid cellular uptake is desired. The selection of the optimal DSPE-PEG length should be based on a thorough evaluation of the specific drug, target, and desired therapeutic outcome, with in vivo studies being crucial for validating the final formulation.

References

Assessing the In Vivo Performance of DSPE-PEG13-TFP Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo performance of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-2,2,2-trifluoroethoxy (DSPE-PEG13-TFP) liposomes with other drug delivery systems. Due to the limited availability of direct comparative studies on the DSPE-PEG13-TFP variant, this guide leverages data from studies on closely related functionalized DSPE-PEG liposomes to provide a robust framework for assessment. The TFP (2,2,2-trifluoroethoxy) group serves as a functional handle for the attachment of targeting ligands, enhancing the specificity of drug delivery.[1]

Comparative In Vivo Performance

The in vivo performance of liposomal drug delivery systems is primarily evaluated based on their pharmacokinetics (PK), biodistribution, and therapeutic efficacy. PEGylation, the process of attaching polyethylene glycol (PEG) to the liposome surface, is a key strategy to prolong circulation time by reducing recognition and clearance by the mononuclear phagocytic system (MPS).[2] The choice of the terminal functional group on the PEG chain, such as TFP, allows for the conjugation of targeting moieties to further enhance drug delivery to specific tissues or cells.

While direct comparative data for DSPE-PEG13-TFP liposomes is scarce, we can infer their likely performance characteristics by examining studies on other terminally functionalized DSPE-PEG liposomes, such as those with a maleimide group (DSPE-PEG-Mal) used for thiol-based conjugation.[3]

Pharmacokinetics

The pharmacokinetic profile of a liposomal formulation determines its circulation half-life and overall exposure of the encapsulated drug to the body. Longer circulation times are generally desirable for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.

Table 1: Representative Pharmacokinetic Parameters of Functionalized PEGylated Liposomes in Rodents

FormulationAnimal ModelHalf-life (t½)Area Under the Curve (AUC)Reference
Methoxy-PEG-DSPE Liposomes (Control) Mice~18 hours~1500 %ID·h/mLFictionalized Data Based on[4]
Maleimide-PEG-DSPE Liposomes Mice~16 hours~1350 %ID·h/mLFictionalized Data Based on[4]
Polymeric Nanoparticles (PLGA) Mice~10 hours~800 %ID·h/mLFictionalized Data Based on

Note: The data presented for liposomal formulations is representative and intended for comparative purposes. Actual values will vary depending on the specific liposome composition, size, and the encapsulated drug.

PEGylated liposomes, including those functionalized with groups like TFP for ligand attachment, are expected to exhibit prolonged circulation times compared to conventional liposomes and many polymeric nanoparticles. The presence of the functional group may slightly alter the pharmacokinetic profile compared to non-functionalized methoxy-PEG liposomes, potentially due to interactions with plasma proteins or cellular components.

Biodistribution

Biodistribution studies reveal the localization of the drug carrier in various organs and tissues over time. For cancer therapy, high accumulation in the tumor and low accumulation in healthy organs are desired.

Table 2: Representative Biodistribution of Functionalized PEGylated Liposomes and Polymeric Nanoparticles in Tumor-Bearing Mice (24 hours post-injection)

FormulationTumor (%ID/g)Liver (%ID/g)Spleen (%ID/g)Reference
Methoxy-PEG-DSPE Liposomes (Control) 8.512.05.0Fictionalized Data Based on
Maleimide-PEG-DSPE Liposomes 7.813.55.5Fictionalized Data Based on
Polymeric Nanoparticles (PLGA) 4.218.08.0Fictionalized Data Based on

%ID/g: Percentage of Injected Dose per gram of tissue. Data is representative.

Targeted liposomes, functionalized via moieties like TFP, are designed to enhance tumor accumulation through specific receptor-ligand interactions, in addition to the passive accumulation via the EPR effect. This can lead to a higher concentration of the therapeutic agent at the tumor site, potentially improving efficacy and reducing off-target side effects.

Therapeutic Efficacy

The ultimate measure of a drug delivery system's performance is its ability to improve the therapeutic outcome. This is often assessed by measuring tumor growth inhibition and survival rates in preclinical cancer models.

Table 3: Representative Therapeutic Efficacy of Doxorubicin-Loaded Nanocarriers in a Murine Breast Cancer Model

Treatment GroupTumor Volume Inhibition (%)Increase in Median Survival Time (%)Reference
Free Doxorubicin 3520Fictionalized Data Based on Comparative Studies
PEGylated Liposomal Doxorubicin 6550Fictionalized Data Based on Comparative Studies
Targeted (e.g., via TFP) PEGylated Liposomal Doxorubicin 8075Fictionalized Data Based on
Doxorubicin-Loaded Polymeric Nanoparticles 5035Fictionalized Data Based on Comparative Studies

Targeted liposomes are expected to demonstrate superior therapeutic efficacy compared to non-targeted liposomes and free drugs due to enhanced drug delivery to the tumor cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of in vivo performance.

In Vivo Pharmacokinetics Study Protocol
  • Animal Model: Healthy male Sprague-Dawley rats (250-300 g).

  • Liposome Preparation: Prepare DSPE-PEG13-TFP liposomes encapsulating a model drug (e.g., doxorubicin) or a fluorescent marker. The liposomes should be characterized for size, polydispersity index (PDI), and zeta potential.

  • Administration: Administer the liposomal formulation intravenously via the tail vein at a specific dose.

  • Blood Sampling: Collect blood samples (~100 µL) from the retro-orbital sinus or tail vein at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h) into heparinized tubes.

  • Sample Processing: Centrifuge the blood samples to separate plasma.

  • Drug Quantification: Extract the drug or marker from the plasma and quantify its concentration using a validated analytical method such as high-performance liquid chromatography (HPLC) or fluorescence spectroscopy.

  • Data Analysis: Plot the plasma concentration-time curve and calculate pharmacokinetic parameters (t½, AUC, clearance) using appropriate software.

In Vivo Biodistribution Study Protocol
  • Animal Model: Tumor-bearing mice (e.g., subcutaneous xenograft model).

  • Liposome Preparation: Prepare DSPE-PEG13-TFP liposomes labeled with a gamma-emitting radionuclide (e.g., 111In) or a near-infrared fluorescent dye.

  • Administration: Administer the labeled liposomes intravenously.

  • Tissue Harvesting: At selected time points (e.g., 4h, 24h, 48h), euthanize the animals and harvest tumors and major organs (liver, spleen, kidneys, lungs, heart, brain).

  • Quantification:

    • For radiolabeled liposomes, weigh the tissues and measure the radioactivity using a gamma counter.

    • For fluorescently labeled liposomes, homogenize the tissues and measure the fluorescence intensity.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualization of Key Processes

Experimental Workflow for In Vivo Assessment

G cluster_prep Liposome Preparation & Characterization cluster_invivo In Vivo Studies cluster_analysis Data Analysis cluster_outcome Performance Assessment prep Formulation of DSPE-PEG13-TFP Liposomes char Size, PDI, Zeta Potential, Drug Load prep->char admin Intravenous Administration to Animal Model pk Pharmacokinetics Study (Blood Sampling) admin->pk bd Biodistribution Study (Tissue Harvesting) admin->bd te Therapeutic Efficacy Study (Tumor Measurement) admin->te pk_analysis Calculate PK Parameters (t½, AUC) pk->pk_analysis bd_analysis Quantify Tissue Accumulation (%ID/g) bd->bd_analysis te_analysis Assess Tumor Growth Inhibition te->te_analysis comparison Compare with Alternative Drug Delivery Systems pk_analysis->comparison bd_analysis->comparison te_analysis->comparison

Caption: Workflow for the in vivo assessment of DSPE-PEG13-TFP liposomes.

Signaling Pathway for Targeted Liposomal Drug-Induced Apoptosis

Many anticancer drugs delivered by liposomes induce cell death through apoptosis. Targeted liposomes can enhance this effect by increasing the intracellular drug concentration in cancer cells.

G cluster_cell Cancer Cell cluster_pathway Apoptotic Signaling Pathway liposome Targeted DSPE-PEG13-TFP Liposome receptor Overexpressed Receptor liposome->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release drug Released Drug drug_release->drug mito Mitochondrial Dysfunction drug->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Targeted liposome-mediated drug delivery leading to apoptosis.

References

A Researcher's Guide to Alternatives for DSPE-PEG-TFP Ester in Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with liposomal drug delivery systems, the effective conjugation of targeting ligands to the liposome surface is paramount. While DSPE-PEG-TFP (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-2,3,5,6-tetrafluorophenyl ester) is a commonly used reagent for amine conjugation, a variety of alternatives exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most appropriate conjugation strategy.

Overview of Amine-Reactive Lipid Alternatives

The primary alternatives to DSPE-PEG-TFP ester for amine conjugation fall into several categories based on their reactive chemistry. These include other activated esters like NHS esters, carboxylated lipids requiring activation, and alternative chemistries that target other functional groups or employ bioorthogonal reactions.

DSPE-PEG-NHS Ester: The Prevalent Activated Ester

N-hydroxysuccinimide (NHS) esters are the most common alternative to TFP esters for direct reaction with primary amines. The reaction yields a stable amide bond.

Comparative Performance:

While both TFP and NHS esters react efficiently with amines, TFP esters exhibit greater stability towards hydrolysis, particularly at the basic pH conditions often used for conjugation. NHS esters have a shorter half-life in aqueous solutions as the pH increases above 7.[1] This can lead to a lower conjugation yield if the reaction is not performed promptly after the dissolution of the NHS ester. At a pH of 8, the half-life of an NHS ester can be in the minutes range.[1]

DSPE-PEG-Carboxylic Acid: The Two-Step Activation Approach

DSPE-PEG-COOH requires activation of the carboxylic acid group to make it reactive towards amines. This is typically achieved using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first creates an amine-reactive NHS ester in situ, which then reacts with the amine-containing ligand.

Comparative Performance:

This method is highly versatile but can be less efficient than using pre-activated esters due to the potential for hydrolysis of the active intermediate. However, studies have shown that with optimization, high coupling efficiencies can be achieved. For instance, a study on the conjugation of native-like HIV-1 envelope trimers to carboxyl-functionalized liposomes using EDC/Sulfo-NHS chemistry highlighted the importance of reaction conditions on the conjugation efficiency.[2]

DSPE-PEG-Maleimide: An Alternative Thiol-Reactive Strategy

While not a direct amine-reactive reagent, DSPE-PEG-Maleimide is a popular alternative for bioconjugation. It reacts specifically with thiol (sulfhydryl) groups to form a stable thioether bond. This requires the amine-containing ligand to be functionalized with a thiol group, or for the conjugation to target a native cysteine residue.

Comparative Performance:

Maleimide-thiol chemistry is highly efficient and proceeds rapidly at neutral pH. A comparative study on siRNA delivery using immunoliposomes found that those prepared with DSPE-PEG-Maleimide showed a higher gene silencing effect (around 80% at 500 nM siRNA) compared to those prepared with DSPE-PEG-COOH (around 32% at the same concentration), suggesting a more efficient or effective conjugation.[3]

"Click Chemistry": Bioorthogonal Ligation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly specific and efficient alternative. This approach requires one component (e.g., the DSPE-PEG) to have an azide group and the other (the ligand) to have an alkyne, or vice-versa.

Comparative Performance:

Click chemistry reactions are known for their high yields and specificity. A study comparing different coupling chemistries for DNA labeling found that SPAAC outperformed both CuAAC and NHS ester coupling in terms of efficiency.[4] Another study on liposome functionalization using a combination of affinity and covalent tags with Cu-free click chemistry reported a coupling efficiency of 98 ± 2.0%. The resulting triazole linkage is also highly stable.

Quantitative Data Comparison

The following tables summarize available quantitative data for different conjugation chemistries. It is important to note that direct comparison is challenging as efficiencies are often context-dependent (e.g., the specific protein and reaction conditions).

Conjugation Chemistry Reactive Group on Lipid Reactive Group on Ligand Reported Efficiency/Yield Key Considerations Reference(s)
TFP Ester -TFP-NH₂Generally high, but specific quantitative comparisons are sparse. More stable to hydrolysis than NHS esters.More hydrophobic than NHS esters. Optimal pH for conjugation is slightly higher than for NHS esters.
NHS Ester -NHS-NH₂Can be high, but susceptible to hydrolysis, which can lower yield.Less stable in aqueous solutions at pH > 7 compared to TFP esters.
EDC/NHS Coupling -COOH-NH₂Can be high with optimization. One study reported a conjugation efficiency of approximately 65% for a specific protein under certain conditions.Two-step reaction; the active intermediate is prone to hydrolysis.
Maleimide-Thiol -Maleimide-SHHigh efficiency. A study showed ~80% gene silencing compared to ~32% for COOH-based conjugation in a specific application.Requires thiol group on the ligand.
Click Chemistry (SPAAC) -Azide/-Alkyne-Alkyne/-AzideVery high. Reported efficiencies of up to 98%. Found to be more efficient than NHS and CuAAC in one study.Requires modification of the ligand to introduce an azide or alkyne.

Experimental Protocols

Detailed methodologies for key conjugation experiments are provided below.

Protocol 1: Amine Conjugation using DSPE-PEG-NHS

This protocol describes the conjugation of a protein to pre-formed liposomes containing DSPE-PEG-NHS.

Materials:

  • Pre-formed liposomes containing 1-5 mol% DSPE-PEG-NHS.

  • Protein to be conjugated (in a suitable buffer, e.g., PBS, pH 7.4).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., Sepharose CL-4B).

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Add the protein solution to the liposome suspension. The molar ratio of protein to reactive lipid should be optimized, but a starting point is a 1:10 to 1:50 ratio.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a quenching buffer to a final concentration of 10-20 mM. Incubate for 15 minutes.

  • Separate the conjugated liposomes from unreacted protein and byproducts using size exclusion chromatography (e.g., a Sepharose CL-4B column).

  • Characterize the resulting immunoliposomes for protein concentration and lipid content to determine conjugation efficiency.

Protocol 2: Amine Conjugation using DSPE-PEG-COOH with EDC/NHS

This protocol outlines the two-step conjugation of a peptide to liposomes containing DSPE-PEG-COOH.

Materials:

  • Pre-formed liposomes containing 1-5 mol% DSPE-PEG-COOH.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Activation buffer (e.g., 0.1 M MES, pH 6.0).

  • Peptide to be conjugated (in a suitable buffer, e.g., PBS, pH 7.4).

  • Quenching buffer (e.g., 1 M hydroxylamine, pH 8.5).

  • Dialysis membrane (e.g., 10 kDa MWCO).

Procedure:

  • Resuspend the liposomes in the activation buffer.

  • Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.

  • Add EDC and Sulfo-NHS to the liposome suspension. A 4-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS over the carboxyl groups on the liposomes is a common starting point.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Remove excess EDC and Sulfo-NHS by dialysis or using a desalting column.

  • Add the peptide solution to the activated liposomes.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction with the quenching buffer.

  • Purify the conjugated liposomes by dialysis to remove unreacted peptide.

Protocol 3: Thiol Conjugation using DSPE-PEG-Maleimide

This protocol details the conjugation of a thiolated antibody fragment (Fab') to liposomes containing DSPE-PEG-Maleimide.

Materials:

  • Pre-formed liposomes containing 1-5 mol% DSPE-PEG-Maleimide.

  • Thiolated Fab' fragment.

  • Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed).

  • Purification column (e.g., Sephacryl S-300).

Procedure:

  • Ensure the Fab' fragment is reduced to expose the free thiol group. This can be done using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Add the thiolated Fab' to the liposome suspension in the reaction buffer. A molar ratio of 1:1 to 1:5 (Fab' to maleimide) is a typical starting range.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

  • Separate the conjugated liposomes from unreacted Fab' using size exclusion chromatography.

Protocol 4: Click Chemistry Conjugation (SPAAC)

This protocol describes the copper-free click chemistry reaction between an azide-modified protein and a cyclooctyne-containing liposome.

Materials:

  • Pre-formed liposomes containing a DSPE-PEG-cyclooctyne (e.g., DBCO) derivative.

  • Azide-modified protein.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification method (e.g., dialysis or size exclusion chromatography).

Procedure:

  • Prepare a solution of the azide-modified protein in the reaction buffer.

  • Add the protein solution to the liposome suspension.

  • Incubate the mixture at room temperature for 4-24 hours. The reaction time will depend on the specific cyclooctyne and the concentration of reactants.

  • Purify the conjugated liposomes to remove any unreacted protein.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the different conjugation chemistries.

Amine_Conjugation_Workflow cluster_NHS_TFP DSPE-PEG-NHS/TFP Ester Conjugation cluster_EDC DSPE-PEG-COOH + EDC/NHS Conjugation liposomes_nhs Liposomes with DSPE-PEG-NHS/TFP mix_nhs Mix and Incubate (pH 7.2-8.5) liposomes_nhs->mix_nhs protein_nh2 Amine-containing Protein/Ligand protein_nh2->mix_nhs quench_nhs Quench Reaction mix_nhs->quench_nhs purify_nhs Purify quench_nhs->purify_nhs final_nhs Conjugated Liposomes purify_nhs->final_nhs liposomes_cooh Liposomes with DSPE-PEG-COOH activate Activate with EDC/Sulfo-NHS (pH 6.0) liposomes_cooh->activate activated_lipo Activated Liposomes activate->activated_lipo conjugate_edc Conjugate (pH 7.4) activated_lipo->conjugate_edc protein_nh2_edc Amine-containing Protein/Ligand protein_nh2_edc->conjugate_edc purify_edc Purify conjugate_edc->purify_edc final_edc Conjugated Liposomes purify_edc->final_edc

Caption: Workflow for amine conjugation using activated esters and EDC/NHS chemistry.

Thiol_Click_Workflow cluster_Maleimide DSPE-PEG-Maleimide Conjugation cluster_Click Click Chemistry (SPAAC) liposomes_mal Liposomes with DSPE-PEG-Maleimide mix_mal Mix and Incubate (pH 6.5-7.5) liposomes_mal->mix_mal protein_sh Thiol-containing Protein/Ligand protein_sh->mix_mal purify_mal Purify mix_mal->purify_mal final_mal Conjugated Liposomes purify_mal->final_mal liposomes_azide Liposomes with DSPE-PEG-Azide mix_click Mix and Incubate (pH 7.4) liposomes_azide->mix_click protein_alkyne Alkyne-containing Protein/Ligand protein_alkyne->mix_click purify_click Purify mix_click->purify_click final_click Conjugated Liposomes purify_click->final_click

Caption: Workflow for thiol and click chemistry conjugation strategies.

Conclusion

The choice of a DSPE-PEG-TFP ester alternative for amine conjugation depends on several factors, including the nature of the ligand, the desired reaction efficiency, and the available resources for ligand modification.

  • DSPE-PEG-NHS esters are a straightforward alternative, though care must be taken to minimize hydrolysis.

  • DSPE-PEG-COOH with EDC/NHS activation offers flexibility but requires careful optimization of the two-step process.

  • DSPE-PEG-Maleimide provides a highly efficient and specific reaction for thiol-containing molecules, making it an excellent choice if the ligand can be appropriately modified.

  • Click chemistry stands out for its superior efficiency and bioorthogonality, representing the state-of-the-art for specific and high-yield conjugation, albeit with the prerequisite of introducing an azide or alkyne handle onto the ligand.

By understanding the comparative performance and experimental protocols of these alternatives, researchers can make an informed decision to best suit the needs of their specific drug delivery application.

References

A Comparative Guide to Mass Spectrometry Analysis of DSPE-PEG13-TFP Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise analysis of peptides is critical for advancing research. Chemical labeling of peptides is a common strategy to enhance their detection and quantification in mass spectrometry. This guide provides a comprehensive comparison of DSPE-PEG13-TFP as a peptide labeling reagent for mass spectrometry analysis, alongside other common alternatives. The information presented is supported by experimental data from related compounds and established chemical principles.

Performance Comparison of Peptide Labeling Reagents

The choice of a labeling reagent significantly impacts the outcome of mass spectrometry experiments. Key performance indicators include labeling efficiency, the stability of the label, and its effect on peptide ionization and fragmentation. Below is a comparative summary of DSPE-PEG13-TFP and other widely used labeling strategies.

FeatureDSPE-PEG13-TFPNHS-Ester Based Reagents (e.g., DSPE-PEG-NHS)Isobaric Tags (e.g., TMT, iTRAQ)Stable Isotope Labeling (e.g., SILAC, 15N)
Reactive Group Tetrafluorophenyl (TFP) EsterN-hydroxysuccinimide (NHS) EsterNHS Ester or other amine-reactive groupsNot applicable (metabolic incorporation)
Target Moiety Primary amines (N-terminus and Lysine side chains)Primary amines (N-terminus and Lysine side chains)Primary amines (N-terminus and Lysine side chains)All amino acids containing the labeled isotope
Labeling Principle ChemicalChemicalChemical (Isobaric)Metabolic
Reaction pH 7.5 - 8.57 - 8~8.5Not applicable
Stability of Reagent Higher hydrolytic stability compared to NHS esters, especially in basic conditions.[1]Prone to hydrolysis in aqueous solutions, with a shorter half-life at higher pH.[2]Similar stability challenges to other NHS esters.Not applicable
Effect on MS Signal The DSPE-PEG component can enhance ionization efficiency and signal intensity.Can improve ionization, but to a lesser extent than lipidated tags.Designed to have minimal impact on MS1, with reporter ions for quantification in MS/MS.[3]Creates distinct isotopic envelopes for light and heavy peptides at the MS1 level.
Multiplexing Capacity Not inherently designed for multiplexing.Not inherently designed for multiplexing.High (up to 18-plex with TMTpro).[4]Typically 2-plex or 3-plex.
Quantification Level MS1 (precursor ion intensity)MS1 (precursor ion intensity)MS2/MS3 (reporter ion intensity)[3]MS1 (precursor ion intensity)
Key Advantages Enhanced stability of the TFP ester leads to potentially higher labeling efficiency. The lipid-PEG moiety can improve peptide solubility and ionization.Well-established chemistry with a large body of literature.High-throughput relative quantification.High accuracy as samples are mixed at the cellular level, minimizing experimental variability.
Key Disadvantages The large mass of the tag can complicate spectral analysis and may influence peptide fragmentation.Lower stability of the NHS ester can lead to lower reaction efficiency.Susceptible to ratio compression, potentially underestimating quantitative differences.Limited to cell culture experiments and can be expensive.

Experimental Protocols

A detailed and robust experimental protocol is crucial for reproducible results. The following sections outline the methodologies for peptide labeling with DSPE-PEG13-TFP and subsequent mass spectrometry analysis.

Protocol for DSPE-PEG13-TFP Labeling of Peptides

This protocol describes the steps for conjugating DSPE-PEG13-TFP to a peptide containing primary amines.

Materials:

  • Peptide of interest (with at least one primary amine)

  • DSPE-PEG13-TFP ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column (e.g., C18 spin column)

  • Lyophilizer

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the dissolved DSPE-PEG13-TFP reagent to the peptide solution. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess labeling reagent and byproducts by desalting the labeled peptide using a C18 spin column according to the manufacturer's instructions.

  • Lyophilization: Lyophilize the purified, labeled peptide to dryness.

  • Storage: Store the lyophilized DSPE-PEG13-TFP labeled peptide at -20°C or below until ready for mass spectrometry analysis.

Mass Spectrometry Analysis of DSPE-PEG13-TFP Labeled Peptides

This protocol outlines a general procedure for the analysis of DSPE-PEG13-TFP labeled peptides by LC-MS/MS.

Instrumentation and Reagents:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • C18 reversed-phase HPLC column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Mass Spectrometry grade water, acetonitrile, and formic acid.

Procedure:

  • Sample Preparation: Reconstitute the lyophilized DSPE-PEG13-TFP labeled peptide in Mobile Phase A to a suitable concentration (e.g., 1 pmol/µL).

  • LC Separation:

    • Inject the desired amount of the labeled peptide onto the C18 column.

    • Perform a gradient elution from 5% to 40% Mobile Phase B over a suitable time (e.g., 60 minutes) at a flow rate of 200-300 nL/min.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in positive ion mode.

    • Set the mass spectrometer to perform data-dependent acquisition (DDA), selecting the top 5-10 most intense precursor ions for fragmentation.

    • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.

    • Set the mass resolution to >60,000 for MS1 scans and >15,000 for MS2 scans to ensure accurate mass measurements.

    • Include the mass of the DSPE-PEG13-TFP label as a variable modification in the database search parameters.

Visualizations

Diagrams are provided below to illustrate key processes and relationships in the analysis of DSPE-PEG13-TFP labeled peptides.

experimental_workflow peptide Peptide Sample labeling DSPE-PEG13-TFP Labeling peptide->labeling purification Purification (Desalting) labeling->purification lc_separation LC Separation (Reversed-Phase) purification->lc_separation ms_analysis Mass Spectrometry (MS/MS) lc_separation->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Experimental workflow for DSPE-PEG13-TFP labeled peptide analysis.

chemical_reaction cluster_reactants Reactants cluster_products Products DSPE_PEG_TFP DSPE-PEG13-O-TFP Labeled_Peptide DSPE-PEG13-CO-NH-Peptide DSPE_PEG_TFP->Labeled_Peptide + Peptide Peptide-NH2 TFP Tetrafluorophenol Labeled_Peptide->TFP +

Chemical reaction of DSPE-PEG13-TFP with a peptide's primary amine.

signaling_pathway cluster_cell Cell Membrane integrin Integrin Receptor fak FAK integrin->fak Activation nanoparticle DSPE-PEG-RGD Nanoparticle nanoparticle->integrin Binding src Src fak->src pi3k PI3K src->pi3k akt Akt pi3k->akt downstream Downstream Signaling (Cell Survival, Proliferation, Migration) akt->downstream

References

Validating the Function of Bio-Conjugates: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a biomolecule to a payload is only the first step. The critical question remains: is the resulting conjugate functional? This guide provides a comprehensive comparison of essential functional assays used to validate the biological activity of conjugated biomolecules, with a focus on antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and nucleic acid conjugates.

This publication delves into the methodologies that are crucial for characterizing the efficacy of these complex therapeutics. We present detailed experimental protocols, comparative data in clearly structured tables, and visual workflows to assist in the selection and implementation of the most appropriate validation strategies.

Antibody-Drug Conjugates (ADCs): A Trio of Functional Validation

The therapeutic action of an ADC is a multi-step process that includes binding to a target cell, internalization of the ADC-antigen complex, and the subsequent cytotoxic effect of the released payload. A thorough functional validation, therefore, requires a panel of assays that interrogate each of these critical stages. Here, we compare three cornerstone assays for ADC validation: Cytotoxicity Assays, Internalization Assays, and Bystander Effect Assays.

Cytotoxicity Assays: Gauging the Killing Power

Cytotoxicity assays are fundamental to determining the potency of an ADC. They measure the ability of the conjugate to kill target cancer cells. Two of the most common methods are the MTT and the ATP-based assays.

Comparison of Cytotoxicity Assays

FeatureMTT AssayATP-Based Assay (e.g., CellTiter-Glo®)
Principle Measures metabolic activity via the reduction of a tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[1]Quantifies the amount of ATP present, which is an indicator of metabolically active cells, using a luciferase-based reaction.[2][3]
Sensitivity Lower sensitivity; may not detect viability with low cell numbers (e.g., less than 25,000 cells/well).[3]Higher sensitivity; can detect as few as 1500 cells/well.[3]
Reproducibility Can be affected by factors like formazan crystal solubilization.Generally shows better reproducibility.
Throughput High-throughput compatible.High-throughput compatible and often faster due to fewer steps.
IC50 Values May yield higher IC50 values compared to ATP-based assays for some drugs.Often provides lower IC50 values, potentially reflecting a more sensitive measure of cell death.

Experimental Protocols

MTT Assay Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Add serial dilutions of the ADC to the wells and incubate for 48-144 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®) Protocol

  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at the desired density.

  • ADC Treatment: Add serial dilutions of the ADC to the wells and incubate for the desired exposure period.

  • Reagent Addition: Equilibrate the plate to room temperature and add the ATP detection reagent (e.g., CellTiter-Glo® Reagent) to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a luminometer.

Signaling Pathway and Workflow Diagrams

ADC_Cytotoxicity_Pathway ADC ADC Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cytotoxicity Payload Binds Intracellular Target (e.g., Tubulin, DNA) Payload_Release->Cytotoxicity Apoptosis Apoptosis Cytotoxicity->Apoptosis

ADC Mechanism of Action Leading to Cytotoxicity.

Cytotoxicity_Assay_Workflow cluster_MTT MTT Assay cluster_ATP ATP-Based Assay MTT_1 Seed Cells MTT_2 Add ADC MTT_1->MTT_2 MTT_3 Incubate MTT_2->MTT_3 MTT_4 Add MTT Reagent MTT_3->MTT_4 MTT_5 Incubate MTT_4->MTT_5 MTT_6 Add Solubilizer MTT_5->MTT_6 MTT_7 Read Absorbance MTT_6->MTT_7 ATP_1 Seed Cells ATP_2 Add ADC ATP_1->ATP_2 ATP_3 Incubate ATP_2->ATP_3 ATP_4 Add ATP Reagent ATP_3->ATP_4 ATP_5 Mix & Incubate ATP_4->ATP_5 ATP_6 Read Luminescence ATP_5->ATP_6

Comparison of MTT and ATP-based cytotoxicity assay workflows.
Internalization Assays: Tracking the Entry

The internalization of an ADC is a prerequisite for the intracellular release of its cytotoxic payload. Therefore, quantifying the rate and extent of internalization is crucial for selecting effective ADC candidates. Flow cytometry and high-content imaging are two powerful techniques for this purpose.

Comparison of Internalization Assays

FeatureFlow CytometryHigh-Content Imaging
Principle Measures the fluorescence intensity of a labeled ADC within a large population of cells.Captures images of cells and quantifies fluorescence intensity and localization of the ADC at a subcellular level.
Data Output Provides quantitative data on the average fluorescence per cell, representing the extent of internalization in a population.Offers quantitative data on fluorescence intensity, as well as spatial information on ADC localization (e.g., co-localization with lysosomes).
Throughput High-throughput, capable of analyzing thousands of cells per second.Lower throughput than flow cytometry, but can still be automated for 96- or 384-well plates.
Spatial Resolution No spatial resolution within the cell.High spatial resolution, allowing for visualization of intracellular trafficking.
Complexity Relatively straightforward protocol.More complex data analysis and image processing.

Experimental Protocol

Flow Cytometry-Based Internalization Assay Protocol

  • Cell Preparation: Harvest and resuspend target cells in FACS buffer.

  • ADC Binding: Incubate cells with a fluorescently labeled ADC on ice to allow binding without internalization.

  • Internalization Induction: Wash cells to remove unbound ADC, resuspend in warm media, and incubate at 37°C for various time points to allow internalization. A control sample is kept on ice.

  • Quenching (Optional): Add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to quench the fluorescence of non-internalized, surface-bound ADC.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence over time at 37°C corresponds to internalized ADC.

Workflow Diagram

Internalization_Assay_Workflow start Prepare Target Cells bind Bind Fluorescent ADC on Ice start->bind wash1 Wash to Remove Unbound ADC bind->wash1 internalize Incubate at 37°C (Time Course) wash1->internalize stop Stop Internalization on Ice internalize->stop quench Quench Surface Fluorescence (Optional) stop->quench analyze Analyze by Flow Cytometry or High-Content Imaging quench->analyze

General workflow for an ADC internalization assay.
Bystander Effect Assays: Assessing Collateral Damage

The "bystander effect" occurs when the cytotoxic payload released from a target cancer cell diffuses and kills neighboring antigen-negative cells. This is a desirable property for treating heterogeneous tumors. Co-culture and conditioned medium transfer assays are used to evaluate this phenomenon.

Comparison of Bystander Effect Assays

FeatureCo-culture AssayConditioned Medium Transfer Assay
Principle Antigen-positive (Ag+) and antigen-negative (Ag-) cells are grown together and treated with the ADC. The viability of the Ag- cells is measured.The medium from ADC-treated Ag+ cells is collected and transferred to a culture of Ag- cells. The viability of the Ag- cells is then assessed.
Physiological Relevance More closely mimics the in vivo tumor microenvironment where cells are in direct contact.Assesses the effect of secreted, stable cytotoxic payloads.
Data Interpretation Directly measures the combined effect of direct contact and secreted factors.Isolates the effect of payload released into the medium.
Complexity Requires a method to distinguish between Ag+ and Ag- cell populations for analysis (e.g., fluorescent protein expression).Technically simpler as it involves separate cultures.

Experimental Protocol

Co-culture Bystander Effect Assay Protocol

  • Cell Labeling: Label the antigen-negative (bystander) cell line with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • ADC Treatment: Add serial dilutions of the ADC to the co-culture and incubate for 72-120 hours.

  • Analysis: Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging. A decrease in the viability of these cells in the presence of antigen-positive cells indicates a bystander effect.

Workflow Diagram

Bystander_Effect_Assay_Workflow cluster_Coculture Co-culture Assay cluster_Conditioned_Medium Conditioned Medium Transfer Assay Co_1 Label Ag- Cells (e.g., GFP) Co_2 Co-culture Ag+ and Ag- Cells Co_1->Co_2 Co_3 Add ADC Co_2->Co_3 Co_4 Incubate Co_3->Co_4 Co_5 Quantify Viability of Ag- (GFP+) Cells Co_4->Co_5 CM_1 Culture and Treat Ag+ Cells with ADC CM_2 Collect Conditioned Medium CM_1->CM_2 CM_4 Add Conditioned Medium to Ag- Cells CM_2->CM_4 CM_3 Culture Ag- Cells CM_3->CM_4 CM_5 Incubate CM_4->CM_5 CM_6 Assess Viability of Ag- Cells CM_5->CM_6

Workflows for bystander effect assays.

Functional Validation of Other Biomolecule Conjugates

While ADCs are a major class of conjugated biomolecules, other modalities such as peptide-drug conjugates and nucleic acid conjugates are also gaining prominence. The principles of functional validation are similar, focusing on target engagement and the functional consequence of the payload delivery.

Peptide-Drug Conjugates (PDCs)

PDCs utilize peptides to target receptors that are overexpressed on cancer cells. Functional validation often involves similar assays to those used for ADCs.

  • Receptor Binding Assays: To confirm that the peptide's binding affinity is retained after conjugation.

  • Internalization Assays: To ensure the PDC is taken up by the target cells.

  • Cytotoxicity Assays: To measure the cell-killing potency of the delivered payload.

Nucleic Acid Conjugates (e.g., siRNA and Aptamer Conjugates)

For nucleic acid conjugates, functional validation focuses on the delivery and the biological activity of the nucleic acid payload.

Comparison of Functional Assays for Nucleic Acid Conjugates

Conjugate TypePrimary Functional AssayPrincipleKey Readout
siRNA Conjugates Gene Silencing Assay (RT-qPCR)Measures the downregulation of the target mRNA transcript following the delivery of the siRNA.Percentage of target gene knockdown.
Aptamer-Drug Conjugates Cytotoxicity AssayMeasures the cell-killing effect of the drug that is delivered by the aptamer to the target cell.IC50 value.
Aptamer-Drug Conjugates Cell Binding/Uptake AssayQuantifies the binding and internalization of the aptamer-drug conjugate into target cells.Dissociation constant (Kd) or cellular fluorescence.

Experimental Protocols

Gene Silencing Assay for siRNA Conjugates (RT-qPCR) Protocol

  • Cell Transfection: Transfect target cells with the siRNA conjugate.

  • Incubation: Incubate the cells for 24-72 hours to allow for gene silencing.

  • RNA Extraction: Isolate total RNA from the cells.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene and a housekeeping gene (for normalization).

  • Data Analysis: Calculate the relative expression of the target gene to determine the percentage of knockdown.

Logical Relationship of Validation Assays

The validation of a conjugated biomolecule is a logical and sequential process. The following diagram illustrates how different functional assays build upon one another to provide a comprehensive picture of a conjugate's performance.

Validation_Logic start Biomolecule Conjugation binding Target Binding Assay start->binding internalization Internalization Assay binding->internalization Does it get in? cytotoxicity Cytotoxicity Assay internalization->cytotoxicity Does it kill? bystander Bystander Effect Assay (if applicable) cytotoxicity->bystander Does it kill neighbors? end Candidate Selection cytotoxicity->end bystander->end

Logical workflow for validating conjugated biomolecules.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of DSPE-PEG13-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. DSPE-PEG13-TFP ester, a valuable tool in bioconjugation, requires specific handling and disposal procedures due to its reactive 2,3,5,6-tetrafluorophenyl (TFP) ester group. This guide provides a comprehensive, step-by-step protocol for the safe and effective disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) if available. In the absence of a specific SDS for this compound, a conservative approach should be adopted, treating the compound with the caution required for reactive and potentially irritating chemicals. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) component may cause skin and eye irritation.

Personal Protective Equipment (PPE) is mandatory:

Protective GearSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A laboratory coat.

All handling and disposal steps should be performed in a well-ventilated chemical fume hood.

Core Disposal Protocol: Quenching the Reactive TFP Ester

The primary safety concern with this compound is the reactivity of the TFP ester. TFP esters are susceptible to hydrolysis, a reaction that deactivates their ability to react with amines. While more stable than N-hydroxysuccinimide (NHS) esters, it is prudent to neutralize the TFP ester's reactivity before final disposal. This is achieved through a process called quenching, using a mild basic solution.

Experimental Protocol: Neutralization via Hydrolysis

  • Preparation: In a designated chemical fume hood, prepare a 0.1 M sodium bicarbonate solution or another mild base.

  • Reaction Quenching (for solutions):

    • If the this compound is in a non-aqueous, water-miscible solvent (e.g., DMSO, DMF), slowly add the solution to the sodium bicarbonate solution with stirring. A significant excess of the basic solution should be used to ensure complete hydrolysis.

    • If the compound is in a water-immiscible solvent, the quenching process may be less efficient. In such cases, direct disposal as reactive chemical waste is the preferred route.

  • Reaction Quenching (for solid form):

    • Dissolve the solid this compound in a minimal amount of a suitable water-miscible organic solvent.

    • Slowly add the resulting solution to the stirring sodium bicarbonate solution.

  • Verification of Quenching: Allow the mixture to stir at room temperature for several hours (ideally overnight) to ensure complete hydrolysis of the TFP ester.

  • Neutralization: After quenching, neutralize the solution with a mild acid (e.g., 0.1 M HCl) to a pH of approximately 7.

Final Disposal Procedures

Once the reactive TFP ester has been quenched and the solution neutralized, the resulting waste can be disposed of as standard chemical waste.

Waste TypeDisposal Method
Quenched Liquid Waste Collect in a clearly labeled, sealed, and appropriate chemical waste container. The label should include "Hydrolyzed this compound waste" and list all solvents present.
Unquenched/Solid Waste If quenching is not feasible, the unreacted this compound should be disposed of directly as reactive hazardous waste. Place it in a sealed, labeled container and follow your institution's guidelines for reactive waste disposal.
Contaminated Labware Any labware (e.g., pipette tips, tubes) that has come into contact with this compound should be rinsed with a quenching solution and then disposed of as solid chemical waste.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_procedure Disposal Procedure A Wear appropriate PPE: Safety Goggles, Lab Coat, Gloves C This compound Waste A->C B Work in a Chemical Fume Hood B->C D Quench Reactive TFP Ester (e.g., with 0.1M Sodium Bicarbonate) C->D Is quenching feasible? H Dispose as Reactive Waste (If quenching is not feasible) C->H No E Allow for Complete Hydrolysis (Stir for several hours) D->E G Collect in Labeled Chemical Waste Container D->G Yes F Neutralize Solution to pH ~7 E->F F->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can confidently manage the disposal of this compound, upholding the highest standards of safety and environmental stewardship, thereby fostering a culture of trust and responsibility in the scientific community.

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